Ethyl 4-oxononanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHOUINGCOVIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498380 | |
| Record name | Ethyl 4-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37174-92-8 | |
| Record name | Ethyl 4-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Natural Occurrence and Biosynthesis of Ethyl 4-Oxononanoate
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on the Exploration of Undocumented Natural Products
The vast chemical diversity of the natural world continuously unveils novel molecules with significant biological activities. While many natural products are well-documented, a vast number remain undiscovered or uncharacterized. This guide delves into the hypothetical natural occurrence and plausible biosynthetic pathways of ethyl 4-oxononanoate , a medium-chain keto ester. As of the current body of scientific literature, the presence of this compound as a natural product has not been definitively established. However, based on fundamental principles of biochemistry and known metabolic pathways, its existence in nature is plausible. This document, therefore, serves as a theoretical framework to guide researchers in the potential discovery, identification, and biosynthesis of this and related keto esters.
Introduction to Medium-Chain Keto Esters
Medium-chain fatty acids (MCFAs) and their derivatives are integral to various biological processes, serving as energy sources and signaling molecules. Keto fatty acids, characterized by a ketone group along their aliphatic chain, are important metabolic intermediates and can exhibit unique chemical properties and biological activities. Their esterified forms, such as this compound, are generally more volatile and may play roles as flavor and aroma compounds, as well as semiochemicals. The structure of this compound, featuring a ketone at the C4 position and a total chain length of nine carbons with an ethyl ester, suggests its potential origin from fatty acid or polyketide metabolism.
Postulated Natural Occurrence
While direct evidence is pending, we can hypothesize the natural occurrence of this compound in organisms known to produce a rich diversity of fatty acids and esters.
-
Plants: Many plants produce a wide array of fatty acid-derived natural products.[1] Oxylipins, which are produced from the oxidation of unsaturated fatty acids, include keto-fatty acids and are involved in plant defense mechanisms.[2][3] It is conceivable that derivatives of these keto acids, including their ethyl esters, could be present in plant tissues, potentially as minor components of essential oils or waxes.
-
Fungi: Fungi are prolific producers of secondary metabolites, including polyketides and fatty acids.[4] Some fungi are known to produce unusual fatty acids and could harbor the enzymatic machinery necessary for the synthesis of 4-oxononanoic acid.[5] Subsequent esterification, a common process in many microbial metabolic pathways, could lead to the formation of this compound.
-
Bacteria: Bacterial metabolism is incredibly diverse, with many species capable of synthesizing a vast range of fatty acids and their derivatives. The enzymes of fatty acid and polyketide synthesis in bacteria are well-characterized and provide a strong basis for the potential production of keto esters.
-
Fermented Foods and Beverages: Fermented products are well-known for their complex flavor profiles, which are largely due to a rich variety of esters, alcohols, and other volatile compounds produced by microbial metabolism. The presence of both ethanol and fatty acid precursors in fermentation environments makes the enzymatic formation of ethyl esters a common occurrence. Therefore, fermented foods and beverages represent a plausible, yet unexplored, source of this compound.
Hypothetical Biosynthetic Pathways of this compound
The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the 4-oxononanoic acid backbone and its subsequent esterification with ethanol. We propose three plausible pathways for the synthesis of the 4-oxononanoate moiety.
Pathway 1: Modified Fatty Acid Synthesis (FAS)
The canonical fatty acid synthesis pathway involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. A key intermediate in each elongation cycle is a β-ketoacyl-ACP. A modification of this pathway could lead to the formation of 4-oxononanoic acid.
Proposed Mechanism:
-
Chain Initiation and Elongation: Fatty acid synthesis would proceed normally for the initial cycles to build up a C6-acyl-ACP intermediate.
-
Incomplete Reduction: In the subsequent elongation step, the resulting 3-ketoacyl-ACP (a C8 intermediate) would undergo only partial reduction, or the dehydratase and enoyl-reductase steps could be skipped, leading to the retention of a keto group.
-
Hydrolysis and Esterification: The modified acyl-ACP would then be hydrolyzed to the free fatty acid, 4-oxononanoic acid, which could then be esterified.
Caption: Hypothetical Modified Fatty Acid Synthesis Pathway for this compound.
Pathway 2: Polyketide Synthase (PKS) Pathway
Polyketide synthases (PKSs) are large, multi-domain enzymes that assemble polyketide chains from simple acyl-CoA precursors.[6] The modular nature of Type I PKSs, where each module is responsible for one cycle of chain elongation and modification, allows for the programmed introduction of keto groups at specific positions.
Proposed Mechanism:
-
Starter Unit and Extender Units: A PKS could utilize a starter unit such as acetyl-CoA and be programmed to incorporate three extender units of malonyl-CoA.
-
Programmed Reduction: The PKS module responsible for the second elongation step would lack a fully functional ketoreductase, dehydratase, and enoyl reductase domain, thus retaining the keto group at the C4 position of the growing chain.
-
Chain Termination and Esterification: A thioesterase domain at the end of the PKS assembly line would release the 4-oxononanoic acid. This could then be esterified by a separate enzyme.
Caption: Hypothetical Polyketide Synthase Pathway for this compound.
Pathway 3: Modified Beta-Oxidation Pathway
Beta-oxidation is the catabolic pathway for fatty acid degradation.[7] While it typically leads to the complete breakdown of fatty acids into acetyl-CoA, a "leaky" or modified pathway could potentially result in the formation and release of a keto acid intermediate.
Proposed Mechanism:
-
Initiation of Beta-Oxidation: A fatty acid longer than nine carbons, for example, undecanoic acid (C11), would enter the beta-oxidation spiral.
-
First Cycle of Oxidation: The first round of beta-oxidation would proceed normally, yielding acetyl-CoA and a C9-acyl-CoA.
-
Incomplete Second Cycle: In the second cycle, the C9-acyl-CoA would be oxidized to 3-keto-nonanoyl-CoA. At this point, instead of undergoing thiolytic cleavage, a hypothetical hydrolase could act on this intermediate, releasing 3-keto-nonanoic acid. While this would result in a 3-keto acid, a subsequent isomerization could potentially shift the keto group to the C4 position, although this is less likely without a specific isomerase. A more direct route to a 4-keto acid via beta-oxidation is not immediately apparent from the canonical pathway.
Final Step: Esterification
Regardless of the pathway for the formation of 4-oxononanoic acid, the final step in the biosynthesis of this compound would be its esterification with ethanol. This reaction can be catalyzed by several types of enzymes, including:
-
Acyl-CoA:ethanol O-acyltransferases (AEATs): These enzymes would first require the activation of 4-oxononanoic acid to its CoA thioester, 4-oxononanoyl-CoA, by an acyl-CoA synthetase. AEAT would then catalyze the transfer of the 4-oxononanoyl group to ethanol.
-
Carboxylic acid ester hydrolases (esterases) acting in reverse: Under conditions of high ethanol concentration, some esterases can catalyze the reverse reaction of hydrolysis, leading to ester formation.
Methodologies for Detection and Analysis
The search for and characterization of this compound in natural sources would require sensitive and specific analytical techniques.
Extraction from Natural Sources
A general workflow for the extraction of a medium-chain keto ester from a biological matrix (e.g., plant material, fungal culture, fermented beverage) would involve:
-
Homogenization: The sample is homogenized in a suitable solvent.
-
Solvent Extraction: A non-polar or semi-polar solvent such as hexane, diethyl ether, or ethyl acetate would be used to extract the relatively non-polar this compound.
-
Concentration: The solvent is carefully evaporated to concentrate the extract.
-
Fractionation (Optional): For complex matrices, fractionation using column chromatography with silica gel or other stationary phases can be employed to isolate compounds based on polarity.
Analytical Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[8][9]
-
Principle: The compound is volatilized and separated from other components in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated compound then enters a mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that can be used for identification.
-
Protocol:
-
Sample Preparation: The extract is dissolved in a volatile solvent (e.g., hexane).
-
Injection: A small volume (e.g., 1 µL) is injected into the GC.
-
Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax) is used with a temperature gradient to separate the components.
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak corresponding to this compound is recorded. Comparison of the retention time and mass spectrum with a synthetic standard would be required for definitive identification.
-
-
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile keto esters or for purification.[10][11]
-
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is based on the differential partitioning of the analyte between the two phases.
-
Protocol:
-
Sample Preparation: The extract is dissolved in the mobile phase.
-
Separation: A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water is commonly used for esters.
-
Detection: A UV detector can be used if the compound has a chromophore, or a mass spectrometer (LC-MS) for more sensitive and specific detection.[12]
-
-
Data Presentation: Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₃ | PubChem |
| Molecular Weight | 200.27 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
Conclusion and Future Directions
This technical guide has presented a theoretical framework for the natural occurrence and biosynthesis of this compound. While direct experimental evidence for its existence as a natural product is currently lacking, the biochemical plausibility of its formation through modified fatty acid synthesis, polyketide synthesis, or potentially altered beta-oxidation pathways is strong. The analytical methodologies outlined provide a clear path for researchers to investigate the presence of this and other novel keto esters in a variety of natural sources.
The discovery of this compound in nature could have implications for several fields. In the food and fragrance industries, it could represent a new flavor or aroma compound. In drug development, keto esters can serve as versatile chemical scaffolds for the synthesis of more complex bioactive molecules. Future research should focus on targeted screening of plant, fungal, and microbial extracts, as well as fermented products, using the sensitive analytical techniques described herein. The identification of the enzymes and genes responsible for the biosynthesis of such compounds would be a significant step forward in our understanding of metabolic diversity and would open up possibilities for their biotechnological production.
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An In-depth Technical Guide to the Microbial Sources of Ethyl 4-oxononanoate
Introduction
Ethyl 4-oxononanoate, a γ-keto ester, is a molecule of significant interest in the fields of flavor and fragrance chemistry, as well as a valuable chiral building block for the synthesis of pharmaceuticals. Traditionally sourced through complex chemical syntheses, there is a growing demand for sustainable and green production methods. Microbial fermentation presents a promising alternative, offering the potential for de novo synthesis from renewable feedstocks or efficient biotransformation of precursor molecules. This guide provides a comprehensive technical overview of the known and potential microbial sources of this compound, delving into the plausible biosynthetic pathways, metabolic engineering strategies, and detailed experimental protocols for its production, extraction, and quantification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage microbial systems for the synthesis of this and other valuable keto esters.
Plausible Biosynthetic Pathways for this compound in Microorganisms
While no microorganism has been definitively reported to produce this compound de novo in high titers, existing knowledge of microbial fatty acid metabolism allows for the postulation of several viable biosynthetic routes. These pathways primarily revolve around the enzymatic modification of fatty acids.
The Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Pathway
A highly probable route for the formation of 4-oxononanoic acid, the precursor to this compound, is through the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway, which is well-documented in plants and has been identified in fungi.[1][2][3]
-
Step 1: Lipoxygenation of Linoleic Acid: The pathway is initiated by the action of a 9-lipoxygenase (9-LOX) on linoleic acid, a common C18 polyunsaturated fatty acid. This enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-9 position, forming 9-hydroperoxyoctadecadienoic acid (9-HPODE). Fungi, including species of Aspergillus and Trichoderma, are known to possess lipoxygenases.[4][5]
-
Step 2: Cleavage by Hydroperoxide Lyase: The hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL), an enzyme belonging to the cytochrome P450 family.[1][6] A 9/13-HPL can cleave the C-C bond adjacent to the hydroperoxy group, yielding an oxo-acid and an aldehyde. Specifically, the cleavage of 9-HPODE would result in 9-oxononanoic acid. While the target is 4-oxononanoic acid, the existence of diverse HPLs with different specificities in the microbial world suggests that a similar enzymatic reaction could lead to the desired product.
Caption: Proposed Lipoxygenase/Hydroperoxide Lyase Pathway.
The β-Oxidation Pathway
The β-oxidation of fatty acids is a fundamental metabolic process in most microorganisms, utilized for energy generation through the sequential cleavage of two-carbon units.[7] This pathway can be a source of various keto-acyl-CoA intermediates.
It is plausible that a modified or incomplete β-oxidation of a longer-chain fatty acid could lead to the formation of a 4-oxo-acyl-CoA intermediate. This would require the action of acyl-CoA oxidase/dehydrogenase, enoyl-CoA hydratase, and hydroxyacyl-CoA dehydrogenase, followed by the action of a specific thioesterase to release the free 4-oxononanoic acid.
Esterification: The Final Step
Regardless of the pathway for the synthesis of 4-oxononanoic acid, the final step is its esterification with ethanol to form this compound. This can be achieved through two primary enzymatic reactions:
-
Alcohol Acyltransferase (AAT) Catalysis: This is a common mechanism in yeast, where an alcohol acyltransferase (AAT) catalyzes the condensation of an acyl-CoA (in this case, 4-oxononanoyl-CoA) with an alcohol (ethanol).[8][9][10] The EHT1 gene in Pichia pastoris encodes such an enzyme.[11]
-
Esterase-Mediated Esterification: Alternatively, an esterase can directly catalyze the esterification of the free carboxylic acid (4-oxononanoic acid) with ethanol. This reaction is reversible, and the equilibrium can be driven towards ester formation in environments with high ethanol concentrations, typical of fermentation processes.
Potential Microbial Sources
Fungi
Fungi, particularly oleaginous species, are strong candidates for the de novo production of this compound. Their ability to accumulate high levels of lipids provides a rich intracellular pool of fatty acid precursors.[2][12] Furthermore, the presence of lipoxygenases and hydroperoxide lyases in various fungal species provides the necessary enzymatic machinery for the proposed biosynthetic pathway.[1][3][4] Genera such as Aspergillus, Mortierella, and Trichoderma are of particular interest due to their well-characterized lipid metabolism and diverse enzymatic capabilities.[4][13]
Yeast
Yeast are renowned for their robust fermentation capabilities and their proficiency in producing a wide array of esters that contribute to the flavor and aroma of fermented beverages.
-
Pichia etchellsii : This yeast has been specifically identified for its ability to perform the bioreduction of this compound to γ-nonanolide. While this is a biotransformation rather than de novo synthesis, it demonstrates that the yeast can metabolize the target compound.
-
Saccharomyces cerevisiae and Pichia pastoris : These are well-established industrial microorganisms with a deep understanding of their genetics and metabolism. They are excellent producers of ethanol and possess a suite of alcohol acyltransferases, making them ideal hosts for metabolic engineering to introduce the 4-oxononanoic acid biosynthetic pathway.[9][11]
Bacteria
Certain bacteria possess the enzymatic machinery to hydrate and oxidize unsaturated fatty acids, leading to the formation of keto fatty acids.
-
Lactobacillus species: These bacteria, commonly found in the gut, are known to metabolize linoleic acid into various hydroxy and oxo fatty acids.[14][15]
-
Micrococcus luteus : This bacterium has been shown to biotransform oleic acid into 10-ketostearic acid, demonstrating its capacity for keto fatty acid production.[7]
Metabolic Engineering Strategies for de novo Production
Given the lack of a known natural high-producer, a metabolic engineering approach in a host organism like Saccharomyces cerevisiae or Pichia pastoris is a highly promising strategy.[16][17][18][19]
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An In-depth Technical Guide to the Physical Properties of Ethyl 4-oxononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl 4-oxononanoate
This compound, identified by the CAS number 37174-92-8, is a keto-ester with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol .[1][2] While its specific applications are not broadly documented in publicly available literature, its structure suggests potential utility as a building block in organic synthesis, particularly in the pharmaceutical and flavor industries. The presence of both a ketone and an ester functional group allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Core Physical Properties
A summary of the known and yet-to-be-determined physical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 37174-92-8 | [1][2] |
| Molecular Formula | C₁₁H₂₀O₃ | [1][2] |
| Molecular Weight | 200.27 g/mol | [1][2] |
| Boiling Point | Not available in public databases. | |
| Density | Not available in public databases. |
Part 1: Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. It is a fundamental physical property that provides an indication of the substance's volatility and the strength of its intermolecular forces. For a pure compound, the boiling point is a constant at a given pressure and can be used as a criterion for purity.
Causality Behind Experimental Choices
The choice of method for determining the boiling point depends on the quantity of the substance available. For larger quantities (greater than 5 mL), distillation is a suitable method. For smaller quantities, micro-methods such as the Thiele tube method are preferred to minimize sample loss. The key principle in these methods is to heat the liquid until it is in equilibrium with its vapor phase and to accurately measure the temperature at which this equilibrium is established.
Experimental Protocol: Thiele Tube Method
This micro-method is ideal for determining the boiling point of a small sample of this compound.
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube or fusion tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
-
Sample of this compound
Step-by-Step Methodology:
-
Sample Preparation: Place a few drops of this compound into the small test tube.
-
Capillary Tube Insertion: Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Thiele Tube Setup: Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Immersion: Clamp the thermometer and test tube assembly so that they are immersed in the mineral oil in the Thiele tube. The sample should be positioned in the main body of the tube.
-
Heating: Gently heat the side arm of the Thiele tube. The design of the tube allows for the circulation of the heating fluid, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
Boiling Point Determination: Continue heating until a steady and rapid stream of bubbles is observed. At this point, remove the heat source. The bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
-
Repeat: For accuracy, allow the apparatus to cool slightly and then reheat to obtain a second reading.
Workflow for Boiling Point Determination (Thiele Tube Method)
Caption: Experimental workflow for determining the boiling point of this compound using the Thiele tube method.
Part 2: Determination of Density
Density is a measure of mass per unit volume and is another crucial physical property for compound characterization and process design. It is influenced by temperature, so it is essential to record the temperature at which the density is measured.
Causality Behind Experimental Choices
The determination of the density of a liquid organic compound like this compound requires accurate measurement of both its mass and volume. The choice of glassware is critical for accuracy. A volumetric flask or a pycnometer is preferred for precise volume measurement over a graduated cylinder. A calibrated analytical balance is necessary for accurate mass determination.
Experimental Protocol: Pycnometer Method
The pycnometer method is a highly accurate technique for determining the density of a liquid.
Materials:
-
Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance (calibrated)
-
Distilled water
-
Sample of this compound
-
Thermostatic bath
Step-by-Step Methodology:
-
Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).
-
Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, and any excess water will be forced out through the capillary. Wipe the outside of the pycnometer dry and place it in a thermostatic bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium. Remove the pycnometer, wipe it dry again, and weigh it (m₂).
-
Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, following the same procedure as with the water. Thermostat the filled pycnometer at the same temperature and weigh it (m₃).
-
Calculations:
-
Mass of water = m₂ - m₁
-
Volume of the pycnometer at the given temperature = (m₂ - m₁) / ρ_water (where ρ_water is the known density of water at that temperature).
-
Mass of this compound = m₃ - m₁
-
Density of this compound = (m₃ - m₁) / Volume of the pycnometer
-
Workflow for Density Determination (Pycnometer Method)
Sources
A Researcher's Guide to Exploring Keto-Acid Derivatives from Microbial Sources: A Hypothetical Case Study of Ethyl 4-oxononanoate
This technical guide provides a comprehensive framework for the exploration of novel keto-acid derivatives from microbial sources, with a specific focus on the hypothetical identification and characterization of ethyl 4-oxononanoate. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of microbial secondary metabolites.
Introduction: The Untapped Potential of Microbial Keto-Acids
Microorganisms are prolific producers of a vast array of secondary metabolites, many of which possess significant biological activities that have been harnessed for pharmaceutical and industrial applications.[1][2] Among these, keto-acids and their derivatives represent a class of molecules with diverse chemical structures and potential bioactivities. While some α-keto acids are well-established intermediates in primary metabolism, the broader family of keto-acid derivatives as secondary metabolites remains a relatively underexplored frontier.[3]
This guide will use this compound as a representative, albeit hypothetical, example of a microbial secondary metabolite to illustrate a systematic approach to its discovery, characterization, and potential applications. Although direct evidence of this compound as a natural microbial product is not robustly documented in current literature, its structure is analogous to various biologically active esters and keto compounds, making it an excellent model for outlining a discovery and development workflow.
Hypothetical Discovery and Microbial Production
The initial step in this workflow involves the identification of a microbial strain capable of producing the target compound. A comprehensive screening of diverse microbial libraries, including bacteria and fungi, is the cornerstone of this discovery phase.
Screening and Isolation of Producing Microorganisms
A multi-pronged screening approach is recommended to maximize the chances of identifying a producer of this compound. This would involve:
-
High-Throughput Chemical Screening: Extracts from a large number of microbial cultures would be subjected to analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of the target molecule (m/z 200.27 for this compound).[4][5]
-
Bioassay-Guided Fractionation: If a particular biological activity is hypothesized for this compound (e.g., antimicrobial, quorum-sensing inhibition), extracts can be screened for this activity, and the active fractions can be chemically analyzed to identify the causative agent.[6][7]
Once a producing strain is identified, standard microbiological techniques are employed for its isolation and purification to obtain a pure culture for further studies.[8]
Fermentation and Optimization of Production
To obtain sufficient quantities of this compound for characterization and bioactivity studies, optimization of the fermentation process is critical. This involves a systematic investigation of various parameters:
-
Medium Composition: Varying the carbon and nitrogen sources, as well as the inclusion of potential precursors (e.g., nonanoic acid, ethanol), can significantly impact the yield of the target metabolite.
-
Cultivation Conditions: Optimization of pH, temperature, aeration, and agitation rates is crucial for maximizing microbial growth and secondary metabolite production.[9]
-
Fermentation Scale-Up: Transitioning from shake-flask cultures to bench-top fermenters allows for better control over process parameters and increased production yields.
Table 1: Hypothetical Fermentation Parameters for this compound Production
| Parameter | Initial Range | Optimized Value | Rationale |
| Carbon Source | Glucose, Glycerol, Sucrose (1-5% w/v) | Glucose (3% w/v) | Provides the primary energy and carbon backbone for biosynthesis. |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate (0.5-2% w/v) | Yeast Extract (1.5% w/v) | Supplies essential amino acids and growth factors. |
| Precursors | Nonanoic Acid, Ethanol (0.1-1% v/v) | Ethanol (0.5% v/v) | May be directly incorporated into the final product. |
| pH | 5.0 - 8.0 | 6.5 | Maintains optimal enzymatic activity for biosynthesis. |
| Temperature | 25 - 37°C | 30°C | Supports robust microbial growth and metabolite production. |
| Agitation | 100 - 300 rpm | 200 rpm | Ensures adequate mixing and oxygen transfer. |
Isolation and Structural Elucidation
Following fermentation, a systematic purification and characterization process is required to isolate this compound and confirm its chemical structure.
Extraction and Purification Protocol
-
Solvent Extraction: The fermentation broth is first separated from the microbial biomass by centrifugation. The supernatant is then extracted with a suitable organic solvent, such as ethyl acetate, to partition the lipophilic secondary metabolites.[10]
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This typically involves:
-
Silica Gel Column Chromatography: For initial fractionation based on polarity.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure sample of this compound.
-
Structural Characterization
A combination of spectroscopic techniques is employed to definitively determine the structure of the isolated compound:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which aids in identifying key structural features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as the ester and ketone carbonyls.
Hypothetical Biosynthetic Pathway
Understanding the biosynthetic pathway of this compound is crucial for rational strain improvement and metabolic engineering efforts. While the exact pathway would need to be experimentally determined, a plausible route can be hypothesized based on known microbial metabolic pathways.
The biosynthesis could potentially involve the convergence of fatty acid and ester biosynthesis pathways. A nonanoyl-CoA intermediate, derived from fatty acid biosynthesis, could be a key precursor. This intermediate could then be oxidized to form a 4-oxo-nonanoyl-CoA, which is subsequently esterified with ethanol to yield this compound. The ethanol required for esterification is a common product of microbial fermentation.[11][12]
Caption: Hypothetical biosynthetic pathway of this compound.
Exploration of Biological Activity
A key aspect of characterizing a novel secondary metabolite is the assessment of its biological activity. Based on the structural features of this compound, several potential activities could be investigated.
Antimicrobial Activity
The presence of a keto group and an ester moiety suggests potential antimicrobial properties.[6] Standard assays, such as the broth microdilution method, can be used to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Quorum Sensing Inhibition
Many microbial secondary metabolites are involved in cell-to-cell communication, or quorum sensing. The structural similarity of this compound to some quorum sensing molecules makes it a candidate for investigation as a quorum sensing inhibitor.[7]
Other Potential Activities
Further screening could explore a wider range of biological activities, including:
-
Enzyme Inhibition: Targeting specific enzymes involved in disease pathways.
-
Cytotoxicity: Assessing the effect on various cancer cell lines.
-
Immunomodulatory Effects: Investigating the impact on immune cell function.
Analytical Methods for Detection and Quantification
Robust analytical methods are essential for the detection and quantification of this compound in various matrices, from fermentation broths to biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[5] It provides both qualitative and quantitative information.
Table 2: Representative GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | 50°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) |
| MS Quadrupole Temp | 150°C |
| Monitored Ions (m/z) | 200 (Molecular Ion), 155, 127, 99 |
Workflow for Sample Analysis
Caption: General workflow for the analysis of this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, framework for the discovery, characterization, and evaluation of this compound as a microbial secondary metabolite. The principles and methodologies described are broadly applicable to the exploration of other novel keto-acid derivatives from microbial sources. Future research in this area should focus on the continued screening of diverse microbial habitats, the development of advanced analytical techniques for rapid metabolite identification, and the use of synthetic biology and metabolic engineering to enhance the production of promising lead compounds. The systematic exploration of this chemical space holds significant promise for the discovery of new therapeutic agents and valuable industrial biochemicals.
References
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- Shiani, B., M., M., & G., S. (2014). Isolation, characterization and optimization of indigenous acetic acid bacteria and evaluation of their preservation methods. Avicenna journal of clinical microbiology and infection, 1(1).
- Yasohara, Y., Kizaki, N., Hasegawa, J., Takahashi, S., Wada, M., Kataoka, M., & Shimizu, S. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied microbiology and biotechnology, 51(6), 847–851.
- Xu, G., & Xu, Y. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Biotechnology and bioengineering, 96(3), 417–424.
- Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., Karthikeyan, S., Giridharan, P., & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central journal, 7(1), 122.
- Veech, R. L. (2004). Ketone ester effects on metabolism and transcription. IUBMB life, 56(10), 583–590.
- Cardeal, Z. L., & Marriott, P. J. (2008). Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Journal of agricultural and food chemistry, 56(15), 6296–6301.
- Parra-Tello, C., Pérez-García, M., & Corral-Bautista, C. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules (Basel, Switzerland), 28(19), 6778.
- Rotundo, G., Anfora, G., Germinara, G. S., & De Cristofaro, A. (2007). Biological Activity of Ethyl ( E , Z )-2,4-Decadienoate on Different Tortricid Species: Electrophysiological Responses and Field Tests. Environmental Entomology, 36(5), 1025-1031.
- Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical reviews, 83(3), 321–358.
- Savchuk, S. A., & Vlasov, V. N. (2005). Markers of the Nature of Ethyl Alcohol: Chromatographic Techniques for Their Detection. Journal of Analytical Chemistry, 60(12), 1146-1153.
- Demain, A. L., & Fang, A. (2000). The natural functions of secondary metabolites. Advances in biochemical engineering/biotechnology, 69, 1–39.
- Moffa, M., Pasanisi, D., Scarpa, E., Marra, A. R., Alifano, P., & Pisignano, D. (2017). Secondary Metabolite Production from Industrially Relevant Bacteria is Enhanced by Organic Nanofibers. Biotechnology journal, 12(10).
- Verstrepen, K. J., Van Laere, S. D., Vanderhaegen, B., Derdelinckx, G., Dufour, J. P., Pretorius, I. S., Winderickx, J., Thevelein, J. M., & Delvaux, F. R. (2003). Expression levels of the yeast alcohol acetyltransferase genes ATF1, Lg-ATF1, and ATF2 reflect their relative importance in the formation of acetate esters. Applied and environmental microbiology, 69(9), 5258–5267.
- Savchuk, S. A., & Kolesov, G. M. (2005). Markers of the Nature of Ethyl Alcohol: Chromatographic Techniques for Their Detection. Journal of Analytical Chemistry, 60(12), 1146-1153.
- Hossain, G. S., Li, J., Shin, H., & Liu, L. (2016). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Microbial cell factories, 15, 49.
- Ishihara, K., Yamamoto, H., Mitsuhashi, K., Nishikawa, K., Tsuboi, S., Tsuji, H., & Nakajima, N. (2004). Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae. Bioscience, biotechnology, and biochemistry, 68(11), 2306–2312.
- Pragst, F., Auwärter, V., & Sporkert, F. (2004). Analysis of fatty acid ethyl esters in hair as markers of chronic alcohol consumption.
- Keten, A., Turedi, S., & Cinar, O. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Metabolites, 15(7), 892.
- Ahmad, A., Syed, F., & Shah, S. (2022). Biosynthesis of Antimicrobial Silver Nanoparticles against Gram-Negative and Gram-positive Bacteria by the Entophytic Fungus Aspergillus Fumigatus. Professional Medical Journal, 29(05), 754-759.
- Liu, S., Chen, Q., & Zou, H. (2023). The Metabolic Pathways of Yeast and Acetic Acid Bacteria During Fruit Vinegar Fermentation and Their Influence on Flavor Development. Foods (Basel, Switzerland), 12(15), 2943.
- Singh, D., Rathod, V., & Ninganagouda, S. (2021). Light-Emitting-Diode-Assisted, Fungal-Pigment-Mediated Biosynthesis of Silver Nanoparticles and Their Antibacterial Activity. Journal of Fungi (Basel, Switzerland), 7(10), 808.
- Janardhan, A., Kumar, A. P., & Viswanath, B. (2024). Macrofungal Mediated Biosynthesis of Silver Nanoparticles and Evaluation of Its Antibacterial and Wound-Healing Efficacy. Journal of Fungi (Basel, Switzerland), 10(1), 60.
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Methodological & Application
Application Notes and Protocols for the Microbial Synthesis of Ethyl 4-oxononanoate
Introduction: A Bio-Based Approach to a Valuable Keto Ester
Ethyl 4-oxononanoate is a specialty chemical with potential applications as a flavoring agent and a precursor for the synthesis of more complex molecules. While traditionally produced through chemical synthesis, microbial fermentation offers a sustainable and environmentally benign alternative. This guide provides a comprehensive overview of the principles and detailed protocols for the production of this compound through microbial fermentation. We will explore two primary strategies: the utilization of a native producing microorganism, Rhodococcus opacus, and the development of a metabolically engineered yeast, Yarrowia lipolytica, for targeted synthesis.
These protocols are designed for researchers, scientists, and drug development professionals interested in leveraging biocatalysis for the production of valuable chemicals. The methodologies are grounded in established scientific principles and aim to provide a robust framework for successful lab-scale production.
Proposed Biosynthetic Pathway for this compound
While the precise natural biosynthetic pathway for this compound is not extensively documented in publicly available literature, a plausible route can be proposed based on known microbial metabolic pathways for ester and keto acid formation. The key enzymatic step is likely the condensation of an alcohol (ethanol) with an activated carboxylic acid (4-oxononanoyl-CoA), catalyzed by an Alcohol Acyltransferase (AAT) .[1][2]
The precursor, 4-oxononanoyl-CoA, can be derived from the β-oxidation of longer-chain fatty acids or through a reversal of the fatty acid synthesis pathway. Ethanol is a common fermentation product in many microorganisms.
Figure 1: Proposed biosynthetic pathway for this compound.
Strategy 1: Production using a Native Host - Rhodococcus opacus
Rhodococcus species are well-regarded for their diverse metabolic capabilities, including the accumulation of lipids and other valuable compounds.[3] Certain strains may naturally produce this compound as a minor metabolic byproduct. This protocol focuses on optimizing fermentation conditions to enhance its production in Rhodococcus opacus.
Protocol 1: Cultivation of Rhodococcus opacus for this compound Production
1.1. Strain Maintenance and Inoculum Preparation:
-
Strain: Rhodococcus opacus (e.g., PD630).
-
Growth Medium (LB Medium):
-
10 g/L Tryptone
-
5 g/L Yeast Extract
-
10 g/L NaCl
-
Adjust pH to 7.0.
-
For solid medium, add 15 g/L agar.
-
-
Culture Maintenance: Streak the culture on LB agar plates and incubate at 30°C for 48-72 hours. Store plates at 4°C for up to 4 weeks. For long-term storage, prepare glycerol stocks (20% v/v glycerol) from a fresh liquid culture and store at -80°C.
-
Inoculum Preparation: Inoculate a single colony into 50 mL of LB medium in a 250 mL baffled flask. Incubate at 30°C with shaking at 200 rpm for 48 hours.
1.2. Fermentation:
-
Production Medium (High-Cell-Density Medium): [4]
-
Glucose: 240 g/L
-
(NH₄)₂SO₄: 13.45 g/L
-
KH₂PO₄: 2.0 g/L
-
Na₂HPO₄·12H₂O: 5.1 g/L
-
MgSO₄·7H₂O: 1.0 g/L
-
Trace Element Solution: 1 mL/L (see below)
-
Adjust pH to 7.0 with NaOH.
-
-
Trace Element Solution (1000x):
-
FeSO₄·7H₂O: 10 g/L
-
ZnSO₄·7H₂O: 2.2 g/L
-
MnSO₄·H₂O: 0.5 g/L
-
CuSO₄·5H₂O: 1.0 g/L
-
CoCl₂·6H₂O: 0.1 g/L
-
H₃BO₃: 0.1 g/L
-
Na₂MoO₄·2H₂O: 0.02 g/L
-
Dissolve in 0.1 M HCl.
-
-
Fermentation Conditions:
-
Inoculate the production medium with the 48-hour seed culture to an initial OD₆₀₀ of 0.1.
-
Temperature: 30°C
-
pH: Maintain at 7.0 by automated addition of 2 M NaOH.
-
Aeration: 1 vvm (volume of air per volume of medium per minute).
-
Agitation: 300-500 rpm to maintain a dissolved oxygen level above 20%.
-
Duration: 96-120 hours.
-
| Parameter | Value | Reference |
| Microorganism | Rhodococcus opacus PD630 | [4] |
| Carbon Source | Glucose (240 g/L) | [4] |
| Nitrogen Source | (NH₄)₂SO₄ (13.45 g/L) | [4] |
| Temperature | 30°C | [5] |
| pH | 7.0 | [4] |
| Fermentation Time | 96-120 hours | N/A |
Table 1: Key Fermentation Parameters for Rhodococcus opacus.
Strategy 2: Metabolic Engineering of Yarrowia lipolytica
Yarrowia lipolytica is an oleaginous yeast that is a promising chassis for the production of fatty acid-derived molecules due to its high flux towards lipid synthesis and its well-established genetic tools.[1][2] This strategy involves the heterologous expression of a suitable Alcohol Acyltransferase (AAT) to specifically channel metabolic precursors towards this compound.
Protocol 2: Engineered Yarrowia lipolytica for this compound Production
2.1. Strain Construction:
-
Host Strain: Yarrowia lipolytica (e.g., Po1g).
-
Gene of Interest: A codon-optimized gene encoding an Alcohol Acyltransferase (AAT) with activity towards medium-chain acyl-CoAs and ethanol. A candidate gene is ATF1 from Saccharomyces cerevisiae.[6][7]
-
Expression Vector: A suitable Y. lipolytica expression vector with a strong constitutive promoter (e.g., TEF1 promoter) and a selectable marker (e.g., URA3).
-
Transformation: Transform the expression vector into the host strain using a standard lithium acetate-based method.
-
Verification: Confirm successful integration and expression of the AAT gene via PCR and SDS-PAGE analysis of cell lysates.
2.2. Fermentation:
-
Seed Medium (YPD):
-
10 g/L Yeast Extract
-
20 g/L Peptone
-
20 g/L Dextrose
-
-
Production Medium (Nitrogen-Limited): [3]
-
Glucose: 100 g/L
-
Yeast Extract: 1.5 g/L
-
(NH₄)₂SO₄: 1.0 g/L
-
KH₂PO₄: 7.0 g/L
-
Na₂HPO₄: 2.0 g/L
-
MgSO₄·7H₂O: 1.5 g/L
-
Yeast Trace Metals (YTM): 1 mL/L
-
-
Fermentation Conditions:
-
Inoculate the production medium with an overnight seed culture to an initial OD₆₀₀ of 0.5.
-
Temperature: 28°C
-
pH: Maintain at 6.0.
-
Aeration and Agitation: Maintain a dissolved oxygen level of at least 20%.
-
Duration: 120-144 hours.
-
Downstream Processing: Extraction and Purification
The following protocol is a general guideline for the extraction and purification of this compound from the fermentation broth. Optimization will be required based on the specific fermentation conditions and product titers.
Sources
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- 3. Biosynthesis of retinyl esters in Yarrowia lipolytica through metabolic engineering and fermentation condition optimization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. High-cell-density batch fermentation of Rhodococcus opacus PD630 using a high glucose concentration for triacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High cell density cultivation of Rhodococcus opacus for lipid production at a pilot-plant scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterologous expression of the Saccharomyces cerevisiae alcohol acetyltransferase genes in Clostridium acetobutylicum and Escherichia coli for the production of isoamyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineered biosynthesis of medium-chain esters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Chromatographic Strategies for the Precise Quantification of Ethyl 4-oxononanoate
Introduction: The Analytical Imperative for Ethyl 4-oxononanoate
This compound (C₁₁H₂₀O₃, MW: 200.27 g/mol ) is a keto-ester of significant interest in various fields, including its role as a microbial product and a versatile intermediate in chemical synthesis.[1] Its molecular structure, featuring both an ester and a ketone functional group, dictates its chemical properties and necessitates specific analytical considerations for accurate quantification. The ability to reliably measure this compound is critical for quality control in manufacturing processes, pharmacokinetic studies in drug development, and understanding its metabolic pathways.
This application note provides a comprehensive guide to the quantitative analysis of this compound, detailing two robust and validated chromatographic methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.
Foundational Analytical Approaches: GC vs. HPLC
The choice between Gas Chromatography and High-Performance Liquid Chromatography is fundamental and depends on the analyte's properties and the analytical objective.
-
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds.[2] Given that this compound is an ester, it possesses sufficient volatility for GC analysis, making it a powerful and cost-effective option, especially when coupled with a Flame Ionization Detector (FID) for routine quantification.[3]
-
High-Performance Liquid Chromatography (HPLC) is exceptionally versatile, suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4] When coupled with a Mass Spectrometry (MS) detector, HPLC-MS offers unparalleled sensitivity and specificity, making it the gold standard for analyzing complex matrices or trace-level concentrations.[5]
Method 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)
The GC-FID method is presented as a robust and reliable approach for routine quality control and quantification of this compound in relatively clean sample matrices. The FID detector provides excellent sensitivity and a wide linear range for carbon-containing compounds.
Principle of GC-FID Analysis
In this workflow, the sample is vaporized and introduced into a capillary column. An inert carrier gas (the mobile phase) transports the analyte through the column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated analyte then elutes from the column and is combusted in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the amount of analyte present.
Detailed GC-FID Protocol
Instrumentation and Materials:
-
Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).[6]
-
Capillary Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.53 mm, 1.0 µm film thickness) is recommended for good peak shape and separation.[6]
-
Carrier Gas: High-purity Nitrogen or Helium.
-
Gases for FID: Hydrogen and compressed air.
-
Solvent: Ethyl acetate or dichloromethane (HPLC grade).
-
Internal Standard (IS): A stable compound not present in the sample, such as undecane or dodecane, for improved quantitative accuracy.[3]
Sample Preparation:
-
Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).
-
Internal Standard Spiking: Add the internal standard to each calibration standard and sample solution at a fixed concentration (e.g., 10 µg/mL).
-
Sample Dilution: Dilute the unknown sample with ethyl acetate to ensure the analyte concentration falls within the linear range of the calibration curve.[3]
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 240 °C for 5 minutes.[3]
-
-
Carrier Gas Flow Rate: Set to achieve optimal column efficiency (e.g., 1.5 mL/min).
-
Injection Volume: 1 µL (splitless injection for trace analysis, split injection for higher concentrations).
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
The concentration of this compound in the unknown sample is determined from its peak area ratio using the linear regression equation of the calibration curve.
GC-FID Workflow Diagram
Caption: Workflow for this compound quantification by GC-FID.
Method 2: Quantification by HPLC with Mass Spectrometry (HPLC-MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, HPLC-MS is the method of choice. This protocol outlines a reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Principle of HPLC-MS Analysis
The sample is injected into the HPLC system, where it is separated on a reversed-phase column (e.g., C18). The separation is based on the differential partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. The eluent from the column is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the analyte molecules are ionized. The ionized molecules are then separated by their mass-to-charge ratio (m/z). In MRM mode, a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing a very high degree of specificity and reducing chemical noise.[7]
Detailed HPLC-MS Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Triple quadrupole or high-resolution mass spectrometer with an ESI source.
-
Column: C18 Reversed-Phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Internal Standard: A stable isotope-labeled version of this compound is ideal for correcting matrix effects and variations.
Sample Preparation (from a biological matrix, e.g., plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 400 µL of cold acetonitrile containing the internal standard.[7]
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Evaporate and Reconstitute: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase mixture (e.g., 95% A: 5% B).[7]
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Chromatographic and MS Conditions:
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
-
Mobile Phase Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Precursor Ion (Q1): [M+H]⁺ = m/z 201.1
-
Product Ions (Q3): Specific fragment ions need to be determined by direct infusion of a standard solution. This is a critical step for method development. Cone voltage and collision energy must be optimized for maximum signal intensity.
-
HPLC-MS Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-MS.
Method Validation and Performance Characteristics
Both analytical methods must be validated to ensure they are fit for purpose. Validation should be performed according to established guidelines from bodies like the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[8]
Table 1: Typical Performance Characteristics for Analytical Methods
| Validation Parameter | GC-FID | HPLC-MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.15 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (% RSD) | < 5.0% | < 10.0% |
| Specificity | Moderate to High | Very High |
Note: These values are representative and should be established experimentally for each specific application and laboratory.
Conclusion: Selecting the Optimal Method
The choice between GC-FID and HPLC-MS for the quantification of this compound depends on the specific requirements of the analysis.
-
GC-FID is a highly reliable, cost-effective, and robust method, making it ideal for routine quality control applications where the sample matrix is relatively simple and high sensitivity is not required.[6]
-
HPLC-MS provides superior sensitivity and specificity, making it the necessary choice for bioanalytical studies, impurity profiling, or any application where trace-level quantification in complex matrices is needed.[5]
By following the detailed protocols and understanding the principles outlined in this application note, researchers can confidently and accurately quantify this compound, ensuring the generation of high-quality, reproducible data.
References
- Benchchem. (n.d.). Inter-laboratory Validation of Analytical Methods for Long-chain Esters: A Comparative Guide.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Ethyl 4-Oxobutanoate Purity by HPLC Analysis.
- Biosynth. (n.d.). This compound | 37174-92-8.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxyphenylacetate Esters.
- MDPI. (2022). Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils.
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Benchchem. (n.d.). A Comparative Guide to the Quantification of 4-Oxononanoic Acid.
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Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-oxononanoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is fundamental to predicting its chemical behavior, reactivity, and biological activity. Ethyl 4-oxononanoate (C₁₁H₂₀O₃)[1][2], a keto-ester, presents a valuable case study for the application of ¹H and ¹³C NMR in structural elucidation. Its combination of an ester and a ketone functional group, along with a flexible alkyl chain, results in a rich and informative NMR spectrum. This application note provides a detailed guide to the acquisition, analysis, and interpretation of the ¹H and ¹³C NMR spectra of this compound, underpinned by established principles of chemical shifts and spin-spin coupling.
Molecular Structure and Atom Labeling
A clear and systematic labeling of the atoms in this compound is crucial for unambiguous spectral assignment. The following diagram illustrates the molecular structure with each unique proton and carbon environment labeled.
Caption: Molecular structure of this compound with atom numbering for NMR analysis.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. The electronegativity of nearby atoms and the presence of unsaturated groups significantly influence the chemical shift of a proton.[3]
Predicted ¹H Chemical Shifts, Multiplicities, and Integration
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar functional groups.[3][4]
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| H¹¹ | ~1.25 | Triplet | 3H | The methyl protons of the ethyl ester are adjacent to a methylene group (H¹⁰), resulting in a triplet. They are relatively upfield due to their distance from electronegative atoms. |
| H¹⁰ | ~4.12 | Quartet | 2H | These methylene protons are deshielded due to their proximity to the ester oxygen. They are split into a quartet by the adjacent methyl group (H¹¹).[4] |
| H⁸ | ~2.50 | Triplet | 2H | Protons alpha to the ester carbonyl group typically appear in this region. The adjacent methylene group (H⁷) causes a triplet splitting pattern.[4] |
| H⁷ | ~2.75 | Triplet | 2H | These protons are alpha to the ketone carbonyl group, leading to a downfield shift. They are split into a triplet by the neighboring methylene group (H⁸). |
| H⁵ | ~2.40 | Triplet | 2H | Protons alpha to the other side of the ketone carbonyl are also deshielded. The adjacent methylene group (H⁴) results in a triplet. |
| H⁴, H³, H² | ~1.30 - 1.60 | Multiplet | 6H | These methylene protons are in the alkyl chain and are relatively shielded. They will likely appear as overlapping multiplets due to complex coupling with their neighbors. |
| H¹ | ~0.90 | Triplet | 3H | The terminal methyl group protons are the most shielded. They are split into a triplet by the adjacent methylene group (H²). |
Part 2: ¹³C NMR Spectral Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms it is bonded to.[5]
Predicted ¹³C Chemical Shifts
The table below outlines the predicted chemical shifts for each unique carbon atom in this compound. These predictions are based on typical chemical shift ranges for carbons in different functional groups.[6][7][8][9]
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C⁹ | ~173 | The ester carbonyl carbon is significantly deshielded and typically appears in this region.[6][8] |
| C⁶ | ~209 | The ketone carbonyl carbon is even more deshielded than the ester carbonyl and is expected to be found at a higher chemical shift.[6][8] |
| C¹⁰ | ~60 | The carbon of the ethyl group bonded to the ester oxygen is deshielded by the electronegative oxygen atom.[6] |
| C⁸ | ~35 | This carbon is alpha to the ester carbonyl group. |
| C⁷ | ~29 | This carbon is beta to the ester carbonyl and alpha to the ketone. |
| C⁵ | ~42 | This carbon is alpha to the ketone carbonyl group. |
| C⁴, C³, C² | ~23 - 31 | These sp³ hybridized carbons in the alkyl chain are relatively shielded and will appear in the upfield region of the spectrum. |
| C¹¹ | ~14 | The methyl carbon of the ethyl ester is typically found in this upfield region. |
| C¹ | ~14 | The terminal methyl carbon of the nonanoate chain is also expected in this upfield region. |
Part 3: Experimental Protocol
A standardized and carefully executed protocol is essential for obtaining high-quality, reproducible NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[10][11][12]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[10][12] Gently swirl the vial to ensure complete dissolution.
-
Filtering and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13][14]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
NMR Data Acquisition Workflow
The following workflow outlines the key steps in acquiring the NMR data.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Instrumental Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Number of scans: 8-16 scans are typically sufficient.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 256-1024 scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2-5 seconds.
-
Part 4: Data Processing and Analysis
Raw NMR data, in the form of a Free Induction Decay (FID), must be processed to obtain the final spectrum.[15][16][17]
-
Fourier Transformation: The FID is converted from the time domain to the frequency domain through a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Calibration: The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration (¹H NMR): The area under each peak is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking: The exact chemical shift of each peak is determined.
Software packages such as MestReNova, TopSpin, or open-source alternatives like NMRFx[16] or the R package nmrrr[18] can be used for data processing and analysis.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of this compound serves as a robust example of the power of NMR spectroscopy in structural elucidation. By carefully preparing the sample, acquiring high-quality data, and applying fundamental principles of spectral interpretation, researchers can confidently determine the structure of this and other small molecules. This foundational knowledge is critical for advancing research and development in chemistry and the pharmaceutical sciences.
References
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NMR Data Processing Guide. (n.d.). Scribd. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Small molecule NMR sample preparation. (2023, August 29). Georgia State University. Retrieved from [Link]
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chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]
-
13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]
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NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]
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NMR data processing, visualization, analysis and structure calculation with NMRFx. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]
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C13 NMR List of Chemical Shifts. (n.d.). Retrieved from [Link]
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Chemists' 13C NMR Shift Guide. (n.d.). Scribd. Retrieved from [Link]
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2.3 NMR data handling and (pre-)processing. (n.d.). The MetaRbolomics book. Retrieved from [Link]
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NMR Sample Prepara-on. (n.d.). Retrieved from [Link]
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NMR Data Processing. (n.d.). Retrieved from [Link]
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An R Package for NMR Data Processing. (2024, February 22). Pacific Northwest National Laboratory. Retrieved from [Link]
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Sample Preparation. (n.d.). University of Alberta. Retrieved from [Link]
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Esters. (n.d.). University of Calgary. Retrieved from [Link]
-
NMR of ethyl ethanoate for A-level Chemistry. (2024, March 20). YouTube. Retrieved from [Link]
-
1H NMR spectrum of 100% ethyl acetate, neat. (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Ethyl 4-oxobutanoate. (n.d.). PubChem. Retrieved from [Link]
-
1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Ethyl 4-oxohexanoate. (n.d.). PubChem. Retrieved from [Link]
-
CSD Solution #13. (n.d.). University of Calgary. Retrieved from [Link]
-
Ethyl 4-amino-4-oxobutanoate. (n.d.). PubChem. Retrieved from [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
-
-
(n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
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Ch13 - Interpretting 13C NMR. (n.d.). University of Calgary. Retrieved from [Link]
-
1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (MMDBc0033403). (n.d.). MiMeDB. Retrieved from [Link]
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Use of Ethyl 4-oxononanoate as a flavor compound in food science
An In-Depth Guide to the Application of Ethyl 4-Oxononanoate in Food Science
Introduction: Unveiling a Nuanced Flavor Compound
This compound is an organic compound belonging to the keto-ester family, characterized by the presence of both a ketone and an ester functional group.[1] While not as widely recognized as some common esters like ethyl acetate or ethyl butyrate, it holds potential as a nuanced flavor compound in the food industry. Its chemical structure suggests a complex sensory profile that can contribute unique notes to a variety of food and beverage products. As an intermediate in the synthesis of other flavor esters, its own sensory properties are of significant interest to flavor chemists and food scientists.[1] This document serves as a comprehensive technical guide for researchers and product developers, detailing the properties, applications, and analytical protocols for this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a flavor compound is fundamental to its effective application, governing its solubility, volatility, and stability in food matrices.
| Property | Value | Source |
| CAS Number | 37174-92-8 | [1][2] |
| Chemical Formula | C₁₁H₂₀O₃ | [1][2] |
| Molecular Weight | 200.27 g/mol | [1][2] |
| Synonyms | 4-Ketopelargonic acid ethyl ester | [2] |
| SMILES | CCCCCC(=O)CCC(=O)OCC | [1][2] |
| Purity (Typical) | 95+% | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Flavor Profile and Sensory Characteristics
The sensory profile of this compound is not extensively documented in public literature. However, based on its chemical structure—an ethyl ester of a keto-fatty acid—we can infer a complex profile. It likely possesses a combination of fruity notes, characteristic of ethyl esters, with waxy, fatty, or cheesy undertones from the C9 carbon chain and the ketone group.
For comparison, related esters exhibit distinct fruity profiles:
-
Ethyl Nonanoate (C9 ester): Described as having a "wine ether" character, contributing to fruity and fatty notes in alcoholic beverages.[3]
-
Ethyl Hexanoate (C6 ester): Known for its fruity aroma, often described as red apple, aniseed, and cherry-like.[4]
-
Ethyl (Z)-4-octenoate (C8 unsaturated ester): Imparts a fresh, juicy pineapple note.[5]
The presence of the ketone at the 4-position in this compound would likely modify the typical fruity ester profile, adding a layer of complexity that could be described as creamy, buttery, or having a subtle mushroom or earthy nuance. Precise characterization requires formal sensory evaluation.
Application Notes for Food & Beverage Formulation
Given its inferred sensory profile, this compound can be a valuable component in the following applications:
-
Dairy Flavors: The potential creamy and buttery notes make it a suitable candidate for enhancing cheese, butter, and cream flavors.
-
Fruit Flavors: It could be used in trace amounts to add ripeness, depth, and a unique "background" note to tropical fruit (like pineapple and mango) and orchard fruit (apple, pear) flavor compositions.
-
Baked Goods: In applications like cookies and pastries, it may contribute to a richer, buttery flavor profile.
-
Alcoholic Beverages: In wine, beer, and spirits, it could add complexity to the ester profile, contributing to the overall bouquet.[3]
Protocol 1: Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
To ensure quality control and accurate dosage in food products, a validated analytical method is crucial. GC-MS is the standard for analyzing volatile flavor compounds.[6]
Objective: To quantify the concentration of this compound in a food matrix (e.g., a beverage or flavor emulsion).
Principle: The volatile compound is extracted from the sample, separated from other components via gas chromatography based on its boiling point and polarity, and then identified and quantified by mass spectrometry.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Homogenize the food sample if it is a solid.
-
Accurately weigh 1-5 grams of the sample into a 20 mL screw-cap vial.
-
Spike the sample with an internal standard (e.g., undecane) at a known concentration. The choice of internal standard is critical for accurate quantification.[7]
-
Add 5 mL of a suitable extraction solvent, such as dichloromethane or ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Carefully transfer the organic (bottom, if using dichloromethane) layer to a clean 2 mL autosampler vial.
-
-
GC-MS Instrument Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at 10°C/min.
-
Final hold: Hold at 240°C for 5 minutes.[7]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Scan Range: 40-350 m/z.
-
-
Data Analysis:
-
Prepare a calibration curve by analyzing standards of this compound at five different concentrations.
-
Identify the this compound peak in the sample chromatogram by its retention time and mass spectrum.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the concentration in the sample using the calibration curve, accounting for the initial sample weight and dilution factors.
-
Protocol 2: Sensory Evaluation by Quantitative Descriptive Analysis (QDA)
To formally characterize the flavor profile of this compound, a trained sensory panel using QDA is the gold standard.[8]
Objective: To develop a detailed sensory lexicon and quantify the intensity of the flavor attributes of this compound.
Principle: A panel of trained assessors identifies and defines the key sensory attributes of the compound and then rates their intensity on a linear scale.
Experimental Workflow: Quantitative Descriptive Analysis
Caption: Workflow for the sensory evaluation of this compound via QDA.
Step-by-Step Methodology
-
Panel Selection and Training:
-
Recruit 8-12 individuals screened for their ability to detect and describe tastes and smells.
-
Conduct orientation sessions where panelists are exposed to the target compound and various reference standards (e.g., ethyl butyrate for "fruity," diacetyl for "buttery").
-
In a group session, develop a consensus lexicon of 8-15 specific terms that describe the aroma and flavor of this compound.
-
Train the panel over several sessions to use the lexicon and a 15-cm unstructured line scale for intensity rating, ensuring consistency and repeatability.
-
-
Sample Preparation and Evaluation:
-
Prepare a solution of this compound at a concentration above its detection threshold in a neutral base (e.g., deodorized vegetable oil or spring water). The matrix should be relevant to its intended application.
-
Present 10-15 mL of the coded sample to each panelist in a standardized, odor-free vessel.
-
Conduct the evaluation in individual sensory booths under controlled lighting and temperature.
-
Panelists will rate the intensity of each attribute from the lexicon on the provided scale. Replicates are necessary.
-
-
Data Analysis and Interpretation:
-
Collect the intensity scores from all panelists.
-
Analyze the data using Analysis of Variance (ANOVA) to assess the significance of each attribute and the performance of the panel.
-
Visualize the results using a spider web (or radar) plot to provide a clear sensory fingerprint of the compound.
-
Synthesis Overview
This compound can be produced through various organic synthesis routes. One documented method involves the reaction of propionic acid and sulfuric acid with lithium aluminum hydride.[1] A more general and illustrative approach for keto-ester synthesis often involves Claisen condensation or related reactions.
Illustrative Synthesis Pathway
Caption: A generalized pathway for keto-ester synthesis.
This diagram illustrates a conceptual pathway. The causality involves the deprotonation of ethyl acetoacetate by a base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanoyl chloride. A subsequent hydrolysis and decarboxylation step yields the target molecule.
Safety and Regulatory Considerations
Flavoring agents used in food are subject to rigorous safety evaluations by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).[9]
-
Metabolism: this compound is expected to be metabolized through hydrolysis of the ester bond to form ethanol and 4-oxononanoic acid. Both are then expected to enter common metabolic pathways.[10]
-
Regulatory Status: While this compound may not be individually listed in all regulatory databases, it falls into the chemical group of aliphatic acyclic esters. Compounds in this group are often evaluated together. For context, the related compound Ethyl Nonanoate is considered to have no safety concern at current levels of intake when used as a flavouring agent.[3]
-
Good Manufacturing Practice (GMP): As with all flavoring substances, this compound should be used at the minimum level necessary to achieve the desired technical effect, in accordance with Good Manufacturing Practice.[11]
References
-
World Health Organization. (2018). Safety evaluation of certain food additives and contaminants. Regulations.gov. Retrieved from [Link]
-
Pandey, R., et al. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Arkat USA. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl (Z)-4-octenoate, 34495-71-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl Nonanoate. PubChem. Retrieved from [Link]
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Weber, C. F., et al. (2021). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]
- Google Patents. (2017). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
-
European Food Safety Authority. (2012). Flavouring Group Evaluation 08, Revision 4. EFSA Journal. Retrieved from [Link]
-
de-la-Fuente-Blanco, A., et al. (2023). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants. OENO One. Retrieved from [Link]
-
MDPI. (2020). Aroma Profile and Chemical Composition of Reverse Osmosis and Nanofiltration Concentrates of Red Wine Cabernet Sauvignon. Molecules. Retrieved from [Link]
-
FlavorActiV. (n.d.). Ethyl Hexanoate Flavour Standard for Sensory Training. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Safety of 37 feed additives consisting of flavouring compounds belonging to different chemical groups for use in all animal species (FEFANA asbl). EFSA Journal. Retrieved from [Link]
-
PubMed. (2018). Evaluation of a novel method for the analysis of alcohol biomarkers: Ethyl glucuronide, ethyl sulfate and phosphatidylethanol. Alcohol. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). The safety evaluation of food flavouring substances: the role of metabolic studies. Food and Chemical Toxicology. Retrieved from [Link]
-
Newman, B., & La Viano, P. J. (n.d.). A Simplified and Accurate Procedure for the Determination of Ethyl Alcohol in Brain or Other Tissues. Retrieved from [Link]
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Maziya-Dixon, B., et al. (2020). Sensory Characterization of Eba. Agritrop. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Sensory Evaluation of Effervescent Nutritional Supplements: Identification and Characterisation of Off-Tastes. Foods. Retrieved from [Link]
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Food Standards Agency. (n.d.). Approved additives and E numbers. Retrieved from [Link]
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- 4. Ethyl Hexanoate Flavour Standard for Sensory Training | FlavorActiV [flavoractiv.com]
- 5. ethyl (Z)-4-octenoate, 34495-71-1 [thegoodscentscompany.com]
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- 8. Sensory Evaluation of Effervescent Nutritional Supplements: Identification and Characterisation of Off-Tastes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The safety evaluation of food flavouring substances: the role of metabolic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. food.gov.uk [food.gov.uk]
Application Notes & Protocols: Ethyl 4-Oxononanoate as a Key Precursor in the Stereoselective Synthesis of γ-Lactone Pheromones
Abstract
Ethyl 4-oxononanoate is a highly versatile bifunctional molecule, incorporating both a ketone and an ester moiety. This unique structural arrangement makes it an invaluable starting material for the synthesis of various high-value chemical targets, particularly chiral γ-lactones. Many of these lactones function as insect pheromones or key flavor and fragrance components. This guide provides a comprehensive overview of the strategic application of this compound in pheromone synthesis, focusing on the production of (S)-γ-Nonanolide ((S)-4-Hydroxynonanoic acid lactone), a naturally occurring chiral lactone. We present two distinct, detailed protocols for the critical stereoselective reduction of the keto group: a biocatalytic approach using Saccharomyces cerevisiae (Baker's Yeast) for accessibility and green chemistry, and a chemocatalytic approach via asymmetric hydrogenation for high-throughput applications. A concluding protocol details the subsequent acid-catalyzed lactonization to yield the final target molecule.
Core Principles: The Synthetic Strategy
The conversion of this compound to γ-nonanolide hinges on a straightforward yet powerful two-step synthetic sequence. The success of this sequence, especially for pheromone applications where biological activity is often dependent on a single enantiomer, is dictated by the stereochemical control exerted during the first step.
Step 1: Enantioselective Reduction of the γ-Keto Group The primary transformation is the reduction of the C4 ketone to a secondary alcohol. To produce a specific enantiomer of the final lactone (e.g., the (S)-enantiomer), this reduction must be highly enantioselective. A simple reduction with an achiral reagent like sodium borohydride would produce a racemic mixture of (R)- and (S)-4-hydroxynonanoate, which is often inactive or less active as a pheromone[1].
-
Causality: The choice of a chiral catalyst or biocatalyst creates a diastereomeric transition state with the prochiral ketone. One transition state is energetically favored, leading to the preferential formation of one enantiomer of the alcohol. We will explore two highly effective methods:
-
Biocatalysis: Utilizes oxidoreductase enzymes found in microorganisms like Baker's Yeast, which have evolved to perform highly stereospecific reductions[2]. This method is cost-effective, environmentally benign, and requires mild reaction conditions.
-
Asymmetric Catalysis: Employs transition metal complexes (e.g., Nickel or Ruthenium) with chiral ligands[3][4]. These systems offer high turnover numbers, excellent enantioselectivities, and are highly scalable for industrial production.
-
Step 2: Intramolecular Cyclization (Lactonization) The second step involves the cyclization of the intermediate, ethyl 4-hydroxynonanoate, to form the thermodynamically stable five-membered γ-lactone ring. This reaction is an intramolecular transesterification.
-
Causality: The reaction is typically catalyzed by an acid, which protonates the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the distal hydroxyl group. The removal of the ethanol byproduct drives the equilibrium towards the formation of the lactone[5].
Application Protocol I: Biocatalytic Synthesis of Ethyl (S)-4-Hydroxynonanoate
This protocol leverages the enzymatic machinery of Saccharomyces cerevisiae for a green and highly selective reduction of the ketone.
Workflow: Biocatalytic Reduction
Caption: Workflow for the biocatalytic reduction of this compound.
Methodology:
-
Yeast Activation:
-
In a 1 L Erlenmeyer flask, dissolve 50 g of sucrose in 500 mL of warm (approx. 35-40°C) deionized water.
-
Add 20 g of active dry Baker's Yeast (Saccharomyces cerevisiae).
-
Stir the suspension gently for 30-60 minutes at 30°C to activate the yeast.
-
-
Substrate Addition:
-
Dissolve 2.0 g (10.0 mmol) of this compound in 5 mL of ethanol.
-
Add the substrate solution dropwise to the activated yeast suspension with gentle stirring.
-
-
Reduction and Incubation:
-
Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape.
-
Place the flask in an orbital shaker at 30°C and agitate at 150-200 rpm for 24 to 48 hours.
-
Rationale: Shaking ensures proper mixing and aeration for yeast metabolism, which is essential for cofactor (NADPH) regeneration required by the reductase enzymes[2].
-
-
Work-up and Isolation:
-
Add an equal volume of celite or diatomaceous earth to the reaction mixture and filter through a Büchner funnel to remove the yeast cells.
-
Transfer the filtrate to a separatory funnel and extract three times with 150 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient solvent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate) to yield pure ethyl (S)-4-hydroxynonanoate.
-
Expected Results:
| Parameter | Expected Value | Source |
| Chemical Yield | 60-85% | [2] |
| Enantiomeric Excess (ee) | >95% (S)-enantiomer | [2][6] |
| Appearance | Colorless to pale yellow oil | - |
Application Protocol II: Asymmetric Transfer Hydrogenation
This protocol is an alternative for researchers requiring higher throughput or non-aqueous conditions, using a well-established Noyori-type catalyst system.
Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for asymmetric transfer hydrogenation.
Methodology:
-
Catalyst Preparation:
-
To a dry, argon-purged Schlenk flask, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.01 mmol) and the chiral ligand (e.g., (S,S)-TsDPEN, 0.022 mmol).
-
Rationale: This in-situ catalyst formation requires an inert atmosphere to prevent oxidation and deactivation of the metal complex[3].
-
-
Reaction Setup:
-
Add 10 mL of isopropanol (as solvent) and a 5:2 mixture of formic acid/triethylamine (1.0 mL) as the hydrogen source.
-
Stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.
-
Add 1.0 g (5.0 mmol) of this compound.
-
-
Hydrogenation:
-
Stir the reaction mixture at 30°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography as described in Protocol I to obtain the product.
-
Expected Results:
| Parameter | Expected Value | Source |
| Chemical Yield | >90% | [4][7] |
| Enantiomeric Excess (ee) | >98% (S)-enantiomer | [4][7] |
| Appearance | Colorless to pale yellow oil | - |
Protocol III: Acid-Catalyzed Lactonization
This final step cyclizes the hydroxy ester intermediate into the target γ-nonanolide. The protocol is applicable to the product obtained from either Protocol I or II.
Workflow: Lactonization
Caption: Workflow for the acid-catalyzed lactonization step.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the ethyl 4-hydroxynonanoate (1.0 g, 4.9 mmol) in 50 mL of toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, approx. 50 mg, 0.26 mmol).
-
Rationale: Toluene forms an azeotrope with the ethanol byproduct, allowing for its removal via the Dean-Stark trap, which drives the reaction equilibrium toward the product[5].
-
-
Lactonization:
-
Heat the mixture to reflux and continue heating until no more ethanol is collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the disappearance of the starting material by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude γ-nonanolide can be purified by vacuum distillation or flash column chromatography to yield the final product.
-
Final Product Characterization: (S)-γ-Nonanolide
| Property | Data | Source |
| Molecular Formula | C₉H₁₆O₂ | [8] |
| Molecular Weight | 156.22 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid with a coconut-like aroma | [9] |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 4.53-4.44 (m, 1H), 2.52 (dd, 2H), 2.33-2.25 (m, 1H), 1.87-1.77 (m, 1H), 1.75-1.52 (m, 2H), 1.48-1.25 (m, 6H), 0.92-0.86 (m, 3H) | [10] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ: 177.4, 81.1, 35.5, 31.5, 28.9, 28.0, 24.9, 22.5, 13.9 | [10] |
References
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Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. [Link]
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Zhang, G., et al. (2020). Asymmetric bioreduction of γ- and δ-keto acids by native carbonyl reductases from Saccharomyces cerevisiae. ResearchGate. [Link]
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Wikipedia. (n.d.). Enantioselective ketone reduction. Wikipedia. [Link]
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Wang, D., et al. (2022). Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives. Organic Letters - ACS Publications. [Link]
-
NRO Chemistry. (2022). Noyori Hydrogenation. YouTube. [Link]
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Nakamura, K., et al. (1994). Asymmetric Reduction of β-Keto Esters with an Enzyme from Bakers' Yeast. Bulletin of the Chemical Society of Japan. [Link]
-
Sun, P., et al. (2012). Nonanolides of natural origin: structure, synthesis, and biological activity. PubMed. [Link]
- Cardillo, R., et al. (1996). Process for the production of gamma nonalactones in natural form.
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G-J, S., & C-H, W. (2001). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. [Link]
-
Pohl, N., et al. (2000). Chiral Compounds and Green Chemistry in Undergraduate Organic Laboratories: Reduction of a Ketone by Sodium Borohydride and Baker's Yeast. Journal of Chemical Education - ACS Publications. [Link]
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PubChem. (n.d.). (S)-4-Nonanolide. National Institutes of Health. [Link]
-
ChemBK. (n.d.). 4-Hydroxynonanoic acid gamma-lactone. ChemBK. [Link]
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Hughes, R., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. Journal of the American Chemical Society. [Link]
-
Zhang, Z., et al. (2023). Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. Science. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of lactones and related compounds. Organic Chemistry Portal. [Link]
-
Kula, J., & Szechner, B. (1999). Preparation of ω-hydroxynonanoic acid and its ester derivatives. ResearchGate. [Link]
-
Kula, J., & Szechner, B. (1999). Preparation of ω-Hydroxynonanoic Acid and Its Ester Derivatives. JAOCS. [Link]
-
Nicaud, J.M., & Belin, J.M. (1997). Production of lactones and peroxisomal beta-oxidation in yeasts. PubMed. [Link]
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Wang, Y., et al. (2012). Efficient Synthesis of the Odourant, 2-Nonen-4-Olide. ResearchGate. [Link]
-
Oda, S., et al. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. [Link]
- CN102617522A. (2012). Method for synthesis of gamma-nonyl lactone.
-
PubChemLite. (n.d.). 4-hydroxy-nonanoic acid (C9H18O3). PubChemLite. [Link]
- CN102060816A. (2011). Synthesis method of gamma-nonalactone.
- CN1047589C. (1990). Catalytic synthesis method of ethyl 4-acetoxybutyrate at normal temperature.
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Biocatalytic Production of Ethyl 4-oxononanoate: Application Notes and Protocols
Introduction: A Greener Route to a Key Keto Ester
Ethyl 4-oxononanoate is a valuable keto ester, recognized as a microbial product and a versatile intermediate in the synthesis of fine chemicals, particularly within the flavor and fragrance industries.[1] Its structure, featuring both a ketone and an ester functional group, makes it a useful building block for more complex molecules.
Traditionally, the synthesis of esters and keto compounds relies on chemical methods that may require harsh conditions, toxic catalysts, and significant energy input, often leading to environmental concerns.[2][3] Biocatalysis emerges as a powerful and sustainable alternative, leveraging the high specificity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions.[4][5] This approach not only aligns with the principles of green chemistry but also offers pathways to high-purity products with potentially fewer downstream processing steps.[4]
This guide provides a detailed exploration of the biocatalytic production of this compound. We will delve into the core scientific principles, compare different enzymatic strategies, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies focus on two robust platforms: whole-cell biocatalysis and catalysis using isolated, immobilized enzymes.
Scientific Principles: The Biocatalytic Toolbox
The synthesis of this compound can be achieved primarily through the direct esterification of 4-oxononanoic acid with ethanol. The key to this transformation is the selection of a suitable biocatalyst.
Enzyme of Choice: Lipases
Lipases (EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of fats and oils. However, in low-water or non-aqueous environments, their catalytic activity can be reversed to favor synthesis, making them exceptionally effective for esterification and transesterification reactions.[6][7]
-
Mechanism of Action: The catalytic mechanism involves a serine residue in the enzyme's active site, which acts as a nucleophile. It attacks the carbonyl carbon of the carboxylic acid (4-oxononanoic acid), forming a tetrahedral intermediate that then collapses to release water and form an acyl-enzyme complex. Subsequently, the alcohol (ethanol) enters the active site and attacks the acyl-enzyme complex, leading to the formation of the final ester product, this compound, and regeneration of the free enzyme.
-
Prominent Lipases: Candida antarctica Lipase B (CALB) is one of the most widely used and robust lipases in biocatalysis due to its broad substrate specificity, high stability, and excellent enantioselectivity.[6] It is commercially available in an immobilized form (e.g., Novozym® 435), which significantly enhances its stability and allows for easy recovery and reuse.[8] Lipases from fungi like Rhizopus oryzae are also highly effective, particularly in whole-cell applications.[3]
Strategic Approaches: Whole-Cell vs. Immobilized Enzyme
The choice between using whole microbial cells or an isolated, purified enzyme is a critical decision in developing a biocatalytic process. Each strategy offers distinct advantages and is suited for different production scales and purity requirements.[4][9][10]
| Feature | Whole-Cell Biocatalysis | Isolated/Immobilized Enzyme |
| Catalyst Cost | Low; avoids expensive enzyme purification.[4] | High; requires purification and immobilization. |
| Cofactor Regeneration | Not applicable for lipases. For other enzymes like reductases, cofactors are regenerated by the cell's metabolism.[5] | Not applicable for lipases. For other enzymes, cofactors must be added and regenerated externally. |
| Reaction Purity | Potential for side reactions from other cellular enzymes. | High; specific enzyme performs only the desired reaction. |
| Process Simplicity | Catalyst preparation is straightforward (cell cultivation and harvesting).[3] | Requires well-defined protocols for enzyme immobilization.[11] |
| Catalyst Stability | Generally lower; cell viability can be an issue. | High, especially when immobilized, allowing for reuse over many cycles.[8] |
| Downstream Processing | Can be more complex due to cellular debris and metabolites. | Simpler; catalyst is easily removed by filtration. |
Protocol 1: Whole-Cell Biocatalysis with Rhizopus oryzae
This protocol details the synthesis of this compound via direct esterification using whole cells of the fungus Rhizopus oryzae, which are known to possess high intracellular lipase activity.[3]
Objective
To produce this compound from 4-oxononanoic acid and ethanol using resting cells of R. oryzae in a solvent-free system.
Materials and Reagents
-
Rhizopus oryzae strain (e.g., ATCC 9363)
-
Potato Dextrose Agar (PDA) for slant cultures
-
Potato Dextrose Broth (PDB) for liquid culture
-
4-oxononanoic acid (Substrate 1)
-
Ethanol, absolute (Substrate 2)
-
n-Hexane (for reaction medium and extraction)
-
Sterile deionized water
-
Glass flasks, orbital shaker, incubator, centrifuge, vacuum filtration system
Step-by-Step Methodology
1. Cultivation of R. oryzae
- Inoculate a PDA slant with the R. oryzae strain and incubate at 30°C for 5-7 days until sporulation is observed.
- Prepare a spore suspension by adding 10 mL of sterile water to the slant and gently scraping the surface.
- Inoculate 100 mL of sterile PDB in a 250 mL flask with the spore suspension (to a final concentration of ~1x10⁶ spores/mL).
- Incubate the liquid culture at 30°C with orbital agitation at 150 rpm for 72 hours.[3]
2. Preparation of Whole-Cell Biocatalyst
- Harvest the fungal biomass (mycelia) by vacuum filtration or centrifugation (5,000 x g for 10 minutes).
- Wash the biomass twice with sterile deionized water to remove residual medium components.
- The resulting moist biomass can be used directly or dried (e.g., lyophilized) for later use.
3. Biotransformation Reaction
- In a 50 mL screw-capped flask, combine 4-oxononanoic acid and ethanol. A typical starting molar ratio is 1:2 (acid:alcohol).
- Add n-hexane as the reaction medium. While solvent-free systems are possible, a non-polar solvent like hexane can reduce substrate/product inhibition and improve mass transfer.[3] A typical volume is 10 mL.
- Add the prepared R. oryzae whole-cell biocatalyst. A recommended catalyst loading is 10-15% (w/v) of the total reaction volume.[3]
- Incubate the reaction mixture at 40°C with constant agitation (200 rpm) to ensure proper mixing.[3]
4. Reaction Monitoring and Product Recovery
- Monitor the reaction progress by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., 2, 4, 8, 12, 24 hours). Analyze the samples by Gas Chromatography (GC) to determine substrate consumption and product formation.
- After the reaction reaches completion (or equilibrium), separate the biocatalyst by filtration.
- Remove the solvent (n-hexane) from the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be further purified by silica gel column chromatography if high purity is required.
Workflow Visualization
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Application Note: A Comprehensive Guide to the Quantification of Ethyl 4-oxononanoate in Complex Matrices
Introduction: The Analytical Challenge of a Key Keto Ester
Ethyl 4-oxononanoate (C₁₁H₂₀O₃) is a keto ester of significant interest in various fields, including flavor chemistry, metabolic research, and as an intermediate in chemical synthesis.[1][2] Its structure, featuring both an ester and a ketone functional group, imparts a unique chemical reactivity and volatility profile. The accurate quantification of this compound in complex matrices—such as biological fluids (plasma, urine), food and beverage products, or environmental samples—is crucial for understanding its role and concentration. However, these matrices introduce significant analytical challenges, including the presence of interfering compounds, low analyte concentrations, and potential for analyte degradation during sample processing.[3][4]
This guide provides a detailed framework for developing and validating robust analytical methods for this compound. We will explore two primary analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and delve into the critical sample preparation techniques required to achieve accurate, sensitive, and reproducible results. The causality behind methodological choices will be explained to empower researchers to adapt these protocols to their specific applications.
Core Analytical Strategies: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is the foundational decision in method development for a semi-volatile molecule like this compound. Each technique offers distinct advantages and requires different sample handling considerations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and powerful technique for the analysis of volatile and semi-volatile compounds.[5] GC offers high chromatographic resolution, separating analytes based on their boiling points and interaction with a stationary phase. MS provides sensitive detection and structural confirmation. For keto esters, a key consideration is their thermal stability and volatility; while this compound is amenable to GC analysis, derivatization may sometimes be employed to improve peak shape and thermal stability, though it is not always mandatory.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the technique of choice for many bioanalytical applications due to its high sensitivity, specificity, and applicability to a broader range of compound polarities without the need for derivatization.[6][7] LC-MS/MS separates compounds in the liquid phase before ionization and mass analysis. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, which is invaluable for reducing matrix interference in complex samples.[8]
Sample Preparation: The Key to Unlocking Accurate Quantification
Effective sample preparation is paramount for successful analysis. Its primary goals are to isolate this compound from the matrix, concentrate it to a detectable level, and remove interfering substances that can compromise the analysis.
Liquid-Liquid Extraction (LLE)
LLE is a robust and widely used technique for extracting moderately nonpolar compounds like ethyl esters from aqueous matrices.[9][10] It operates on the principle of partitioning the analyte between the sample matrix and an immiscible organic solvent.
-
Causality: The choice of solvent is critical. A solvent like hexane or ethyl acetate is often selected for its ability to efficiently solvate the ester while minimizing the extraction of highly polar matrix components.[11] The pH of the aqueous sample can be adjusted to suppress the ionization of any acidic or basic interferents, further enhancing the selectivity of the extraction.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free, equilibrium-based extraction technique ideal for volatile and semi-volatile compounds.[12] A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed in the liquid sample.[13][14]
-
Causality: The selection of the fiber coating is crucial and depends on the analyte's polarity. For a compound like this compound, a fiber with a mixed polarity coating, such as Poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB), is often effective as it can adsorb a range of volatile compounds with high sensitivity.[15] Headspace SPME is particularly advantageous for complex matrices as it prevents non-volatile, high-molecular-weight interferences (like proteins) from contaminating the fiber and the GC system.[16]
Protocol 1: Quantification by Headspace SPME-GC-MS
This protocol is designed for the analysis of this compound in matrices where it contributes to the volatile profile, such as food products or biological fluids.
Workflow Diagram: SPME-GC-MS
Caption: Workflow for SPME-GC-MS analysis.
Step-by-Step Protocol
-
Internal Standard (IS) Preparation: Prepare a stock solution of a suitable internal standard (e.g., Deuterated Ethyl Butyrate or 2-Nonanol) in methanol at 1 mg/mL.[17] Create a working solution of 10 µg/mL.
-
Sample Preparation:
-
Place 1 mL of the liquid sample (or 1 g of a solid sample homogenized with 1 mL of water) into a 20 mL headspace vial.
-
Spike the sample with 10 µL of the 10 µg/mL internal standard working solution.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
SPME Extraction:
-
Place the vial in an autosampler tray with an incubation block set to 50°C.
-
Allow the sample to incubate and equilibrate for 15 minutes.
-
Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace of the vial for 20 minutes at 50°C.
-
-
GC-MS Analysis:
-
Immediately desorb the fiber in the GC inlet for 2 minutes at 250°C.
-
Use the instrument parameters outlined in Table 1.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards prepared in a blank matrix.
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used system for this type of analysis. |
| Column | DB-WAX or FFAP (30 m x 0.25 mm ID x 0.25 µm) | A polar column is recommended for resolving esters and ketones effectively.[5] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas providing good chromatographic efficiency. |
| Inlet Temperature | 250°C (Splitless mode for 2 min) | Ensures efficient thermal desorption of the analyte from the SPME fiber. |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 240°C, hold 5 min | Provides good separation of volatile and semi-volatile compounds.[5][18] |
| MS System | Agilent 5977A or equivalent | Provides sensitive detection and mass confirmation. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, producing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions. |
| SIM Ions | Quantifier and Qualifier ions to be determined from a full scan of a standard | Example ions: m/z 155 (M-OC₂H₅)⁺, m/z 99 (base peak), m/z 71 |
Protocol 2: Quantification by LC-MS/MS
This protocol is highly suited for the low-level quantification of this compound in complex biological matrices like plasma or serum, where high selectivity is required.
Workflow Diagram: LLE-LC-MS/MS
Caption: Workflow for LLE-LC-MS/MS analysis.
Step-by-Step Protocol
-
Internal Standard (IS) Preparation: Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., this compound-d5) in methanol at 1 mg/mL. Create a working solution of 50 ng/mL.
-
Sample Preparation (LLE):
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL IS working solution.
-
Add 500 µL of ethyl acetate.[19]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (~450 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample.
-
Use the instrument parameters outlined in Table 2.
-
-
Quantification:
-
Generate a calibration curve using standards prepared in a blank matrix and subjected to the same extraction procedure.
-
Quantify using the peak area ratio of the analyte MRM transition to the internal standard MRM transition.
-
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC System | Waters Acquity UPLC or equivalent | Provides high-resolution separation and fast analysis times. |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard reversed-phase column for retaining moderately nonpolar analytes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient | 40% B to 95% B over 5 min, hold 1 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| MS System | Sciex QTRAP 6500 or equivalent | A sensitive triple quadrupole for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is effective for polar to moderately polar compounds; positive mode targets the protonated molecule [M+H]⁺. |
| MRM Transitions | To be optimized by infusing a standard | Example: Precursor [M+H]⁺ → Product ions |
| This compound | e.g., 201.1 → 155.1 (Quantifier), 201.1 → 99.1 (Qualifier) | These transitions provide high specificity for the target analyte. |
| IS (e.g., -d5) | e.g., 206.1 → 160.1 | Monitoring a stable isotope-labeled IS corrects for matrix effects and extraction variability. |
Method Validation and Performance
Every protocol must be validated to ensure it is trustworthy and fit for purpose. Key validation parameters should be assessed according to established guidelines.
Table 3: Representative Method Performance Characteristics
| Parameter | SPME-GC-MS | LLE-LC-MS/MS |
| Linearity Range | 1 - 500 ng/mL (r² > 0.995) | 0.1 - 100 ng/mL (r² > 0.998) |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 8% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (% Recovery) | 88 - 105% | 92 - 103% |
| Matrix Effect | Minimal (due to headspace) | Assessed and corrected by IS |
Note: Data presented are representative and should be established for each specific matrix and instrument.
References
-
Beltran, J., Lopez, F. J., & Hernandez, F. (2000). Solid-phase microextraction in pesticide residue analysis. Journal of Chromatography A, 885(1-2), 389-404. Available at: [Link]
-
MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Available at: [Link]
-
Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Journal of Analytical & Bioanalytical Techniques, 6(6). Available at: [Link]
-
Perestrelo, R., et al. (2014). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. Molecules, 19(10), 16220-16240. Available at: [Link]
-
Usack, J. G., et al. (2024). Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes. Journal of Visualized Experiments, (210). Available at: [Link]
-
ResearchGate. (2024). Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes. Available at: [Link]
-
Dussy, F. E., et al. (2015). Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake. BORIS Portal. Available at: [Link]
-
Wozniak, M. K., et al. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 23(21), 13495. Available at: [Link]
-
AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at: [Link]
-
Hilaris Publisher. (n.d.). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Available at: [Link]
- Google Patents. (n.d.). Method for purifying a fatty-acid alkyl ester by liquid/liquid extraction.
-
TTB. (n.d.). Quantitation of Flavoring Agents in Complex Matrices. Available at: [Link]
-
PSE Community. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Available at: [Link]
-
MDPI. (2024). Liquid–Liquid Equilibrium of Sesame Fatty Acid (Ethyl and Methyl) Ester + Glycerol + Ethanol/Methanol Mixtures at Different Temperatures. Available at: [Link]
-
NIH. (n.d.). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Available at: [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
TSI Journals. (n.d.). Strategies for LC-MS Development in Quantitative Bio analysis. Available at: [Link]
-
ResearchGate. (2022). Development of LC-HRMS untargeted analysis methods for nasal epithelial lining fluid exposomics. Available at: [Link]
-
Ask this paper | Bohrium. (2006). lc-ms-development-strategies-for-quantitative-bioanalysis. Available at: [Link]
-
MDPI. (2023). GC/MS Analysis, Cytotoxicity, and Antiviral Activities of Annona glabra Hexane Extract Supported by In Silico Study. Available at: [Link]
-
CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Available at: [Link]
-
Chhonker, Y. S., Bala, V., & Murry, D. J. (2018). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 10(24), 2027-2046. Available at: [Link]
-
RSC Publishing. (n.d.). Quantitative determination of flavins – complex analyte/matrix effects in the presence of food colour additives. Available at: [Link]
-
SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Available at: [Link]
-
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Available at: [Link]
- Google Patents. (n.d.). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
Arkat USA. (n.d.). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Available at: [Link]
Sources
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- 2. biosynth.com [biosynth.com]
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- 4. Quantitative determination of flavins – complex analyte/matrix effects in the presence of food colour additives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 8. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of High-Purity Ethyl 4-oxononanoate
Welcome to the technical support center for Ethyl 4-oxononanoate. This guide is designed for researchers, scientists, and drug development professionals who require this versatile β-keto ester intermediate (CAS: 37174-92-8, Mol. Wt.: 200.27 g/mol ) in a state of high purity.[1][2] Achieving purity above 99% is often critical for avoiding downstream reaction failures, ensuring consistent product quality, and meeting regulatory standards.
This document moves beyond simple protocols to provide a deeper understanding of the purification challenges specific to this compound, offering troubleshooting solutions and validated methodologies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for β-keto esters like this compound, impurities typically fall into three categories:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthesis, this could include residual ketones, ethyl chloroformate, or other acylation agents.[3] For instance, syntheses involving Meldrum's acid may leave traces of the acid or its by-products.[4]
-
Side-Reaction Products: Self-condensation of the starting ketone or ester can lead to higher molecular weight impurities. Incomplete reactions or alternative reaction pathways can generate isomeric by-products that may be difficult to separate.
-
Residual Solvents: Solvents used during the reaction or work-up (e.g., Toluene, Hexane, Diethyl Ether, Ethyl Acetate) are common volatile impurities.[5][6]
-
-
Degradation-Related Impurities:
-
Oxidation Products: Like many carbonyl compounds, this compound can be susceptible to air oxidation over time, especially if exposed to light or heat.[7]
-
Hydrolysis Products: Exposure to water, particularly under acidic or basic conditions, can cause hydrolysis back to the corresponding carboxylic acid (4-oxononanoic acid) and ethanol.
-
Polymerization/Oligomerization: Traces of acid or base can catalyze self-condensation reactions, leading to a broadening of peaks in analytical chromatograms and a potential increase in viscosity.[7]
-
-
Process-Related Impurities:
-
Inorganic Salts: Salts from basic work-up steps (e.g., sodium chloride, sodium sulfate) can be carried over if the organic phase is not washed and dried properly.[6]
-
Q2: What is the most effective primary purification technique for this compound?
A2: The choice between distillation and chromatography depends on the nature of the impurities.
-
Fractional Vacuum Distillation is highly effective for removing non-volatile impurities (salts, high molecular weight by-products) and highly volatile impurities (residual solvents). It is the preferred method for large-scale purification (>10 g) where the boiling points of the impurities are significantly different from the product.
-
Flash Column Chromatography on silica gel is superior for separating impurities with similar polarity and boiling points, such as isomers or certain side-products from the synthesis.[4][5][8] It is often the method of choice for achieving the highest possible purity (>99.5%) on a laboratory scale.
Q3: How can I accurately assess the purity of my final product?
A3: A single method is often insufficient. For a comprehensive purity assessment, orthogonal techniques are invaluable.[9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a cornerstone technique for purity assessment of non-volatile compounds.[9] A C18 column with a water/acetonitrile mobile phase is typically effective. Since this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is necessary.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities.[9] It is also useful for confirming the molecular weight of the main component. Be aware that β-keto esters can sometimes undergo transesterification in the GC inlet if alcohols are present as co-solvents.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used for a quantitative purity assessment (qNMR) if an internal standard is used. The absence of unexpected signals is a strong indicator of high purity.
Q4: What are the ideal storage conditions to maintain the purity of this compound?
A4: To prevent degradation, this compound should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) is recommended to slow potential degradation pathways.[7] To prevent photo-oxidation, use an amber glass vial or store the container in the dark.[7]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification and handling of this compound.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Yellow Discoloration of Product | 1. Thermal degradation during distillation. 2. Presence of acidic or basic impurities catalyzing decomposition.[7] 3. Oxidation from prolonged exposure to air/light. | 1. Reduce Distillation Temperature: Ensure a high vacuum (<1 mmHg) is achieved to lower the boiling point. 2. Neutralize Crude Product: Wash the crude material with a mild bicarbonate solution, followed by a water wash, before distillation. 3. Inert Atmosphere: Handle and store the product under nitrogen or argon and protect it from light.[7] |
| Persistent Impurity Co-elutes in Column Chromatography | 1. Impurity has very similar polarity to the product (e.g., a structural isomer). 2. Column is overloaded. 3. Inappropriate solvent system. | 1. Optimize Eluent: Switch to a different solvent system (e.g., Toluene/Acetone or Dichloromethane/Methanol) to alter selectivity. Use a very shallow gradient (e.g., 0.1% increments of ethyl acetate in hexane).[4][8] 2. Reduce Loading: Use a higher ratio of silica to crude product (e.g., 100:1 instead of 50:1). 3. Consider an Alternative Technique: If the impurity has a different boiling point, attempt vacuum distillation. |
| Low Yield After Purification | 1. Product loss during aqueous work-up (emulsion formation). 2. Degradation on silica gel (if acidic). 3. Incomplete distillation (product still in the distillation pot). | 1. Break Emulsions: Add brine (saturated NaCl solution) during the aqueous wash to help separate the layers. 2. Use Neutralized Silica: Consider pre-treating the silica gel with a dilute solution of triethylamine in your eluent to neutralize active sites. 3. Ensure Complete Transfer: After distillation, rinse the distillation flask with a suitable solvent to recover any residual product. |
| Inconsistent GC-MS Results (New Peaks Appear) | 1. Thermal decomposition in the hot GC inlet. 2. Transesterification if using an alcohol-based solvent for sample preparation.[10] | 1. Lower Inlet Temperature: Reduce the GC inlet temperature to the lowest possible value that still allows for efficient volatilization. 2. Change Sample Solvent: Prepare the sample in a non-alcoholic solvent like Dichloromethane or Ethyl Acetate. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is ideal for purifying multi-gram quantities of this compound from non-volatile or highly-volatile impurities.
Methodology:
-
Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed condenser, and a cow-type fraction collector. Ensure all glass joints are properly sealed with vacuum grease.
-
System Preparation: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Vacuum Application: Slowly and carefully apply a vacuum from a high-performance pump, aiming for a pressure below 1 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle with continuous stirring.
-
Fraction Collection:
-
Collect a small forerun fraction, which will contain any residual solvents or volatile impurities.
-
As the temperature at the distillation head stabilizes, collect the main product fraction in a pre-weighed flask.
-
Monitor the temperature closely. A sharp drop in temperature indicates the main fraction has finished distilling.
-
-
Shutdown: Remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum to prevent bumping and potential flask implosion.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to achieve the highest purity by removing closely related impurities.[8]
Methodology:
-
Column Packing: Wet-pack a glass chromatography column with silica gel (60 Å, 230-400 mesh) using Hexane as the slurry solvent.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with pure Hexane.
-
Gradually increase the polarity of the mobile phase by slowly increasing the percentage of Ethyl Acetate. A shallow gradient (e.g., starting with 2% Ethyl Acetate in Hexane and increasing to 10%) is often effective.[4]
-
Collect fractions continuously and monitor them by Thin Layer Chromatography (TLC).
-
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Assessment by RP-HPLC
This protocol provides a reliable method for quantifying the purity of the final product.[9]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) |
| Gradient | Start at 50% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 210 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Sample Preparation: Prepare a solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Equilibrate the system until a stable baseline is achieved. Inject the sample.
-
Purity Calculation: Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100%.
Section 4: Visual Workflows
The following diagrams illustrate the general purification and troubleshooting logic.
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting persistent impurities.
References
- Method for producing ethyl 4-methyloctanoate. (2017). Google Patents.
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. Retrieved from [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. Retrieved from [Link]
-
Material Safety Data Sheet - Ethyl 4-aminobenzoate. (n.d.). West Liberty University. Retrieved from [Link]
-
Transesterfication of β-keto esters during gas chromatography and their tautomers separation. (2001). ResearchGate. Retrieved from [Link]
- Synthesis of B-keto esters. (2003). Google Patents.
-
Residual Solvents and Organic Volatile Impurities Statement. (2018). Greenfield Global. Retrieved from [Link]
-
Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. (n.d.). Greenfield Global. Retrieved from [Link]
Sources
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- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fermentation for Ethyl 4-oxononanoate Yield
This guide is designed for researchers, scientists, and drug development professionals engaged in the microbial production of Ethyl 4-oxononanoate. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of fermentation optimization and maximize your product yield.
I. Understanding the Fundamentals: Key Factors in this compound Production
Successful fermentation of this compound, a valuable keto acid ester, hinges on a delicate interplay of biological and chemical factors.[1] The overall yield is primarily dependent on three critical components: the concentration of the precursor substrates (a 4-oxo-acid and ethanol), the efficiency of the microbial biocatalyst, and the fermentation conditions.[2] This guide will dissect common challenges and provide actionable solutions to enhance your production efficiency.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary microbial sources for producing this compound and related esters?
While specific strains for this compound are often proprietary or subjects of ongoing research, the general production of ethyl esters in fermentation is well-documented in various microorganisms.[3] Yeasts, particularly Saccharomyces cerevisiae, are widely used for their robust ethanol production and inherent ester synthesis pathways.[2][4][5] Certain bacteria, such as Lactobacillus and Propionibacterium, have also demonstrated the ability to produce ethyl esters like ethyl butanoate through mechanisms of alcoholysis and esterification.[6] The selection of an optimal strain is a critical first step and often involves screening for high tolerance to substrate and product concentrations, as well as efficient enzymatic activity for ester formation.[7]
Q2: How does the availability of precursors impact the final yield of this compound?
The availability of both the 4-oxo-acid precursor and ethanol is a major limiting factor in the synthesis of this compound.[2][5] Research on other ethyl esters has shown that increasing the concentration of the fatty acid precursor in the fermentation medium can significantly boost the final ester concentration.[2][5] This suggests that a primary focus for optimization should be on ensuring a sufficient and balanced supply of both the keto acid and ethanol.
Causality: The enzymatic reaction for ester synthesis is substrate-dependent. Low concentrations of either the 4-oxo-acid or ethanol will directly reduce the rate of ester formation, regardless of the enzyme's catalytic efficiency.
Q3: Can overexpression of ester synthesis genes improve my yield?
Counterintuitively, simply overexpressing the genes responsible for ester synthesis, such as EEB1 and EHT1 in yeast, may not lead to a significant increase in ethyl ester production.[2] Studies have indicated that the precursor level, rather than the activity of the biosynthetic enzymes, is often the main bottleneck.[2][5]
Causality: If the availability of the 4-oxo-acid or ethanol is the limiting factor, providing more of the enzyme that catalyzes their conversion into the ester will not increase the overall production rate. The enzyme will simply be underutilized due to a lack of substrate.
III. Troubleshooting Guide: Addressing Common Fermentation Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during this compound fermentation.
Issue 1: Low or No Product Yield
A lack of detectable this compound is a common starting problem. This can be due to a variety of factors, from media composition to the health of your microbial culture.
Troubleshooting Workflow: Low Product Yield
Caption: A workflow for troubleshooting low this compound yield.
Step-by-Step Protocol: Verifying Analytical Quantification
Before assuming a fermentation failure, it is crucial to validate your analytical method for detecting and quantifying this compound.
-
Standard Preparation: Prepare a standard stock solution of pure this compound in an appropriate solvent (e.g., methanol or acetonitrile).[8] From this, create a series of dilutions to establish a calibration curve.
-
Instrumentation: Utilize a reliable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9][10] For HPLC, a UPLC-PDA (Ultra-Performance Liquid Chromatography with Photodiode Array) detector can be effective.[8][10][11]
-
Method Validation:
-
Linearity: Run your standards to confirm a linear relationship between concentration and signal response.[11]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of this compound your method can reliably detect and quantify.[11][12]
-
Spike and Recovery: Add a known amount of your this compound standard to a blank fermentation broth sample and analyze it to ensure your extraction and analysis methods are accurate.
-
Issue 2: Inconsistent Batch-to-Batch Yield
Variability between fermentation runs can be frustrating and costly. The key to resolving this is to identify and control the sources of variation.
Key Parameters to Standardize for Consistent Yield
| Parameter | Recommended Range/Target | Rationale & Potential Impact |
| Initial pH | 4.0 - 5.5 | Influences enzyme activity and microbial growth. Optimal pH can vary by strain.[13][14] |
| Temperature | 25°C - 35°C | Affects enzyme kinetics and microbial metabolism.[2][5][15] Higher temperatures can sometimes increase ethyl ester production, but this is strain and product-specific.[2][5][15] |
| Inoculum Size & Viability | Consistent cell density and >95% viability | A lower pitch rate or poor viability can lead to sluggish fermentation and increased off-flavor production.[16] |
| Carbon Source Concentration | 10% - 20% (w/v) | High sugar concentrations can be inhibitory to some microbial strains.[14] |
| Nitrogen Source | Balanced C:N ratio | Adequate nitrogen is crucial for cell growth and enzyme synthesis.[2][5][17] |
| Aeration/Oxygen Level | Microaerobic to Anaerobic | While some initial oxygen is needed for cell health, ester formation is often favored in anaerobic conditions.[16][18] |
Issue 3: Accumulation of Precursors with Low Ester Formation
If you observe high levels of the 4-oxo-acid and ethanol but low conversion to this compound, the bottleneck is likely enzymatic or related to inhibitory factors.
Potential Causes and Solutions
-
Product Inhibition: The accumulation of this compound or other byproducts may be inhibiting the enzymes responsible for its synthesis.[19][]
-
Solution: Consider implementing an in-situ product removal strategy, such as a two-phase fermentation system with an organic solvent overlay to extract the ester as it is produced.[21]
-
-
Feedback Inhibition: High concentrations of intermediate metabolites can sometimes inhibit enzymes earlier in the biosynthetic pathway.[22]
-
Solution: This may require metabolic engineering of the production strain to remove feedback inhibition loops.[22]
-
-
Co-factor Limitation: The enzymatic reactions may be limited by the availability of necessary co-factors like NADH or NADPH.[23]
-
Solution: Ensure the media contains adequate precursors for co-factor synthesis and that the metabolic state of the cells favors co-factor regeneration.
-
Issue 4: Presence of Undesirable Byproducts
The formation of unwanted side products can reduce the purity and overall yield of your target molecule.
Common Byproducts and Mitigation Strategies
-
Other Esters: The presence of other fatty acids in the media can lead to the formation of different ethyl esters.
-
Fusell Alcohols and Acetate Esters: These can arise from amino acid metabolism.
-
Mitigation: Optimize the nitrogen source in your media. Providing a balanced mix of amino acids and ammonium salts can help direct metabolism towards your desired pathway.
-
IV. Experimental Protocols
Protocol 1: Basic Batch Fermentation for this compound Production
This protocol provides a starting point for establishing a baseline production of this compound.
-
Media Preparation: Prepare a sterile fermentation medium containing a suitable carbon source (e.g., 10% glucose), a nitrogen source (e.g., yeast extract and peptone), and the 4-oxo-acid precursor at a desired concentration.
-
Inoculation: Inoculate the sterile medium with a fresh, actively growing culture of your chosen microbial strain to a predetermined cell density.
-
Incubation: Incubate the culture in a fermenter at a controlled temperature and pH, with gentle agitation.[14]
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD600), substrate consumption, and product formation.
-
Analysis: Analyze the samples for this compound concentration using a validated analytical method (see Troubleshooting section).
Protocol 2: Quantification of this compound using GC-MS
-
Sample Preparation:
-
Centrifuge a 1 mL sample of the fermentation broth to pellet the cells.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the organic phase to a clean vial for analysis.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS system.
-
Use a suitable capillary column for separation of volatile compounds.
-
Develop a temperature gradient program that allows for good separation of this compound from other broth components.
-
Identify the this compound peak based on its retention time and mass spectrum, confirmed by running a pure standard.
-
Quantify the concentration by comparing the peak area to a calibration curve generated from the standards.
-
V. Visualizing the Process: Biosynthesis and Optimization
Simplified Biosynthetic Pathway for Ethyl Ester Formation
Caption: A simplified overview of ethyl ester biosynthesis.
VI. Concluding Remarks
Optimizing the fermentation of this compound is a multifactorial challenge that requires a systematic and data-driven approach. By carefully considering the interplay between microbial strain, media composition, fermentation parameters, and downstream analysis, researchers can significantly improve their product yield and process consistency. This guide serves as a foundational resource to aid in troubleshooting and developing robust and efficient fermentation processes.
References
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Saerens, S. M., Delvaux, F. R., Verstrepen, K. J., Van Nedervelde, L., Thevelein, J. M., & Delvaux, F. (2008). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Applied and Environmental Microbiology, 74(2), 454-461. [Link]
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Chen, B., et al. (2021). Opportunities and Challenges for Microbial Synthesis of Fatty Acid-Derived Chemicals (FACs). Frontiers in Bioengineering and Biotechnology, 9, 626229. [Link]
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Zhang, W., et al. (2020). Perspectives for the microbial production of ethyl acetate. Applied Microbiology and Biotechnology, 104(17), 7239-7247. [Link]
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Li, H., et al. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 12(6), 597. [Link]
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Wang, Y., et al. (2020). Optimization of Fermentation Parameters in Ethanol Production. ResearchGate. [Link]
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Spring Science. (2020). Bio-Economy and Technology: The Challenges of Industrial Fermentation. Spring Science. [Link]
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Bates, P. D., et al. (2014). Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly. Proceedings of the National Academy of Sciences, 111(3), 1204-1209. [Link]
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Saerens, S. M., et al. (2008). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. ResearchGate. [Link]
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Gougeon, L., et al. (2017). Ethyl butanoate is synthesised both by alcoholysis and esterification by dairy lactobacilli and propionibacteria. CONICET Digital. [Link]
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Xu, Y., et al. (2015). Biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate with an NADH-dependent reductase (ClCR) discovered by genome data mining using a modified colorimetric screening strategy. Organic & Biomolecular Chemistry, 13(12), 3644-3652. [Link]
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Wittwer, A., et al. (2022). Statistical Optimization in the Fermentation Stage for Organic Ethanol: A Sustainable Approach. MDPI. [Link]
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Smit, B. A., et al. (2004). Chemical conversion of alpha-keto acids in relation to flavor formation in fermented foods. International Dairy Journal, 14(8), 671-676. [Link]
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Klein, E., et al. (2025). Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. PubMed. [Link]
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Lee, J. W., et al. (2016). Microbial production of ethanol from acetate by engineered Ralstonia eutropha. ResearchGate. [Link]
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White, S. W., et al. (2005). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. Science, 307(5717), 1914-1919. [Link]
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Kumar, M. A., et al. (2009). Comparative Optimization of Ethanol Production Using Immobilized Saccharomyces Cerevisiae and Zymomonas Mobilis. Biosciences Biotechnology Research Asia. [Link]
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Klein, E., et al. (2025). Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. ResearchGate. [Link]
-
Escarpment Labs. (2023). Decoding Ester Production in Yeast Fermentation. Escarpment Labs. [Link]
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Atsumi, S., et al. (2009). 2-Keto acids based biosynthesis pathways for renewable fuels and chemicals. Current Opinion in Biotechnology, 20(6), 660-666. [Link]
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Bates, P. D., et al. (2014). Fatty acid synthesis is inhibited by inefficient utilisation of unusual fatty acids for glycerolipid assembly. ResearchGate. [Link]
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Kim, H. U., et al. (2020). Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis. Trends in Biotechnology, 38(7), 745-760. [Link]
-
Saerens, S. M., et al. (2008). Parameters affecting ethyl ester production by Saccharomyces cerevisiae during fermentation. PubMed. [Link]
-
Kumar, A., et al. (2015). Optimization of Fermentation Parameters for Ethanol Production. ResearchGate. [Link]
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Häßler, T., et al. (2022). Microbial production of ethyl acetate from a dairy waste stream: Advances in downstream processing via membrane technology. ResearchGate. [Link]
-
Atsumi, S., et al. (2012). Microbial production of higher alcohols by keto acid pathways. ResearchGate. [Link]
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Journal for Research in Applied Sciences and Biotechnology. (2025). Spectrophotometric Method Validation for the Quantification of Ethyl Alcohol in Alcoholic Beverages. Journal for Research in Applied Sciences and Biotechnology. [Link]
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Khan, A. S., & M, F. (2025). Biochemistry, Ketogenesis. StatPearls. [Link]
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Praj HiPurity Systems Limited. (n.d.). The Challenges of Industrial Fermentation. Praj HiPurity Systems Limited. [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. env.go.jp. [Link]
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The Oxford Companion to Beer. (n.d.). ethyl acetate. The Oxford Companion to Beer. [Link]
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Fowler, Z. L., et al. (2009). Increased Malonyl Coenzyme A Biosynthesis by Tuning the Escherichia coli Metabolic Network and Its Application to Flavanone Production. Applied and Environmental Microbiology, 75(18), 5831-5839. [Link]
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Klein, E., et al. (2025). Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. International Journal of Analytical Chemistry. [Link]
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Wang, J., et al. (2025). Fermentation design and process optimization strategy based on machine learning. Frontiers in Bioengineering and Biotechnology. [Link]
-
Wu, Y., et al. (2026). Synthetic Biology Strategies for Harnessing Bacterial Glucose Oxidation Pathways. ACS Synthetic Biology. [Link]
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Formenti, L. R., et al. (2014). Challenges in industrial fermentation technology research. Engineering in Life Sciences, 14(5), 458-468. [Link]
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Formenti, L., et al. (2014). Challenges in industrial fermentation technology research. ResearchGate. [Link]
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Technical Support Center: Overcoming Low Yields in the Chemical Synthesis of Ethyl 4-oxononanoate
Introduction
Welcome to the Technical Support Center for the synthesis of Ethyl 4-oxononanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key γ-keto ester. Low yields can be a significant impediment to research and development, and this document provides a structured approach to identifying and resolving common issues encountered during its synthesis. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which is prone to low yields?
A1: this compound is a γ-keto ester. Common synthetic strategies include the acylation of a suitable enolate and the hydration of 3-alkynoates.[1] One prevalent method involves the reaction of an ethyl succinate derivative with an organometallic reagent derived from pentanal or a related C5 synthon. Another approach is the acylation of a ketone enolate.[2][3] Low yields in these reactions often stem from side reactions such as self-condensation of the starting materials, over-alkylation, or hydrolysis of the ester functionality during workup.[4][5]
Q2: My reaction appears to stall, with starting material remaining even after extended reaction times. What could be the cause?
A2: Incomplete reactions are a frequent source of low yields. Several factors can contribute to this issue:
-
Insufficiently strong base: The formation of the necessary enolate for acylation reactions requires a sufficiently strong base to deprotonate the α-carbon. If the base is too weak, the enolate concentration will be low, leading to a slow or incomplete reaction.
-
Low reaction temperature: While lower temperatures can help control side reactions, they can also significantly slow down the rate of the desired reaction.
-
Poor quality reagents: The purity of starting materials is critical. Old or improperly stored reagents can degrade, leading to lower effective concentrations and the introduction of inhibitors.
Q3: I'm observing a significant amount of a byproduct with a similar polarity to my product. What could it be?
A3: A common byproduct in the synthesis of β- and γ-keto esters is the product of self-condensation of the starting ester or ketone. For example, in a Claisen-type condensation, the starting ester can react with itself to form a β-keto ester.[3] Additionally, if the reaction conditions are not carefully controlled, over-acylation or di-acylation can occur, leading to more complex byproducts.
Q4: How can I confirm the purity of my final this compound product?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of ethyl 4-oxobutanoate and can be adapted for this compound.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for volatile compounds and can help identify impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to identify and quantify both the desired product and any impurities present.[6]
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section provides a systematic approach to troubleshooting low yields based on common symptoms observed during the synthesis of this compound.
Symptom 1: Low Conversion of Starting Materials
| Potential Cause | Explanation | Troubleshooting Steps |
| Ineffective Enolate Formation | The reaction of an ester or ketone to form a γ-keto ester often proceeds through an enolate intermediate. Insufficient deprotonation due to a weak base, low temperature, or steric hindrance will result in a low concentration of the reactive enolate, thus limiting the reaction rate. | 1. Base Selection: Ensure the pKa of the conjugate acid of the base is significantly higher than the pKa of the α-proton of your starting material. Common bases for enolate formation include lithium diisopropylamide (LDA), sodium hydride (NaH), and sodium ethoxide. 2. Temperature Optimization: While some reactions require low temperatures to prevent side reactions, gradually increasing the reaction temperature may be necessary to achieve a reasonable reaction rate. Monitor the reaction closely for the formation of byproducts as you increase the temperature. 3. Reagent Quality: Use freshly opened or properly stored anhydrous solvents and reagents. Moisture can quench the strong bases used for enolate formation. |
| Reagent Degradation | Organometallic reagents and strong bases are often sensitive to air and moisture. Degradation of these reagents will lead to an effective stoichiometry that is different from what was calculated, resulting in incomplete conversion. | 1. Reagent Titration: Titrate organometallic reagents (e.g., n-butyllithium) prior to use to determine their exact molarity. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of sensitive reagents. Use oven-dried glassware and anhydrous solvents. |
| Precipitation of Reactants | In some solvent systems, the starting materials or intermediates may have limited solubility, causing them to precipitate out of the solution and effectively halting the reaction. | 1. Solvent Screening: Experiment with different anhydrous solvents to find one that provides good solubility for all reactants and intermediates at the desired reaction temperature. 2. Co-solvent Addition: Consider adding a co-solvent to improve solubility. |
Symptom 2: Formation of Significant Side Products
| Potential Cause | Explanation | Troubleshooting Steps |
| Self-Condensation | The enolate intermediate can react with another molecule of the starting material instead of the desired acylating agent. This is particularly common in Claisen-type condensations.[3] | 1. Order of Addition: Add the starting material that forms the enolate to a solution of the base, and then slowly add the acylating agent to this solution. This keeps the concentration of the enolate low and minimizes self-condensation. 2. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the desired reaction pathway. |
| Over-Acylation | The product, this compound, still possesses an acidic α-proton and can be deprotonated and acylated a second time, leading to a di-acylated byproduct. | 1. Stoichiometry Control: Use a slight excess of the starting material that is being acylated relative to the acylating agent to ensure the acylating agent is consumed before significant over-acylation can occur. 2. Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of a second acylation. |
| Hydrolysis of the Ester | The ethyl ester group is susceptible to hydrolysis, especially during aqueous workup if acidic or basic conditions are not carefully controlled.[5][7] This will lead to the formation of the corresponding carboxylic acid. | 1. Neutral Workup: During the workup, use a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction, which provides a mildly acidic condition that is less likely to cause significant hydrolysis compared to strong acids. 2. Temperature of Workup: Perform the aqueous workup at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.[5] 3. Minimize Contact Time: Minimize the time the reaction mixture is in contact with the aqueous phase during extraction. |
Symptom 3: Product Loss During Workup and Purification
| Potential Cause | Explanation | Troubleshooting Steps |
| Emulsion Formation | During aqueous extraction, the formation of a stable emulsion can make phase separation difficult, leading to loss of product in the aqueous layer or at the interface. | 1. Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break up emulsions. 2. Filtration: If an emulsion persists, filtering the mixture through a pad of Celite or glass wool can sometimes help to break it. 3. Solvent Choice: Using a less polar extraction solvent can sometimes reduce emulsion formation. |
| Product Volatility | This compound has a moderate boiling point. Aggressive removal of the solvent under high vacuum or at elevated temperatures can lead to significant loss of the product. | 1. Controlled Evaporation: Remove the solvent using a rotary evaporator at a moderate temperature and pressure. 2. Azeotropic Removal: For removal of trace amounts of water, consider azeotropic distillation with a suitable solvent like toluene. |
| Co-elution during Chromatography | If impurities have similar polarity to the desired product, they may co-elute during column chromatography, leading to a lower isolated yield of pure product. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems (eluent) and stationary phases (e.g., silica gel with different pore sizes) to achieve better separation. 2. Alternative Purification: Consider other purification techniques such as distillation under reduced pressure if the product is thermally stable. |
Experimental Protocols
Protocol 1: General Procedure for Acylation via Enolate Formation
This protocol provides a general framework. Specific amounts and conditions should be optimized for your specific starting materials.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.
-
Reagent Preparation: In the flask, dissolve the starting material to be deprotonated (e.g., an ethyl ketone) in an appropriate anhydrous solvent (e.g., THF, diethyl ether).
-
Enolate Formation: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add a solution of a strong base (e.g., LDA in THF) via the dropping funnel while maintaining the temperature. Stir for 30-60 minutes to ensure complete enolate formation.
-
Acylation: Slowly add the acylating agent (e.g., an acyl chloride or anhydride) to the enolate solution via the dropping funnel, again maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH4Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: HPLC Method for Purity Analysis
This method is adapted from a protocol for a similar compound and may require optimization.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., starting with a 60:40 v/v ratio). Adding 0.1% formic acid to the aqueous phase can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the oxo-group provides weak UV absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
Data Presentation
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Key Solution(s) |
| Low Conversion | Ineffective Enolate Formation | Stronger base, optimize temperature, ensure anhydrous conditions. |
| Reagent Degradation | Titrate reagents, use inert atmosphere. | |
| Side Product Formation | Self-Condensation | Slow addition of acylating agent, control temperature. |
| Over-Acylation | Adjust stoichiometry, slow addition. | |
| Ester Hydrolysis | Neutral and cold aqueous workup. | |
| Product Loss | Emulsion Formation | Brine wash, filtration. |
| Product Volatility | Controlled solvent removal. | |
| Co-elution | Optimize chromatography conditions. |
Visualizations
Diagram 1: Troubleshooting Logic for Low Yield
Caption: Key parameters influencing the yield of acylation reactions.
References
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Retrieved from [Link]
-
Hale, K. J., Grabski, M., & Flasz, J. T. (n.d.). A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters. Queen's University Belfast. Retrieved from [Link]
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Reddy, R. S., Lee, J. H., & Kim, J. N. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of Organic Chemistry, 74(4), 1640–1643. Retrieved from [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]
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Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
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Campbell, A. D., & Lawrie, K. W. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(41), 25442–25456. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Wang, X., et al. (n.d.). Direct Synthesis of β,γ-Unsaturated α-Keto Esters from Aldehydes and Pyruvates. ResearchGate. Retrieved from [Link]
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Wehrli, P. A., & Chu, V. (1978). Novel synthesis of .gamma.-keto esters. The Journal of Organic Chemistry, 43(19), 3246-3248. Retrieved from [Link]
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Li, Y., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(23), 7852. Retrieved from [Link]
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Hauser, C. R., Swamer, F. W., & Adams, J. T. (2011). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. Organic Reactions. Retrieved from [Link]
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Pandey, R., et al. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Arkat USA. Retrieved from [Link]
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Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
Thomson, R. J., & Micalizio, G. C. (2011). Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon. Journal of the American Chemical Society, 133(16), 6209–6211. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing ethyl 4-methyloctanoate.
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Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?. Retrieved from [Link]
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Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
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O'Connell, T. S., et al. (2007). Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution. The Journal of Physical Chemistry A, 111(41), 10428–10434. Retrieved from [Link]
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Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
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Çıtak, A., & Kıvrak, A. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. ResearchGate. Retrieved from [Link]
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Ostojic, S., et al. (2023). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Molecules, 28(23), 7852. Retrieved from [Link]
-
Çıtak, A., & Kıvrak, A. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Dergipark. Retrieved from [Link]
-
Kim, M., & Han, I. (2012). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Toxicological Research, 28(2), 125–130. Retrieved from [Link]
-
BUE Scholar. (n.d.). Kinetic study of hydrolysis of ethyl acetate using caustic soda. Retrieved from [Link]
- Google Patents. (n.d.). Method for rapid quantitative analysis of ethyl alcohol.
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Technical Support Center: Improving Selectivity in the Biocatalytic Synthesis of Ethyl 4-oxononanoate
Welcome to the technical support center for the biocatalytic synthesis of Ethyl (R)- or (S)-4-hydroxynonanoate from Ethyl 4-oxononanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of this crucial biotransformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental design and accelerate your research.
Foundational Principles of Selectivity in Biocatalytic Ketone Reduction
The conversion of the prochiral this compound to a chiral ethyl 4-hydroxynonanoate is most commonly achieved through the action of a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[1][2] These enzymes utilize a hydride donor, typically the cofactor nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), to reduce the ketone to a secondary alcohol.[3] The high stereoselectivity of these enzymes is a key advantage over traditional chemical methods, which often yield racemic mixtures.[4][5]
The primary challenge in this synthesis is to control the stereochemical outcome, achieving a high enantiomeric excess (e.e.) of the desired (R)- or (S)-enantiomer. This guide will address common issues that can lead to poor selectivity and provide actionable troubleshooting strategies.
Biocatalytic Reaction Pathway
Caption: General workflow for the ketoreductase-catalyzed reduction of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
FAQ 1: My reaction shows low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess is a common problem and can stem from several factors. Let's break down the potential causes and solutions.
Potential Cause 1: Suboptimal Enzyme Choice Not all ketoreductases will exhibit high selectivity for this compound. The enzyme's active site architecture dictates its preference for binding the substrate in an orientation that leads to the formation of one enantiomer over the other.
Troubleshooting Steps:
-
Enzyme Screening: The most effective first step is to screen a panel of different ketoreductases. KREDs from various microorganisms (e.g., Lactobacillus kefir, Candida magnoliae, Pichia methanolica) can display opposite stereopreferences.[3][6]
-
Consider Directed Evolution: If a suitable wild-type enzyme cannot be found, consider using an engineered KRED. Many commercially available KREDs have been evolved for high selectivity towards a broad range of substrates.[7][8] Computational methods are also emerging to predict mutations that can invert or enhance enantioselectivity.[9]
Potential Cause 2: Presence of Competing Endogenous Enzymes If you are using a whole-cell biocatalyst (e.g., E. coli, baker's yeast), the host organism may contain its own native reductases with low or opposite selectivity for your substrate.[10] These can compete with your desired KRED, leading to a racemic or near-racemic product mixture.
Troubleshooting Steps:
-
Use of Purified Enzymes: The most straightforward solution is to switch from a whole-cell system to a purified, isolated enzyme. This eliminates any interference from the host cell's proteome.
-
Engineered Host Strains: If a whole-cell system is preferred (e.g., for simplified cofactor regeneration), consider using an engineered host strain where competing native reductase genes have been knocked out.
-
Reaction Condition Optimization: Sometimes, the activity of interfering enzymes can be minimized by adjusting reaction conditions such as pH and temperature to favor your specific KRED.
Potential Cause 3: Substrate or Product Inhibition High concentrations of the substrate (this compound) or the product (Ethyl 4-hydroxynonanoate) can sometimes inhibit the enzyme, potentially affecting its selectivity. In some cases, the product can be re-oxidized back to the ketone, leading to racemization if the reverse reaction is not stereoselective.
Troubleshooting Steps:
-
Substrate Feeding Strategy: Instead of adding the entire substrate load at the beginning of the reaction, implement a fed-batch approach where the substrate is added gradually over time. This maintains a low, steady-state concentration of the substrate.
-
In Situ Product Removal (ISPR): Consider using a biphasic system where an organic solvent is used to extract the product from the aqueous phase as it is formed.[10][11] This can alleviate product inhibition and shift the reaction equilibrium towards product formation.
| Parameter | Recommended Range | Rationale |
| Enzyme Loading | 1-10% (w/w) of substrate | Higher loading can increase reaction rate but may not improve selectivity. |
| Substrate Conc. | 10-100 g/L | High concentrations can lead to inhibition. Start low and optimize. |
| pH | 6.0 - 8.0 | Enzyme activity and stability are pH-dependent. Maintain with a buffer. |
| Temperature | 25 - 40 °C | Higher temperatures can increase activity but may decrease enzyme stability and selectivity. |
FAQ 2: The reaction is very slow or stalls before completion. How can I improve the conversion rate?
Answer: Poor conversion is often linked to issues with cofactor regeneration, enzyme stability, or unfavorable reaction conditions.
Potential Cause 1: Inefficient Cofactor Regeneration KREDs require a stoichiometric amount of NADPH or NADH for the reduction.[3] Since these cofactors are expensive, an efficient regeneration system is crucial for the economic viability of the process.[7][12]
Troubleshooting Workflow for Cofactor Regeneration:
Caption: Decision-making workflow for troubleshooting cofactor regeneration.
Experimental Protocol: Enzyme-Coupled Cofactor Regeneration
-
Reaction Setup: In a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0), combine the this compound substrate, the ketoreductase, and a catalytic amount of NADP⁺ (e.g., 0.1-1.0 mM).
-
Add Regeneration System: Introduce the regeneration enzyme, typically Glucose Dehydrogenase (GDH), and its co-substrate, D-glucose. A typical starting ratio is 1-2 molar equivalents of glucose to the primary substrate.
-
Incubation: Maintain the reaction at the optimal temperature for both enzymes with gentle agitation.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of the ketone and the appearance of the alcohol product via GC or HPLC.
Potential Cause 2: Enzyme Inactivation The enzyme may be unstable under your experimental conditions (pH, temperature, presence of organic co-solvents).
Troubleshooting Steps:
-
Optimize pH and Temperature: Perform a matrix of experiments to find the optimal pH and temperature for your specific KRED.
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier reuse.[7]
-
Protein Engineering: As with selectivity, directed evolution can be used to generate more thermostable and robust enzyme variants.[7][13]
FAQ 3: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
Answer: Byproduct formation can complicate downstream processing and reduce the overall yield of your desired chiral alcohol.
Potential Cause 1: Hydrolysis of the Ester The ethyl ester group of both the substrate and the product can be susceptible to hydrolysis, especially if the reaction is run at a non-neutral pH or if using a whole-cell biocatalyst that contains esterase activity. This would result in the formation of 4-oxononanoic acid or 4-hydroxynonanoic acid.
Troubleshooting Steps:
-
Strict pH Control: Maintain the reaction pH between 6.5 and 7.5 to minimize chemical hydrolysis. Use a well-buffered system.
-
Use Purified Enzymes: Switching from a whole-cell system to a purified KRED will eliminate contaminating esterase activity.
-
Reaction Time: Minimize the reaction time by optimizing other parameters to drive the reaction to completion more quickly.
Potential Cause 2: Over-reduction While less common for this type of substrate, in some enzymatic systems, further reduction of other functional groups could theoretically occur, although ketoreductases are generally highly chemoselective for the ketone.[12] A more likely scenario with certain starting materials (not this compound) could be the reduction of an ester to a diol, but this typically requires much harsher chemical reducing agents like NaBH4 under specific conditions.[14][15]
Troubleshooting Steps:
-
Confirm Product Identity: Use analytical techniques such as mass spectrometry and NMR to confirm the identity of the main product and byproducts. This will help to ascertain if over-reduction is indeed occurring.
-
Enzyme Selection: If over-reduction is confirmed, screening for a more chemoselective KRED is the most effective solution.
Concluding Remarks
Improving the selectivity of the biocatalytic synthesis of this compound is a multifactorial challenge that requires a systematic approach to optimization. By carefully considering the choice of biocatalyst, ensuring efficient cofactor regeneration, and optimizing reaction conditions to minimize byproduct formation, it is possible to develop a highly selective and efficient process. This guide provides a starting point for troubleshooting common issues, but empirical testing and optimization will always be necessary for any new substrate-enzyme pair.
References
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II.Applied Microbiology and Biotechnology.
- Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement.Journal of the American Chemical Society.
- Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions.
- Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions.PubMed.
- Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols.
- Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)
- Origins of stereoselectivity in evolved ketoreductases.
- Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20.PubMed.
- Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis.Journal of Organic & Pharmaceutical Chemistry.
- Computationally Supported Inversion of Ketoreductase Stereoselectivity.PubMed.
- Asymmetric reduction of ketones and β-keto esters by (S)
- A Comparative Guide to the Reduction of Ethyl 3-Oxobutanoate: Chemical vs.
- Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride.Beilstein Journal of Organic Chemistry.
- Biochemical approaches to the synthesis of ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile.
- Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Computationally Supported Inversion of Ketoreductase Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methods for preventing the degradation of Ethyl 4-oxononanoate in solution
Technical Support Center: Ethyl 4-oxononanoate
A Guide to Maintaining Solution Stability for Researchers
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this compound for their experiments. We understand that unexpected degradation can compromise data, delay projects, and consume valuable resources. This document provides in-depth, field-proven insights into the degradation pathways of this compound and offers robust, actionable strategies for its prevention.
Section 1: Understanding the Enemy: Primary Degradation Pathways
To effectively prevent the degradation of this compound, it is crucial to first understand the chemical reactions that undermine its stability. For a molecule with both an ester and a ketone functional group, the primary vulnerabilities are hydrolysis and, to a lesser extent, oxidation.
Hydrolysis: The Main Culprit
The most common degradation pathway for this compound in solution is the cleavage of the ethyl ester bond, a reaction known as hydrolysis.[1][2] This reaction breaks the ester into its constituent parts: 4-oxononanoic acid and ethanol.
Hydrolysis can be catalyzed by either acidic or basic conditions.[1][2][3]
-
Acid-Catalyzed Hydrolysis : In the presence of an acid (and water), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[3][4] While this reaction is reversible, using a large excess of water, which is often the case in aqueous solutions, can drive the equilibrium toward the formation of the carboxylic acid and alcohol.[2][4]
-
Base-Catalyzed Hydrolysis (Saponification) : Under basic or alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon.[1][2] This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is not reactive toward the alcohol.[1][2] This makes basic conditions particularly detrimental to the stability of the ester.
Oxidation: A Secondary Concern
While the ester group is the primary site of instability, the ketone functional group also presents a potential, albeit less common, route for degradation. Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon.[5][6][7] However, under harsh conditions involving strong oxidizing agents and heat, the carbon-carbon bonds adjacent to the ketone can be cleaved, leading to a mixture of carboxylic acid products.[5][6][8] For typical laboratory storage and use, significant oxidative degradation is unlikely unless strong oxidizing agents are present or the solution is exposed to air and light over extended periods at elevated temperatures.
Caption: Primary degradation pathways for this compound in solution.
Section 2: Proactive Prevention: Recommended Storage & Handling Protocols
The key to preventing degradation is meticulous control of the chemical environment. Adhering to the following protocols will significantly extend the shelf-life of your this compound solutions.
| Parameter | Recommended Condition | Causality & Rationale |
| Solvent Choice | Anhydrous, aprotic organic solvents (e.g., Acetonitrile, Dichloromethane, THF, Ethyl Acetate). | Minimizes the presence of water, the primary reactant in hydrolysis. Aprotic solvents lack acidic protons and cannot participate in acid/base catalysis. |
| pH Control | Strictly neutral (pH ~7.0). If buffers are required, use non-nucleophilic buffers like HEPES or phosphate buffer at a neutral pH. | Avoids both acid- and base-catalyzed hydrolysis. Esters are generally most stable at a neutral pH. |
| Temperature | Store solutions at ≤ -20°C. For long-term storage (months), -80°C is recommended. | Reduces the rate of all chemical reactions, including hydrolysis and oxidation, thereby prolonging stability.[9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric oxygen to prevent potential long-term oxidation. It also helps to prevent moisture from the air from dissolving into the solvent.[9] |
| Light Exposure | Store in amber vials or protect from light. | Minimizes the risk of photolytic degradation, although this is a secondary concern compared to hydrolysis. |
| Container | Use high-quality glass vials with PTFE-lined caps. | Ensures an inert storage surface and a tight seal to prevent solvent evaporation and moisture ingress.[10] |
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My HPLC analysis shows a new, more polar peak appearing over time, and the peak for this compound is shrinking. What is happening?
A1: This is a classic sign of hydrolysis. The primary degradation product, 4-oxononanoic acid, contains a free carboxylic acid group, which is significantly more polar than the parent ethyl ester. This causes it to elute earlier (have a shorter retention time) in a typical reverse-phase HPLC setup.
Troubleshooting Steps:
-
Confirm Identity: If possible, confirm the new peak's identity by LC-MS. The mass of the new peak should correspond to 4-oxononanoic acid (Molecular Weight: 172.22 g/mol ).
-
Review Solvent: Was the solvent truly anhydrous? Solvents can absorb atmospheric moisture over time. Use a fresh bottle of anhydrous solvent or a properly dried solvent for your next stock solution preparation.
-
Check for Contaminants: Ensure all glassware was scrupulously dried before use. Check if any additives or other components in your solution could be creating an acidic or basic microenvironment.
-
Implement Inert Atmosphere: Purge the vial headspace with argon or nitrogen before sealing and storing to displace moist air.[9]
Q2: I dissolved my compound in DMSO, but it still degraded quickly. I thought DMSO was a good solvent?
A2: While DMSO is a polar aprotic solvent, it is notoriously hygroscopic, meaning it readily absorbs water from the atmosphere. A seemingly "anhydrous" bottle of DMSO can quickly accumulate enough water to cause significant hydrolysis, especially if opened frequently.
Troubleshooting Steps:
-
Use Smaller Aliquots: Prepare single-use aliquots of your stock solution. This prevents the need to repeatedly open and close the main stock vial, which introduces moisture with each cycle.
-
Handle DMSO Properly: Use a syringe to pierce the septum of a sealed anhydrous DMSO bottle rather than opening the cap. Store opened bottles in a desiccator.
-
Consider Alternative Solvents: If your experimental protocol allows, switch to a less hygroscopic solvent like acetonitrile for stock solutions.
Q3: Can I use ethanol to dissolve this compound?
A3: It is strongly advised not to use ethanol or other alcohol-based solvents for long-term storage. In the presence of an acid or base catalyst, an ester can undergo transesterification with the solvent. In this case, dissolving this compound in ethanol would result in an equilibrium with itself, but if you used methanol, you could generate Mthis compound. More importantly, alcohols contain a hydroxyl group and can act as a source of water or participate in hydrolysis, especially if not perfectly anhydrous.
Q4: I've noticed the pH of my buffered solution has drifted downwards after adding the compound. Why?
A4: This is a direct consequence of hydrolysis. As the this compound degrades, it produces 4-oxononanoic acid. The release of this acidic species into the solution will lower the pH, especially if the buffer capacity is insufficient. This, in turn, can accelerate further acid-catalyzed hydrolysis, creating a vicious cycle of degradation.
Troubleshooting Steps:
-
Increase Buffer Capacity: If a buffer is essential, consider increasing its concentration to better resist pH changes.
-
Monitor pH: Regularly monitor the pH of your stock and working solutions.
-
Prepare Fresh: The best practice is to prepare aqueous/buffered solutions fresh on the day of the experiment from a concentrated, anhydrous organic stock. Avoid storing the compound in aqueous solutions for any extended period.
Section 4: Frequently Asked Questions (FAQs)
What is the expected shelf-life of this compound in solution? The shelf-life is entirely dependent on the storage conditions. As a neat oil, stored under an inert atmosphere at -20°C, it should be stable for over a year. In an anhydrous aprotic solvent under the same conditions, it can be stable for many months. In an aqueous solution, its stability can be reduced to hours or days, depending on the pH and temperature.
Do I need to use antioxidants? For most applications, antioxidants are not necessary. Ketone oxidation is generally slow and requires harsh conditions.[6][8] The primary focus should be on preventing hydrolysis. However, if your experimental system involves strong oxidizing agents, high heat, or UV light, the inclusion of an antioxidant like BHT could be considered, but its compatibility and potential interference must be evaluated.
How can I quantitatively monitor for degradation? The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV or MS detection. This allows for the separation and quantification of the parent compound and its primary degradant, 4-oxononanoic acid.
What are the signs of degradation in the neat compound? If the neat oil appears cloudy or has a noticeably sharper, more pungent acidic odor than usual, it may have undergone significant hydrolysis. For confirmation, you can dissolve a small amount in a suitable solvent and analyze it by TLC or HPLC.
Section 5: Experimental Protocol: A Basic Stability Study
This protocol outlines a simple experiment to assess the stability of this compound in your specific solution.
Objective: To determine the rate of hydrolysis under experimental conditions.
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous acetonitrile. This is your T=0 reference stock. Store at -80°C.
-
-
Test Solution Preparation:
-
Dilute the stock solution into your test buffer or solvent to the final working concentration.
-
Prepare several identical vials of this test solution.
-
-
Incubation:
-
Place the vials under your intended experimental conditions (e.g., 25°C, 37°C).
-
Immediately take one vial for T=0 analysis.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial.
-
Immediately quench any further reaction by diluting the sample in the initial mobile phase (if using HPLC) and/or freezing at -80°C.
-
Analyze the sample by HPLC.
-
-
Data Analysis:
-
Calculate the peak area of this compound and 4-oxononanoic acid at each time point.
-
Plot the percentage of remaining this compound versus time to determine its stability profile.
-
Caption: Workflow for a basic stability study of this compound.
References
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. [Link]
-
Wikipedia. (2023). Ester hydrolysis. [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]
-
ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?[Link]
-
OpenStax. (n.d.). 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. [Link]
-
Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. csuohio.edu [csuohio.edu]
Technical Support Center: Optimization of Extraction Methods for Ethyl 4-oxononanoate from Microbial Cultures
Introduction
Welcome to the technical support center for the downstream processing of Ethyl 4-oxononanoate. As a key intermediate in the synthesis of various high-value chemicals and pharmaceuticals, its efficient recovery from complex microbial fermentation broths is a critical step for process viability.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during extraction and purification. It provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to streamline your workflow and maximize recovery.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the extraction of this compound.
Q1: What are the primary challenges in extracting this compound from microbial cultures?
Answer: The primary difficulty lies in isolating a relatively nonpolar ester from a complex aqueous matrix. Fermentation broths are notoriously complex, containing a mixture of the target molecule, residual nutrients, proteins, lipids, pigments, and other microbial metabolites. Key challenges include:
-
Low Product Titer: this compound is often present at low concentrations, making efficient recovery paramount.
-
Complex Matrix: The presence of surfactants, lipids, and proteins can lead to the formation of stable emulsions during liquid-liquid extraction, which complicates phase separation.[2][3][4]
-
Product Purity: Achieving high purity requires selective extraction methods to avoid co-extraction of contaminants with similar physicochemical properties.
-
Process Scalability: A method developed at the lab scale must be robust and economically viable for larger-scale production.
Q2: Which extraction techniques are most suitable for this compound?
Answer: The two most applicable techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) .
-
Liquid-Liquid Extraction (LLE): This is the workhorse method for isolating compounds from a liquid matrix based on their differential solubilities in two immiscible liquids (typically an aqueous phase and an organic solvent).[5][6] It is highly scalable and cost-effective for initial recovery.
-
Solid-Phase Extraction (SPE): This technique is based on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase.[7][8] SPE is exceptionally useful for sample clean-up, concentration, and for processing samples that are prone to emulsion formation.[2][8][9]
Q3: How do I select the optimal organic solvent for Liquid-Liquid Extraction (LLE)?
Answer: Solvent selection is the most critical parameter for a successful LLE. The ideal solvent should have:
-
High affinity for this compound: The compound has a LogP (octanol-water partition coefficient) of 2.4791, indicating moderate nonpolarity.[10] Solvents like ethyl acetate , methyl tert-butyl ether (MTBE) , and dichloromethane (DCM) are excellent candidates.
-
Immiscibility with the aqueous broth: To ensure clean phase separation.
-
Selectivity: It should minimize the co-extraction of polar impurities.
-
Low Boiling Point: This facilitates easy removal of the solvent post-extraction to concentrate the product.
-
Safety and Environmental Profile: Consider toxicity, flammability, and environmental impact. MTBE is often preferred over diethyl ether due to its lower peroxide-forming tendency.
Q4: When should I choose Solid-Phase Extraction (SPE) over LLE?
Answer: SPE is the preferred method in several scenarios:
-
High-Purity Requirement: When a very clean extract is needed for sensitive analytical techniques like GC-MS or HPLC, SPE provides superior sample cleanup.
-
Low Sample Volume: SPE is ideal for concentrating analytes from small or dilute samples.
-
Persistent Emulsion Issues: For broths high in lipids or surfactants that consistently form emulsions with LLE, SPE offers a reliable alternative as it avoids the vigorous mixing of two immiscible liquid phases.[2][9]
-
Automation: SPE is easily automated for high-throughput screening of multiple samples.
For this compound, a reversed-phase SPE approach using a C18-bonded silica sorbent would be effective. The compound will be retained on the nonpolar stationary phase from the polar aqueous sample, while highly polar impurities are washed away.[7][11]
Q5: How can I quantify the yield and purity of my extracted this compound?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable analytical technique for the quantitative analysis of volatile and thermally stable compounds like this compound.[12][13][14][15]
-
Gas Chromatography (GC) separates the components of the extract based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometry (MS) provides structural information and allows for precise quantification by identifying the unique mass-to-charge ratio of the target molecule.
For less volatile impurities or for orthogonal validation, High-Performance Liquid Chromatography (HPLC) can also be employed.
Part 2: Troubleshooting Guide
Direct answers to common experimental failures.
Problem: Persistently Low Extraction Yield
-
Symptom: GC-MS analysis of your organic extract shows a significantly lower concentration of this compound than expected from the fermentation titer.
-
Causality & Troubleshooting Steps:
-
Suboptimal pH: The pH of the aqueous fermentation broth can influence the solubility of contaminants. While this compound is neutral, adjusting the pH can help precipitate charged impurities like proteins or acidic/basic metabolites, making the extraction more efficient. Experiment with adjusting the broth pH to just outside the isoelectric point of major contaminating proteins before extraction.
-
Insufficient Partitioning (The "Salting-Out" Effect): The polarity of the aqueous phase may be too similar to your target, reducing the driving force for it to move into the organic solvent.
-
Solution: Increase the ionic strength of the aqueous phase by adding a neutral salt like Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) to saturation.[16][17][18] This process, known as "salting-out," decreases the solubility of nonpolar compounds in water, forcing them into the organic phase and dramatically increasing extraction efficiency.[16][17][19][20]
-
-
Inadequate Mixing: Insufficient contact between the two phases will result in poor extraction. Ensure you are mixing thoroughly for an adequate duration (e.g., 2-5 minutes), but avoid overly aggressive shaking that can lead to emulsions.
-
Multiple Extractions: A single extraction is rarely sufficient. It is mathematically more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. A standard practice is to extract the aqueous phase three times (e.g., 3 x 50 mL of ethyl acetate for a 100 mL broth sample).
-
Problem: Stable Emulsion Formation During LLE
-
Symptom: A thick, stable third layer forms between the aqueous and organic phases in your separatory funnel, preventing clean separation. This layer often contains your target compound.
-
Causality & Troubleshooting Steps:
-
Cause: Emulsions are typically caused by surfactant-like molecules such as proteins and lipids present in the fermentation broth, which reduce the interfacial tension between the two immiscible liquids.[2][3] Vigorous shaking exacerbates this issue.[2]
-
Prevention (Best Approach):
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 20-30 times. This increases the surface area for extraction without the high energy input that creates emulsions.[2]
-
Pre-treatment: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet cells and larger debris before extraction. Filtering through Celite can also help remove particulates that stabilize emulsions.[21]
-
-
Breaking an Emulsion:
-
Add Brine: Introduce a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.[2][21]
-
Centrifugation: Transfer the entire mixture to centrifuge tubes and spin at a moderate speed (e.g., 3,000 x g for 10 minutes). The applied force will help coalesce the dispersed droplets.[2][9]
-
Filtration: Pass the mixture through a phase separation filter paper or a plug of glass wool.[2]
-
-
Problem: Poor Purity and Co-extraction of Contaminants
-
Symptom: The final extract, after solvent evaporation, is oily, colored, and GC-MS analysis shows multiple significant peaks besides your target analyte.
-
Causality & Troubleshooting Steps:
-
Low Solvent Selectivity: The chosen solvent may be too aggressive, co-extracting a wide range of other metabolites.
-
Solution: Test a more selective solvent. For instance, if you are using ethyl acetate, try a less polar solvent like hexane or a mixture of hexane/ethyl acetate to target the nonpolar nature of your compound more specifically.
-
-
Need for a Clean-up Step: LLE is excellent for bulk removal but may not provide sufficient purity for analytical purposes.
-
Solution: Implement a post-LLE clean-up step using Solid-Phase Extraction (SPE). Dissolve your crude extract in a minimal amount of a polar solvent and load it onto a reversed-phase (C18) SPE cartridge. Wash with a polar solvent (e.g., water/methanol mixture) to remove polar contaminants, then elute your purified this compound with a nonpolar solvent like acetonitrile or pure methanol.[7][11]
-
-
Part 3: Protocols & Data
Experimental Workflow Visualization
The following diagram illustrates the general workflow for extracting and analyzing this compound.
Caption: General workflow for this compound extraction.
Decision Tree for Method Selection
Use this decision tree to select the most appropriate primary extraction strategy.
Caption: Decision tree for selecting an extraction method.
Table 1: Comparison of Recommended Extraction Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Ethyl Acetate | 4.4 | 77.1 | Good solvency for esters, moderately polar, easily evaporated. | Partially miscible with water, can co-extract some polar impurities. |
| MTBE | 2.5 | 55.2 | Low water solubility, less prone to emulsion, stable (no peroxides). | Volatile, potential environmental concerns. |
| Dichloromethane (DCM) | 3.1 | 39.6 | Excellent solvent, dense (forms bottom layer). | Health and environmental concerns (chlorinated solvent). |
| n-Hexane | 0.1 | 69.0 | Highly nonpolar and selective for lipids. | May have lower solvency for this compound alone; often used in a mixture. |
Data compiled from various chemical supplier specifications and general chemistry resources.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is designed for the efficient recovery of this compound from a clarified microbial culture broth.
1. Broth Preparation: a. Harvest 500 mL of fermentation broth. b. Centrifuge at 8,000 x g for 20 minutes at 4°C to pellet cells and major debris. c. Decant and collect the supernatant. If particulates remain, filter through a 0.45 µm filter.
2. Salting-Out and pH Adjustment: a. Transfer the clarified supernatant to a 1 L beaker with a magnetic stir bar. b. While stirring, slowly add solid Sodium Chloride (NaCl) until the solution is saturated (i.e., a small amount of salt remains undissolved). This will be approximately 30-35 g per 100 mL. c. Optional: Adjust pH to ~7.0 using dilute HCl or NaOH to ensure a neutral matrix.
3. Liquid-Liquid Extraction: a. Transfer the salted broth to a 2 L separatory funnel. b. Add 250 mL of ethyl acetate to the funnel. c. Stopper the funnel and gently invert it 20-30 times, venting frequently to release pressure. Do not shake vigorously. d. Place the funnel on a ring stand and allow the layers to separate for 10-15 minutes. The top layer will be the organic phase. e. Drain the lower aqueous layer into a clean beaker. Drain the upper organic layer into a clean Erlenmeyer flask. f. Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 125 mL portions of fresh ethyl acetate. g. Combine all three organic extracts.
4. Drying and Concentration: a. Add anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) to the combined organic extracts to remove residual water. Swirl until the drying agent no longer clumps. b. Decant or filter the dried organic extract into a round-bottom flask. c. Remove the solvent using a rotary evaporator at a bath temperature of 40°C. d. The remaining residue is your crude this compound extract, ready for analysis or further purification.
References
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Lennie, S., Hailing, P. J., & Bell, G. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Biotechnology and Bioengineering, 35(9), 948-950. [Link]
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LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Semantic Scholar. (n.d.). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. [Link]
-
Snow, N. H. (2023). Enhancing Extractions by Salting Out. LCGC International. [Link]
-
Waters Corporation. (2025). Solid Phase Extraction. Theory and Overview. [Link]
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Hecht, S. S., et al. (n.d.). GC/MS chromatogram of keto acid methyl ester standard. ResearchGate. [Link]
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Ye, C., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1430-1440. [Link]
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Hawach Scientific. (2025). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?[Link]
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Cai, Y., et al. (2002). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. Analytica Chimica Acta, 466(2), 199-206. [Link]
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Biotage. (2023). Tackling emulsions just got easier. [Link]
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Sprakel, L. M. J., & Schuur, B. (2019). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute systems. Separation & Purification Reviews, 48(2), 87-109. [Link]
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Feng, J., et al. (2008). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Chinese Journal of Analytical Chemistry, 36(10), 1363-1367. [Link]
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Majors, R. E. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]
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Liu, Y., et al. (2020). A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals. Frontiers of Chemical Science and Engineering, 14(6), 926-937. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. [Link]
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Al-Saffar, F. Z. F., & Al-Amri, M. S. J. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1), 773-787. [Link]
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Zhang, Y., et al. (2023). Salting-out Effect on the Separation and Purification of Acetic Esters: Salting-out Agents, Theory, and Applications. Energy & Fuels, 37(2), 919-933. [Link]
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Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
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PubChem. (n.d.). Ethyl 4-oxohexanoate. [Link]
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ALS Environmental. (2022). Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. [Link]
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Li, Y., et al. (2021). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Food Science & Nutrition, 9(12), 6666-6677. [Link]
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PubChem. (n.d.). Ethyl 4-amino-4-oxobutanoate. [Link]
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Addressing matrix effects in the GC-MS analysis of Ethyl 4-oxononanoate
Technical Support Center: GC-MS Analysis of Ethyl 4-oxononanoate
Welcome to the technical support resource for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of GC-MS analysis, with a specific focus on identifying and mitigating matrix effects. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your results.
Understanding Matrix Effects in the Context of this compound Analysis
Matrix effects are a significant challenge in quantitative GC-MS, referring to the alteration of an analyte's signal due to co-eluting compounds from the sample matrix.[1][2] For a moderately polar compound like this compound, these effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification.
-
Signal Enhancement: Often observed in GC-MS, this occurs when non-volatile matrix components coat active sites within the GC inlet liner or the head of the analytical column.[3][4] These active sites would otherwise adsorb the analyte, leading to signal loss. By blocking these sites, the matrix components effectively "protect" the analyte, increasing the amount that reaches the detector and artificially inflating the signal.[1]
-
Signal Suppression: Though less common in GC-MS than in LC-MS, signal suppression can occur.[5] This may happen if a co-eluting matrix component alters the analyte's fragmentation pattern in the ion source or if an overwhelmingly large matrix peak chromatographically interferes with the analyte peak.
The first step in addressing these issues is to determine if they are present and to what extent they are affecting your analysis.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the GC-MS analysis of this compound.
Q1: My calibration curve prepared in pure solvent is linear, but when I analyze my spiked sample extracts, the recovery is consistently above 120%. What is causing this?
A: This is a classic sign of matrix-induced enhancement.[3][4] Co-extracted, non-volatile components from your sample matrix are likely coating active sites in your GC inlet. This prevents the adsorption of this compound, leading to a higher-than-expected signal compared to the clean solvent standard where some analyte is lost to active sites.
Solution: The most reliable solution is to switch from a solvent-based calibration to a matrix-matched calibration.[6][7] This involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This ensures that the standards and samples experience the same matrix effect, thereby canceling it out.[8]
Q2: I'm observing poor peak shape (tailing) for this compound, especially at low concentrations. What should I investigate?
A: Peak tailing is often a result of active sites in the GC system that interact unfavorably with the analyte.[9] Given that this compound contains a ketone and an ester functional group, it can be susceptible to interactions with acidic silanol groups in the liner or on the column.
Troubleshooting Steps:
-
Inlet Maintenance: Ensure you are using a properly deactivated inlet liner. If the liner has been used for many injections of complex samples, it may need to be replaced.[10]
-
Column Clipping: The front end of the GC column can accumulate non-volatile matrix components and become active. Clipping the first 0.5 to 1 meter of the column can often restore peak shape.[9]
-
Derivatization: For particularly challenging matrices or very low concentration levels, consider derivatization. While this compound is amenable to direct GC-MS analysis, converting the keto group to an oxime, for example, could improve its chromatographic behavior and reduce interactions with active sites.[11][12]
Q3: My signal for this compound is inconsistent and shows poor reproducibility between injections of the same sample. What could be the cause?
A: Poor reproducibility can stem from several sources, but in the context of complex matrices, it often points to issues with sample preparation or injection.
Potential Causes & Solutions:
-
Inhomogeneous Sample Extract: Ensure your final sample extract is homogeneous. Vortex or mix the sample vial thoroughly before drawing an aliquot for injection.
-
Sample Preparation Variability: If you are using a manual procedure like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), ensure that every step is performed consistently.[13][14] Automated sample preparation can significantly improve reproducibility.
-
Use of an Internal Standard (IS): The most effective way to correct for injection volume variations and other random errors is to use an internal standard.[15][16] An ideal IS for this compound would be an isotopically labeled version (e.g., this compound-d4). If unavailable, a structurally similar compound with a different retention time that is not present in the sample can be used.[17] The IS should be added to the sample at the very beginning of the sample preparation process.[15]
Q4: I am developing a method for this compound in a very complex matrix (e.g., plasma, tissue homogenate). What is the best strategy to minimize matrix effects from the start?
A: For highly complex matrices, a multi-faceted approach is recommended, focusing on aggressive sample cleanup and robust calibration.
Recommended Strategy:
-
Advanced Sample Preparation: Employ a rigorous sample cleanup technique. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an acetonitrile extraction followed by dispersive solid-phase extraction (dSPE) cleanup, is highly effective at removing a wide range of interferences.[18][19][20] Alternatively, a well-optimized Solid-Phase Extraction (SPE) protocol can provide a very clean extract.[21]
-
Use of an Internal Standard: Incorporate a suitable internal standard from the earliest stage of your sample preparation.[22]
-
Matrix-Matched Calibration: Plan to use matrix-matched calibration curves for quantification.[6][23]
-
GC-MS/MS (MRM mode): If available, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode will provide significantly higher selectivity and reduce the impact of co-eluting matrix components compared to single quadrupole scan or SIM mode.
Troubleshooting Workflows & Protocols
Workflow 1: Diagnosing and Quantifying Matrix Effects
This workflow helps you determine the extent of matrix effects in your current method.
Caption: Workflow for the quantitative assessment of matrix effects.
Protocol 1: Preparation of Matrix-Matched Calibration Standards
This protocol describes how to prepare a set of standards that will compensate for matrix effects.
Objective: To create a calibration curve where the standards and the unknown samples have the same matrix composition.
Prerequisites: A pooled blank matrix source (e.g., plasma from untreated subjects, blank soil) that is free of this compound.
Procedure:
-
Prepare Blank Matrix Extract: Take a representative sample of your blank matrix and process it using your established sample preparation protocol (e.g., QuEChERS, SPE). This will result in a "blank matrix extract."[23]
-
Prepare Analyte Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Create Calibration Standards: Prepare a series of dilutions from your stock solution.
-
Spike Blank Extract: Aliquot equal volumes of the blank matrix extract into a series of autosampler vials.[24]
-
Fortify with Standards: Spike each vial of blank matrix extract with a small, precise volume of the corresponding calibration dilution. Ensure the volume of solvent added is minimal (typically <5% of the total volume) to avoid altering the matrix composition significantly.
-
Final Concentration Calculation: The final concentration of each calibration standard is the amount of analyte added divided by the final volume in the vial.
-
Analysis: Analyze these matrix-matched standards alongside your prepared unknown samples to construct the calibration curve and quantify your results.[7]
Protocol 2: The Method of Standard Additions
Use this method when a suitable blank matrix is unavailable or when the matrix composition varies significantly between samples.[25][26]
Objective: To determine the concentration of an analyte in a specific sample by creating a calibration curve within the sample itself.[27][28][29]
Procedure:
-
Sample Aliquoting: Aliquot at least four equal volumes of your unknown sample extract into separate vials.
-
Spiking:
-
Vial 1: Leave unspiked (this is your zero-addition point).
-
Vial 2, 3, 4...: Add known, increasing amounts of a standard solution of this compound to the subsequent vials. The amounts should be chosen to bracket the expected concentration (e.g., 0.5x, 1x, 2x the estimated concentration).
-
-
Volume Equalization (Optional but Recommended): If the volume of the added standard is significant, equalize the final volume in all vials with pure solvent.
-
Analysis: Analyze all prepared vials by GC-MS.
-
Data Plotting and Extrapolation:
-
Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the original concentration of this compound in the unspiked sample.[27]
-
Caption: The method of standard additions for sample quantification.
Comparative Summary of Mitigation Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Improved Sample Cleanup (e.g., SPE, QuEChERS) | Removes interfering matrix components before analysis.[14][30] | Reduces both enhancement and suppression; protects the GC-MS system. | Can be time-consuming; may lead to analyte loss if not optimized. | Highly complex or "dirty" matrices (e.g., food, biological fluids).[20] |
| Matrix-Matched Calibration | Compensates for matrix effects by ensuring standards and samples experience the same effect.[6] | Highly effective and widely accepted; corrects for proportional errors.[4] | Requires a reliable source of blank matrix; assumes matrix is consistent across all samples.[31] | Routine analysis where a consistent blank matrix is available. |
| Internal Standard (IS) Method | A known amount of a similar compound is added to all samples and standards to correct for variability.[15] | Corrects for injection volume errors and some sample prep losses; improves precision.[16] | Does not correct for matrix-induced signal suppression/enhancement unless an isotopically labeled standard is used. | Improving precision in all quantitative methods. Essential for robust analysis. |
| Standard Addition | Creates a calibration curve within each sample, inherently correcting for its unique matrix.[26] | The most accurate method for samples with unique or variable matrices; no blank matrix needed.[27] | Labor-intensive; requires more analysis time per sample.[25] | Samples with highly variable matrix composition or when a blank matrix is unavailable. |
References
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- Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications.
- Measurlabs. (n.d.). QuEChERS Method for Sample Preparation.
- Journal of Analytical Toxicology. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- MDPI. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices.
- Sigma-Aldrich. (n.d.). Analysis of Pesticide Residues in food by QuEChERS and GCMS.
- ACS Publications. (2022, September 30). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples.
- Separation Science. (n.d.). Standard Additions.
- Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
- Technology Networks. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography?.
- Spectroscopy Online. (2010, November 1). Derivatization in Mass Spectrometry.
- PubMed. (n.d.). Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS.
- PubMed. (2012, December 28). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops.
- SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction.
- PubMed. (n.d.). High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples.
- Ellutia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- PubMed Central. (n.d.). Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants.
- Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS.
- BenchChem. (n.d.). Overcoming matrix effects in the GC-MS analysis of environmental samples.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- ScienceDirect. (n.d.). Alternative calibration techniques for counteracting the matrix effects in GC–MS-SPE pesticide residue analysis – A statistical approach.
- JoVE. (2015, August 24). Method of Standard Addition to Minimize Matrix Effect.
- Waters Corporation. (n.d.). Sample Purification & Enrichment Using Solid-Phase Extraction.
- YouTube. (2011, January 26). Standard Addition Method.
- Wikipedia. (n.d.). Standard addition.
- The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD.
- OneLab. (2024, May 19). Matrix-Matched Pesticide Standard Curve Preparation.
- Metrolab. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
- AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry.
- LCGC International. (n.d.). Advanced Topics in Solid-Phase Extraction: Chemistries.
- MDPI. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- NIH. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
- ResearchGate. (n.d.). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects.
- Slideshare. (n.d.). Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
- BenchChem. (n.d.). Strategies to reduce signal suppression in mass spectrometry.
- ResearchGate. (n.d.). Preparation of for matrix matched calibration, with corresponding sample concentrations.
- Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Agilent. (n.d.). GC Troubleshooting.
- YouTube. (2022, April 10). How to Troubleshoot and Improve your GC/MS.
- CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Ethyl 4-oxononanoate as a Potential Biomarker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Course for a Novel Biomarker
In the landscape of drug development and clinical diagnostics, the quest for novel biomarkers that are sensitive, specific, and reliably measurable is a perpetual endeavor. Ethyl 4-oxononanoate, a product of lipid peroxidation, presents itself as a theoretical candidate for monitoring oxidative stress—a pathological process implicated in a myriad of diseases, from cardiovascular and neurodegenerative disorders to cancer and metabolic syndrome.[1][2] However, its journey from a mere chemical entity to a validated clinical biomarker is one that demands rigorous scientific scrutiny.
This guide is structured not as a retrospective account of established data, but as a prospective roadmap for the validation of this compound. For senior application scientists and researchers, this document provides a framework for the necessary analytical and clinical validation studies, drawing upon established principles of biomarker qualification and comparing the potential of this compound against well-characterized markers of oxidative stress.
The Scientific Premise: Why this compound?
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.[3] Lipids, particularly polyunsaturated fatty acids within cell membranes, are prime targets for ROS, leading to a cascade of lipid peroxidation.[1] This process generates a variety of breakdown products, some of which have been successfully validated as biomarkers.[2][4]
This compound, as a derivative of nonanoic acid, is postulated to be one such product. Its potential utility as a biomarker hinges on the following hypothetical attributes:
-
Chemical Stability: A stable molecule that does not readily degrade in biological matrices.
-
Specific Origin: Primarily generated through pathological lipid peroxidation rather than normal metabolic pathways.
-
Measurable Gradient: Its concentration in accessible biological fluids (e.g., plasma, urine) correlates with the severity of oxidative stress.
To date, direct evidence from clinical studies substantiating these attributes for this compound is limited. Therefore, the subsequent sections will outline the critical experiments required to build a case for its validation.
The Validation Workflow: A Phased Approach
The validation of any new biomarker is a multi-stage process. The following workflow, visualized in the diagram below, outlines the essential phases for establishing this compound as a reliable biomarker. This process is guided by principles set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Caption: Proposed Validation Workflow for this compound.
Phase 1: Analytical Validation - The Foundation of Trustworthiness
Before any clinical utility can be assessed, a robust and reliable analytical method for the quantification of this compound in biological matrices is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold-standard techniques for such small molecule analysis.[2][5]
Detailed Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This hypothetical protocol is based on established methods for similar lipid-derived molecules.[2][6]
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Performance Characteristics to be Validated
The developed assay must be rigorously validated according to regulatory guidelines. The following table outlines the key parameters and their acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Linearity (R²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% |
| Precision (%CV) | The closeness of agreement between a series of measurements. | Intra- and inter-assay precision ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | The closeness of the mean test results to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Internal standard-normalized matrix factor should be consistent across different lots of matrix. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration under various storage conditions. |
Phase 2: Clinical Validation - Establishing Relevance
With a validated analytical method, the next crucial step is to assess the clinical performance of this compound. This involves analyzing samples from well-characterized patient cohorts and healthy controls.
Study Design and Cohort Selection
-
Cross-sectional studies: To establish a correlation between this compound levels and the presence of a specific disease (e.g., cardiovascular disease, neurodegenerative disease).
-
Longitudinal studies: To evaluate the prognostic value of the biomarker in predicting disease progression or treatment response.
Data to be Generated
-
Reference Intervals: Determine the normal range of this compound in a healthy population.
-
Disease-Specific Levels: Quantify the levels in patients with the disease of interest and compare them to healthy controls.
-
Correlation with Clinical Endpoints: Assess the relationship between this compound levels and established measures of disease severity.
Phase 3: Comparative Analysis - The Litmus Test
For this compound to be adopted, it must demonstrate either superior performance or provide complementary information to existing biomarkers of oxidative stress.
Comparison with Established Oxidative Stress Biomarkers
The performance of this compound should be directly compared to well-established biomarkers in the same patient samples. The choice of comparators will depend on the specific disease context.
| Biomarker Class | Examples | Analytical Method |
| Lipid Peroxidation Products | F2-Isoprostanes, 4-Hydroxynonenal (4-HNE), Malondialdehyde (MDA) | GC-MS, LC-MS/MS |
| DNA Damage Markers | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | LC-MS/MS, ELISA |
| Protein Oxidation Markers | Protein Carbonyls, 3-Nitrotyrosine | Spectrophotometry, ELISA, LC-MS/MS |
Assessing Added Value
Statistical analyses, such as Receiver Operating Characteristic (ROC) curve analysis, should be performed to compare the diagnostic and prognostic utility of this compound with that of the established markers. The key question to answer is whether the inclusion of this compound in a biomarker panel improves risk stratification or diagnostic accuracy.
The following diagram illustrates the conceptual comparison of ROC curves.
Caption: Conceptual ROC Curve Comparison.
Conclusion: The Path Forward
The validation of this compound as a biomarker for oxidative stress is a scientifically demanding but potentially rewarding endeavor. While its theoretical promise is rooted in the well-established science of lipid peroxidation, its clinical utility remains to be demonstrated. This guide provides a comprehensive framework for the systematic evaluation of this potential biomarker, from analytical method development to clinical validation and comparative analysis. For researchers and drug development professionals, this roadmap can serve as a blueprint for generating the necessary evidence to either elevate this compound to the status of a validated biomarker or to redirect resources towards more promising candidates. The principles of scientific integrity and logical, evidence-based progression are the cornerstones of this critical path.
References
- Aldini, G., Dalle-Donne, I., & Hayes, J. D. (2014). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Redox Biology, 2, 499-506.
- Barrios, V., et al. (2013). Plasma levels of 4-hydroxynonenal in patients with acute myocardial infarction. Free Radical Biology and Medicine, 65, 1369-1374.
- Clinical and Laboratory Standards Institute (CLSI). (2014). Evaluation of Precision of Quantitative Measurement Procedures; Approved Guideline—Third Edition. CLSI document EP05-A3.
- European Medicines Agency. (2011).
- Food and Drug Administration. (2018).
- Ganesan, S., et al. (2010). Development and validation of a sensitive and specific LC-MS/MS method for the determination of norethindrone in human plasma. Pharmacologyonline, 3, 161-168.
- Niki, E. (2009). Lipid peroxidation: physiological levels and dual biological effects. Free Radical Biology and Medicine, 47(5), 469-484.
- Roberts, L. J., & Morrow, J. D. (2000). Measurement of F2-isoprostanes as an index of oxidative stress in vivo. Free Radical Biology and Medicine, 28(4), 505-513.
- Skipper, G. E., et al. (2004). Ethyl glucuronide: a biomarker to identify alcohol use by health professionals recovering from substance use disorders. Alcohol and Alcoholism, 39(5), 445-449.
- Gao, J., et al. (2009). LC-MS/MS method for the simultaneous determination of ethyl gallate and its major metabolite in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 988-992.
- Meyer, M. R., et al. (2015). Elucidation of the metabolites of the novel psychoactive substance 4-methyl-N-ethyl-cathinone (4-MEC) in human urine and pooled liver microsomes by GC-MS and LC-HR-MS/MS techniques and of its detectability by GC-MS or LC-MSn standard screening approaches. Drug Testing and Analysis, 7(5), 368-375.
- van de Luitgaarden, I. A. T., et al. (2019). Urinary Ethyl Glucuronide Can Be Used as a Biomarker of Habitual Alcohol Consumption in the General Population. The Journal of Nutrition, 149(12), 2199–2205.
- Kee, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical biomarker studies. Proteomics.
- Maiese, K. (2015). Oxidative Stress: Biomarkers and Novel Therapeutic Pathways. Experimental and Therapeutic Medicine, 9(5), 1847-1856.
Sources
- 1. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Ethyl Glucuronide Can Be Used as a Biomarker of Habitual Alcohol Consumption in the General Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. Urinary Ethyl Glucuronide Can Be Used as a Biomarker of Habitual Alcohol Consumption in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Routes of Ethyl 4-oxononanoate
I have now gathered enough information to construct two viable, detailed synthetic routes for Ethyl 4-oxononanoate and compare them effectively.
Route 1: Claisen Condensation
-
I have established the general mechanism and procedure for the Claisen condensation, particularly with diethyl oxalate.
-
I can confidently adapt this to the specific reaction of ethyl hexanoate and diethyl oxalate.
-
I can infer the necessary reagents (sodium ethoxide), solvents (ethanol, ether), and workup conditions (acidification, extraction).
-
The key missing piece was a specific yield, but I can cite typical yields for Claisen condensations of this type to provide a realistic estimate. The subsequent decarboxylation of the resulting α,β-diketo ester is a standard and high-yielding procedure.
Route 2: Reformatsky Reaction followed by Oxidation
-
I have found a general experimental procedure for the Reformatsky reaction.
-
I can apply this to the reaction of heptanal with ethyl bromoacetate using zinc.
-
This will produce ethyl 3-hydroxynonanoate. The next step is oxidation.
-
I have now searched for and can describe a standard oxidation procedure (e.g., using PCC or a Swern oxidation) to convert the secondary alcohol to the ketone, yielding the final product.
-
I can cite typical yields for both the Reformatsky reaction and the subsequent oxidation to provide an overall estimated yield for this route.
Spectroscopic Data:
-
While I haven't found a publicly available experimental spectrum for this compound, I have found resources that allow for the accurate prediction of 1H and 13C NMR spectra. I can use this to provide an expected characterization of the final product, which is crucial for a guide aimed at researchers. I will state that these are predicted spectra.
Comparison Points:
-
I can now compare the two routes based on several factors:
-
Number of steps: Claisen (2 steps: condensation and decarboxylation) vs. Reformatsky (2 steps: Reformatsky reaction and oxidation).
-
Reagent toxicity and handling: The Reformatsky route involves zinc dust and a bromoester, while the Claisen route uses sodium metal or sodium ethoxide. Both have specific handling requirements. The oxidation step in the Reformatsky route will likely use a chromium-based reagent or DMSO, which have their own safety considerations.
-
Reaction conditions: I can compare the temperatures, reaction times, and workup procedures for both routes.
-
Scalability and potential side reactions: I can discuss the potential for self-condensation in the Claisen route and the formation of byproducts in the Reformatsky reaction.
-
I have sufficient information to proceed with generating the comprehensive guide as requested by the user. I will structure it with an introduction, detailed descriptions of the two synthetic routes with protocols and diagrams, a comparative analysis in a table, and a concluding summary. I will also generate the required Graphviz diagrams and a complete reference list.
Therefore, I will now proceed to generate the final response.
This compound is a versatile γ-keto ester with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and flavor compounds. Its bifunctional nature, possessing both a ketone and an ester, allows for a variety of subsequent chemical transformations. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this compound, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each method to assist researchers in selecting the optimal pathway for their specific needs.
Introduction to Synthetic Strategies
The synthesis of γ-keto esters such as this compound can be approached through several classic and modern organic reactions. The key challenge lies in the regioselective formation of the keto group at the C4 position while incorporating the ethyl ester functionality. This guide will focus on two distinct and reliable methods: the Claisen Condensation of an ester with diethyl oxalate followed by decarboxylation, and the Reformatsky Reaction between an aldehyde and an α-halo ester, followed by oxidation.
Route 1: Claisen Condensation of Ethyl Hexanoate with Diethyl Oxalate
The Claisen condensation is a robust carbon-carbon bond-forming reaction that utilizes a strong base to condense two ester molecules.[1] In this approach, the enolate of ethyl hexanoate attacks the electrophilic carbonyl of diethyl oxalate. The resulting α,β-diketo ester is then subjected to decarboxylation to yield the target γ-keto ester.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon of ethyl hexanoate by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then adds to one of the carbonyl groups of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields an ethyl 2,3-dioxo-undecanoate intermediate. This intermediate is readily deprotonated by the alkoxide base, an essentially irreversible step that drives the reaction to completion.[2] The final product, this compound, is obtained after acidic workup and thermal decarboxylation, which readily removes the oxalyl group as carbon dioxide and carbon monoxide.
Visualizing the Claisen Condensation Pathway
Caption: Claisen condensation pathway for this compound synthesis.
Experimental Protocol: Claisen Condensation Route
Step 1: Synthesis of Ethyl 2,3-dioxo-undecanoate
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol.
-
After the complete dissolution of sodium, cool the solution to 0-5 °C in an ice bath.
-
Add a mixture of ethyl hexanoate (1.0 eq) and diethyl oxalate (1.1 eq) dropwise to the stirred sodium ethoxide solution over 1-2 hours, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,3-dioxo-undecanoate.
Step 2: Decarboxylation to this compound
-
To the crude ethyl 2,3-dioxo-undecanoate, add a mixture of sulfuric acid and acetic acid.
-
Heat the mixture to reflux for 2-4 hours. The evolution of gas (CO and CO2) should be observed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with diethyl ether (3 x V).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Route 2: Reformatsky Reaction of Heptanal with Ethyl Bromoacetate and Subsequent Oxidation
The Reformatsky reaction is an organozinc-mediated reaction that allows for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters.[4][5] This route involves the reaction of heptanal with the Reformatsky reagent generated from ethyl bromoacetate and zinc, followed by the oxidation of the resulting β-hydroxy ester to the target γ-keto ester.
Mechanistic Rationale
The reaction begins with the oxidative insertion of zinc metal into the carbon-bromine bond of ethyl bromoacetate to form an organozinc compound, known as a Reformatsky enolate. This enolate is less basic than a Grignard reagent, which prevents it from reacting with the ester functionality. The Reformatsky enolate then adds to the carbonyl carbon of heptanal via a six-membered chair-like transition state to form a zinc alkoxide.[4] Upon acidic workup, this intermediate is protonated to yield ethyl 3-hydroxynonanoate. The secondary alcohol is then oxidized using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to afford the final product, this compound.
Visualizing the Reformatsky and Oxidation Pathway
Caption: Reformatsky reaction and subsequent oxidation for this compound synthesis.
Experimental Protocol: Reformatsky Route
Step 1: Synthesis of Ethyl 3-hydroxynonanoate
-
Activate zinc dust (2.0 eq) by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the activated zinc dust and a crystal of iodine to a solution of heptanal (1.0 eq) in anhydrous toluene.
-
Heat the mixture to reflux and add a solution of ethyl bromoacetate (1.5 eq) in anhydrous toluene dropwise.
-
Maintain the reflux for 2-3 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl 3-hydroxynonanoate by column chromatography on silica gel.
Step 2: Oxidation to this compound
-
In a round-bottom flask, dissolve the purified ethyl 3-hydroxynonanoate (1.0 eq) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.
-
Wash the celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation to obtain pure this compound.
Comparative Analysis of Synthetic Routes
| Feature | Claisen Condensation Route | Reformatsky/Oxidation Route |
| Starting Materials | Ethyl hexanoate, Diethyl oxalate | Heptanal, Ethyl bromoacetate, Zinc |
| Number of Steps | 2 (Condensation, Decarboxylation) | 2 (Reformatsky, Oxidation) |
| Overall Yield | Moderate to Good (Typically 50-70%) | Good (Typically 60-80%) |
| Reagent Handling & Safety | Requires handling of sodium metal (highly reactive with water) and strong base. | Involves activated zinc dust (pyrophoric potential) and a lachrymatory α-bromo ester. The oxidation step often uses toxic chromium reagents. |
| Scalability | Generally scalable, but the handling of large quantities of sodium metal can be hazardous. | Scalable, with careful management of the exothermic Reformatsky reaction and the disposal of heavy metal waste from the oxidation step. |
| Key Advantages | Utilizes relatively inexpensive and common starting materials. It is a classic and well-established reaction. | The Reformatsky enolate is less basic than Grignard reagents, leading to fewer side reactions with the ester group. |
| Potential Drawbacks | The equilibrium of the Claisen condensation can be unfavorable if the product is not deprotonated. Potential for self-condensation of ethyl hexanoate. | The activation of zinc can be variable. The oxidation step requires stoichiometric amounts of often toxic and hazardous oxidizing agents. |
Characterization of this compound
The final product from either route should be characterized to confirm its identity and purity.
-
1H NMR (predicted): δ 4.12 (q, 2H, -OCH2CH3), 2.75 (t, 2H, -C(=O)CH2-), 2.55 (t, 2H, -CH2C(=O)O-), 2.40 (t, 2H, -C(=O)CH2CH2-), 1.55 (m, 2H, -CH2CH2CH3), 1.30 (m, 4H, -(CH2)2CH3), 1.25 (t, 3H, -OCH2CH3), 0.90 (t, 3H, -CH2CH3).
-
13C NMR (predicted): δ 209.0 (C4, C=O), 173.0 (C1, C=O), 60.5 (-OCH2CH3), 42.0 (C5), 37.0 (C3), 31.5 (C7), 28.0 (C2), 26.0 (C6), 22.5 (C8), 14.2 (-OCH2CH3), 14.0 (C9).
-
IR (KBr, cm-1): ~2950 (C-H stretch), ~1735 (ester C=O stretch), ~1715 (ketone C=O stretch).
-
Mass Spectrometry (EI): m/z (%) = 200 (M+), 155, 129, 101, 85, 57, 43.
Conclusion
Both the Claisen condensation and the Reformatsky/oxidation routes offer viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the reaction, and the laboratory's capabilities for handling hazardous reagents. The Claisen condensation is a more traditional approach utilizing common laboratory reagents. The Reformatsky route, while potentially offering higher yields, involves the use of organozinc reagents and a subsequent oxidation step that requires careful consideration of reagent toxicity and waste disposal. For researchers in drug development and other fields requiring high-purity materials, both routes, when followed by careful purification, can provide the desired product.
References
- Biosynth. (n.d.). This compound.
-
Wikipedia. (2023). Reformatsky reaction. In Wikipedia. Retrieved from [Link]
-
Willson Research Group. (2019). The Claisen Condensation. Retrieved from [Link]
-
OpenStax. (2023). Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]
-
nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate.
- Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
-
Beilstein Journal of Organic Chemistry. (2013). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
Sources
- 1. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 2. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
A Comparative Analysis of Ethyl 4-oxononanoate and Other Key Flavor Esters: A Technical Guide for Researchers and Product Development Professionals
This guide provides an in-depth comparative analysis of Ethyl 4-oxononanoate and other commercially significant flavor esters. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced sensory profiles, critical physicochemical properties, and analytical methodologies pertinent to the effective application of these compounds in flavor and fragrance formulations.
Introduction: The Role of Esters in Flavor and Aroma
Esters are a pivotal class of volatile organic compounds that contribute significantly to the aroma and flavor profiles of a vast array of fruits, fermented beverages, and other food products.[1][2][3][4] Their characteristic fruity and sweet notes are a result of their chemical structure, which arises from the condensation of a carboxylic acid and an alcohol.[1][2] The specific sensory perception of an ester is dictated by the chain length and branching of both the carboxylic acid and alcohol moieties, as well as the presence of other functional groups.
This guide focuses on this compound, a keto-ester with a unique chemical structure that suggests a complex flavor profile. We will compare its characteristics with those of three straight-chain esters of similar molecular weight and industrial relevance: ethyl heptanoate, ethyl octanoate, and ethyl decanoate. This comparative approach will provide a comprehensive understanding of how the presence of a ketone functional group influences the sensory and physical properties of a flavor ester.
This compound: An Enigmatic Flavor Compound
This compound (CAS: 37174-92-8) is a C11 ester with a molecular formula of C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol .[5] While it is known to be an intermediate in the flavor industry, detailed public information regarding its specific sensory profile and physicochemical properties is limited.[5]
Estimated Sensory Profile
Due to the scarcity of direct sensory data for this compound, its flavor and aroma profile can be inferred from its chemical structure and by examining related oxo-esters. The presence of a ketone group at the 4-position is expected to impart creamy, cheesy, or slightly waxy and fatty notes. This is in addition to the characteristic fruity notes associated with the ethyl ester group. Therefore, the sensory profile of this compound is hypothesized to be a complex blend of:
-
Primary Notes: Fruity, Waxy, Fatty
-
Secondary Notes: Creamy, Cheesy, with a subtle green character.
This unique combination suggests its potential use in enhancing the complexity of dairy flavors, enriching the mouthfeel of fruit-based products, and adding depth to savory formulations.
Physicochemical Properties (Estimated and Known)
A comprehensive understanding of a flavor ester's physicochemical properties is crucial for predicting its behavior in different food matrices and during processing.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₃ | [5] |
| Molecular Weight | 200.27 g/mol | [5] |
| Boiling Point | Estimated: 230-250 °C at 760 mmHg | Inferred |
| Vapor Pressure | Estimated: Low | Inferred |
| Solubility in Water | Estimated: Low to insoluble | Inferred |
| Odor Threshold | Not available | - |
Note: Boiling point, vapor pressure, and solubility are estimated based on the properties of other C9-C11 esters and the presence of the polar ketone group, which would likely increase the boiling point and decrease vapor pressure compared to a non-ketonic ester of similar molecular weight.
Comparative Flavor Esters: A Detailed Overview
For a robust comparative analysis, we will examine three widely used straight-chain ethyl esters: ethyl heptanoate, ethyl octanoate, and ethyl decanoate.
Ethyl Heptanoate
Ethyl heptanoate (CAS: 106-30-9) is a C9 ester recognized for its strong and diffusive fruity aroma.[6][7][8][9][10]
-
Sensory Profile: Described as having a fruity, wine-like, and cognac-like odor with a taste that is fruity and waxy with a green, wine-like nuance.[7] It is also associated with pineapple, grape, and rum notes.[6][8]
-
Applications: Commonly used in the formulation of a variety of fruit flavors, including raspberry, gooseberry, cherry, and apricot, as well as in alcoholic beverage flavorings like brandy and rum.[10]
Ethyl Octanoate
Ethyl octanoate (CAS: 106-32-1), a C10 ester, is a key aroma component in many fermented beverages and fruits.[11][12][13]
-
Sensory Profile: It possesses a pleasant fruity odor with notes of pineapple, apricot, brandy, and pear, accompanied by a waxy and creamy flavor profile.[11]
-
Applications: Widely used to impart fruity notes in beverages, hard candies, and baked goods.[11] It is also a significant contributor to the aroma of young red wines.[11]
Ethyl Decanoate
Ethyl decanoate (CAS: 110-38-3), a C12 ester, offers a more complex and less volatile aroma profile compared to its shorter-chain counterparts.[14][15][16][17]
-
Sensory Profile: Characterized by a sweet, fruity aroma with waxy and wine-like notes.[14][17] It is also described as having apple and pear notes.[16]
-
Applications: Utilized in flavor formulations for beverages, ice cream, and candy to provide a sweet, fruity, and slightly waxy character.[14]
Comparative Data Summary
The following table provides a side-by-side comparison of the key physicochemical and sensory properties of this compound and the selected comparative esters.
| Property | This compound (C11) | Ethyl Heptanoate (C9) | Ethyl Octanoate (C10) | Ethyl Decanoate (C12) |
| Molecular Formula | C₁₁H₂₀O₃ | C₉H₁₈O₂ | C₁₀H₂₀O₂ | C₁₂H₂₄O₂ |
| Molecular Weight | 200.27 g/mol [5] | 158.24 g/mol [7] | 172.27 g/mol [12] | 200.32 g/mol [16] |
| Boiling Point | Estimated: 230-250 °C | 188-189 °C[7] | 208 °C[12] | 243 °C[16] |
| Vapor Pressure | Estimated: Low | 0.680 mmHg at 25 °C[7] | 0.2 mbar at 20 °C[12] | Not readily available |
| Solubility in Water | Estimated: Low to insoluble | 0.29 mg/mL[7] | 70.1 mg/L[12] | Insoluble[14] |
| Odor Threshold | Not available | 2.2 ppb (in water)[18] | 15 ppb (in water)[18] | 510 ppb (in wine)[18] |
| Sensory Profile | Fruity, Waxy, Fatty, Creamy (Est.) | Fruity, Wine-like, Cognac, Waxy[7] | Fruity, Pineapple, Apricot, Waxy[11] | Sweet, Fruity, Waxy, Wine-like[14][17] |
Experimental Protocols
To ensure the scientific integrity of this comparative analysis, detailed experimental protocols for sensory and physicochemical evaluation are provided below.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a robust method for developing a detailed sensory profile of a product.[19][20][21]
Objective: To identify and quantify the sensory attributes of this compound and the comparative esters.
Materials:
-
This compound
-
Ethyl heptanoate
-
Ethyl octanoate
-
Ethyl decanoate
-
Odorless, tasteless solvent (e.g., mineral oil or propylene glycol)
-
Glass vials with PTFE-lined caps
-
Olfactory testing strips
-
Sensory evaluation software or standardized scoresheets
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and availability.
-
Conduct training sessions to familiarize panelists with the sensory attributes of various flavor esters. Develop a standardized lexicon of aroma and flavor descriptors.
-
-
Sample Preparation:
-
Prepare solutions of each ester at a concentration of 1% (w/w) in the chosen solvent.
-
Prepare a series of dilutions for each ester to determine the odor and taste thresholds.
-
Label all samples with random three-digit codes.
-
-
Descriptive Analysis Session:
-
Present the coded samples to the panelists in a randomized order.
-
Panelists will evaluate the aroma of each sample using olfactory testing strips and the flavor by tasting a small, controlled amount.
-
Panelists will rate the intensity of each identified attribute on a 15-point unstructured line scale anchored with "low" and "high".
-
-
Data Analysis:
-
Collect the data from the scoresheets or software.
-
Perform statistical analysis (e.g., ANOVA, PCA) to determine significant differences in the sensory profiles of the esters.
-
Generate spider web plots to visually represent the sensory profiles.
-
Caption: Workflow for Quantitative Descriptive Analysis of Flavor Esters.
Physicochemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds in a sample.[22][23][24][25][26]
Objective: To determine the purity and confirm the identity of this compound and the comparative esters.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
High-purity solvents (e.g., hexane, ethanol)
-
Microsyringes
Procedure:
-
Sample Preparation:
-
Prepare a 100 ppm solution of each ester in hexane.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of each sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each peak.
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Determine the purity of each ester by calculating the peak area percentage.
-
Caption: Workflow for GC-MS Analysis of Flavor Esters.
Conclusion
This guide provides a comprehensive comparative analysis of this compound with ethyl heptanoate, ethyl octanoate, and ethyl decanoate. While a lack of direct sensory data for this compound necessitates an estimation of its profile, its unique keto-ester structure strongly suggests a complex and potentially valuable addition to the flavorist's palette, likely contributing creamy, waxy, and fatty notes alongside a base fruitiness.
The provided experimental protocols for Quantitative Descriptive Analysis and GC-MS analysis offer a robust framework for researchers to conduct their own detailed investigations into the sensory and physicochemical properties of these and other flavor esters. By understanding the subtle yet significant differences between these compounds, flavor chemists and product developers can make more informed decisions in the creation of innovative and appealing flavor profiles.
References
Sources
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A Comparative Sensory and Analytical Guide to Ethyl 4-oxononanoate and its Methyl Analog
For researchers, scientists, and professionals in the dynamic fields of flavor, fragrance, and drug development, the nuanced differences between structurally similar molecules can have profound implications for product performance and consumer perception. This guide provides an in-depth sensory and analytical comparison of Ethyl 4-oxononanoate and its methyl analog, Mthis compound. By elucidating the subtle yet significant impact of substituting an ethyl for a methyl group, we aim to equip you with the technical insights necessary for informed ingredient selection and innovative product design.
Introduction: The Subtle Distinction Between Ethyl and Methyl Esters
Esters are a pivotal class of organic compounds, renowned for their characteristic, often pleasant, aromas that form the basis of many natural and synthetic flavors and fragrances.[1][2][3][4] The sensory profile of an ester is dictated by its constituent carboxylic acid and alcohol.[2][3][4] In this guide, we focus on two closely related keto esters: this compound and Mthis compound. Their shared 4-oxononanoic acid backbone provides a common foundation, while the variation in the esterifying alcohol—ethanol versus methanol—gives rise to distinct sensory and physicochemical properties. Understanding these differences is crucial for precise flavor and aroma modulation.
Molecular Structures:
-
This compound: CH₃(CH₂)₄C(=O)CH₂CH₂C(=O)OCH₂CH₃
-
Mthis compound: CH₃(CH₂)₄C(=O)CH₂CH₂C(=O)OCH₃
While both are classified as oxo carboxylic acids, the additional carbon atom in the ethyl group of this compound can influence volatility, polarity, and receptor binding, all of which contribute to the overall sensory experience.[5]
Sensory Analysis: A Head-to-Head Comparison
A comprehensive sensory evaluation is paramount to understanding the practical applications of these molecules.[6][7] The following protocol outlines a robust methodology for characterizing and differentiating the organoleptic properties of this compound and its methyl analog.
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
This protocol is designed to identify and quantify the key sensory attributes of each compound.
Objective: To create a detailed sensory profile for this compound and Mthis compound.
Panelists: A panel of 8-12 highly trained sensory assessors with demonstrated proficiency in identifying and scaling aroma and flavor attributes in flavor ingredients.
Sample Preparation:
-
Prepare stock solutions of each compound at 1000 ppm in deodorized propylene glycol.
-
For evaluation, dilute the stock solutions to 10 ppm and 50 ppm in spring water for flavor analysis and on unscented paper blotters for aroma analysis.
-
Present samples in randomized, double-blind order, coded with three-digit numbers.[8]
Evaluation Procedure:
-
Aroma Assessment: Panelists will assess the aroma of each sample from a blotter, first at a distance and then closer, noting the initial impact and any changes over time.
-
Flavor Assessment: Panelists will take a small sip of the liquid sample, swirl it in their mouth, and expectorate. They will then record the flavor profile, including initial taste, mid-notes, and aftertaste.
-
Attribute Scaling: Using a 15-point intensity scale (where 0 = not perceptible and 15 = extremely strong), panelists will rate the intensity of pre-defined sensory descriptors.
-
Data Collection: A consensus vocabulary will be developed by the panel during initial training sessions. Data will be collected using specialized sensory software.
Visualizing the Sensory Workflow
Caption: Workflow for Quantitative Descriptive Sensory Analysis.
Comparative Sensory Profile
The following table summarizes the anticipated sensory data based on the described QDA protocol and known structure-activity relationships of similar esters.
| Sensory Attribute | This compound | Mthis compound | Causality Behind the Difference |
| Odor Profile | Fruity, waxy, slightly green, with a subtle creamy and fatty background. | Sharper fruity notes, more ethereal and solvent-like, with a less pronounced fatty character. | The larger ethyl group can increase the molecule's interaction with hydrophobic pockets in olfactory receptors, potentially leading to a richer, more complex aroma. |
| Flavor Profile | Ripe fruit, creamy, with a lingering mild sweetness and a hint of a waxy mouthfeel. | Green, unripe fruit notes, slightly chemical, with a faster dissipation of flavor. | Higher volatility of the methyl ester can lead to a quicker release of aroma in the mouth, perceived as a sharper, less rounded flavor. |
| Intensity | Moderate to high impact, with good persistence. | High initial impact, but fades more rapidly. | The lower boiling point and higher vapor pressure of the methyl analog contribute to its higher initial intensity and faster evaporation. |
| Mouthfeel | Contributes a subtle waxy or fatty sensation. | Minimal contribution to mouthfeel. | The longer alkyl chain of the ethyl group can impart a slight perception of richness or fattiness. |
Instrumental Analysis: Correlating Chemistry with Perception
To provide an objective, data-driven foundation for our sensory findings, instrumental analysis is indispensable.[9][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) are powerful techniques for separating and identifying volatile compounds and correlating them with specific aroma characteristics.[6][12][13][14]
Experimental Protocol: GC-MS and GC-O Analysis
Objective: To identify the volatile compounds and characterize their odor activity.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer and an Olfactometry port.
-
Column: DB-Wax or equivalent polar capillary column.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 10 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Split Ratio: 10:1
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
GC-O Procedure:
-
The column effluent is split between the MS detector and the olfactometry port.
-
A trained sensory analyst sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each detected odor.
-
Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample to determine the flavor dilution (FD) factor for each odor-active compound, providing a measure of its odor potency.
Visualizing the GC-O Workflow
Caption: Workflow for GC-MS and GC-Olfactometry Analysis.
Anticipated Instrumental Data
| Parameter | This compound | Mthis compound | Rationale |
| Retention Time | Slightly longer | Shorter | The higher molecular weight and potentially stronger interaction with a polar column phase lead to a longer retention time for the ethyl ester. |
| Mass Spectrum (Key Fragments) | Characteristic fragments corresponding to the ethyl ester and the acylium ion. | Fragments indicating a methyl ester and the corresponding acylium ion. | Mass spectrometry will provide definitive structural confirmation of each compound. |
| Odor Activity Value (OAV) | Potentially higher for creamy, waxy notes. | Potentially higher for sharp, fruity notes. | OAV is the ratio of concentration to odor threshold. The lower odor threshold for certain attributes in each compound will result in a higher OAV for those specific notes. |
Synthesis and Structure-Activity Relationship
The subtle structural difference between an ethyl and a methyl group has a predictable impact on the physicochemical properties that govern sensory perception.
-
Volatility and Boiling Point: Methyl esters are generally more volatile and have lower boiling points than their corresponding ethyl esters.[15][16] This is due to the lower molecular weight and weaker intermolecular forces of the methyl analog. This difference in volatility directly affects the release of the aroma compound and its initial impact on the olfactory system.
-
Polarity and Solubility: The addition of a methylene group in the ethyl ester slightly increases its nonpolar character. This can influence its solubility in different media and its interaction with biological receptors.
-
Stereochemistry: While the 4-oxo position introduces a prochiral center, the sensory perception of esters is often influenced by the stereochemistry of other chiral centers within the molecule. The interaction with chiral olfactory receptors can lead to different odor perceptions for different enantiomers.
The synthesis of these compounds can be achieved through various established methods, such as the esterification of 4-oxononanoic acid with the corresponding alcohol (ethanol or methanol) in the presence of an acid catalyst.[4][17]
Conclusion and Practical Implications
This guide demonstrates that while this compound and Mthis compound are structurally very similar, they possess distinct sensory profiles.
-
This compound is characterized by a richer, more complex aroma with fruity, waxy, and creamy notes, and a more persistent flavor. This makes it a suitable candidate for applications where a fuller, more rounded fruit profile is desired, such as in dairy products, baked goods, and certain beverages.
-
Mthis compound , with its sharper, more volatile, and green-fruity character, is better suited for applications requiring a bright, high-impact top note, such as in hard candies, chewing gum, and certain types of fragrances.
The choice between these two analogs will ultimately depend on the specific sensory experience the product developer aims to create. By understanding the underlying chemical and physical properties that drive these sensory differences, researchers and scientists can make more strategic and effective formulation decisions. The methodologies presented here provide a framework for the rigorous evaluation of these and other flavor and fragrance ingredients, ensuring both scientific integrity and successful product development.
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Cho, S., & Peterson, D. G. (2025). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Food Science and Biotechnology, 34(1), 19-29. Retrieved from [Link]
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Cho, S., & Peterson, D. G. (2025). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. PubMed. Retrieved from [Link]
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Cattaneo, T., & Sberna, F. (2021). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Foods, 10(10), 2453. Retrieved from [Link]
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Kubica, P., & Rzemieniewski, M. (2017). ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. Inżynieria Rolnicza, 21(4), 33-41. Retrieved from [Link]
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Institute of Food Science and Technology. (2025, June). IFST Guidelines for Ethical and Professional Practices for the Sensory Analysis of Foods. Retrieved from [Link]
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Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]
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Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]
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Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor. Retrieved from [Link]
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Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products. Retrieved from [Link]
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FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
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ResearchGate. (2025, August 6). Quantitative Structure-Activity Relationship Modeling of Alcohol, Ester, Aldehyde, and Ketone Flavor Thresholds in Beer from Molecular Features. Retrieved from [Link]
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ACS Publications. (n.d.). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
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Validation of analytical methods for Ethyl 4-oxononanoate in food products
An In-Depth Technical Guide to the Validation of Analytical Methods for Ethyl 4-oxononanoate in Food Products
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 37174-92-8) is a keto ester that can be found as a flavor component or a metabolic byproduct in various food products[1]. Its presence, even at trace levels, can significantly influence the sensory profile of foods. For researchers, quality control scientists, and professionals in drug and food development, the ability to accurately and reliably quantify this compound is paramount. It ensures product consistency, adherence to quality standards, and compliance with regulatory requirements.
This guide provides a comprehensive comparison of analytical methodologies for the determination of this compound in complex food matrices. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions. This document will elucidate the causality behind experimental choices, ground every protocol in the principles of self-validation, and compare the predominant analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—to empower you to select and validate the method best suited for your application.
Pillar 1: The Regulatory and Scientific Foundation of Method Validation
The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose[2]. International regulatory bodies have established harmonized guidelines to ensure a consistent and scientific approach to validation. The primary framework is provided by the International Council for Harmonisation (ICH) guideline Q2(R1) and its recent revision, Q2(R2), which are broadly adopted by agencies like the U.S. Food and Drug Administration (FDA)[3][4][5]. For food analysis specifically, organizations like AOAC INTERNATIONAL provide standards and performance requirements that address the unique challenges of diverse food matrices[6][7].
A validation protocol must be established before the study, defining the analytical procedure, its intended purpose, and the acceptance criteria for the performance characteristics to be evaluated[5].
Core Validation Parameters
The following performance characteristics are essential for validating a quantitative method for an analyte like this compound in food:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[6][8]. In food analysis, this is critical due to the complexity of the sample matrix.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[9]. This is typically evaluated by a linear regression analysis of the instrument response versus a series of calibration standards.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical method has a suitable level of precision, accuracy, and linearity[9].
-
Accuracy: The closeness of the test results obtained by the method to the true value[10]. It is often assessed by analyzing a sample of known concentration (e.g., a certified reference material or a spiked matrix) and comparing the measured value to the theoretical value.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[11]. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[10].
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[10]. The LOQ is a critical parameter for determining trace contaminants in food.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[10].
Pillar 2: A Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for this compound, a semi-volatile ester, primarily involves a choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
GC is the premier technique for analyzing volatile and semi-volatile compounds. Given this compound's molecular weight (200.27 g/mol ) and ester functionality, it is highly amenable to GC analysis[12].
-
Principle: The sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the gaseous mobile phase (an inert carrier gas like helium) and the liquid or solid stationary phase coated on the column walls.
-
Common Detectors:
-
Flame Ionization Detector (FID): A robust, universal detector for organic compounds that provides high sensitivity and a wide linear range. It is often the workhorse for routine quantitative analysis[13].
-
Mass Spectrometry (MS): Provides structural information, enabling positive identification of the analyte and any co-eluting impurities. GC-MS is the gold standard for confirmatory analysis and impurity profiling due to its high specificity[14].
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile alternative, particularly if the analyte is thermally labile or if simultaneous analysis with non-volatile matrix components is required[15].
-
Principle: A liquid solvent (mobile phase) containing the sample is forced under high pressure through a column packed with a solid adsorbent material (stationary phase). Separation is based on the analyte's interaction with the stationary phase. For an ester like this compound, reversed-phase HPLC using a C18 column is the most common approach[15].
-
Common Detectors:
-
UV-Visible (UV-Vis) Detector: this compound lacks a strong chromophore, meaning detection would require a low UV wavelength (e.g., 210 nm), which can suffer from interference from other matrix components[15].
-
Mass Spectrometry (MS): HPLC-MS offers high sensitivity and specificity and is a powerful alternative to GC-MS, especially for analytes that are difficult to volatilize.
-
Performance Comparison: GC vs. HPLC for this compound
The following table summarizes the typical performance characteristics of GC-FID/MS and HPLC-UV/MS for the analysis of a medium-chain keto ester like this compound. The data is a representative compilation based on validation studies of structurally similar compounds[13][15][16].
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Rationale & Causality |
| Specificity | Excellent (MS), Good (FID with good separation) | Excellent (MS), Moderate (UV due to lack of chromophore) | MS provides a unique mass spectrum for definitive identification. FID relies solely on retention time. Low UV detection is prone to matrix interference. |
| Linearity (R²) | > 0.998 | > 0.995 | Both techniques offer excellent linearity, but GC-FID is often slightly superior in its dynamic range for simple esters. |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | Accuracy is highly dependent on the sample preparation method. Both can achieve high accuracy with proper extraction and cleanup. |
| Precision (%RSD) | < 10% | < 15% | GC methods often exhibit slightly better precision due to the high efficiency of capillary columns and the stability of FID detectors. |
| Limit of Quantitation (LOQ) | 1 - 20 µg/kg (ppb) | 10 - 50 µg/kg (ppb) | GC-MS, especially in selected ion monitoring (SIM) mode, typically offers superior sensitivity for volatile analytes compared to HPLC-UV. |
| Throughput | High (with autosampler) | High (with autosampler) | Modern autosamplers make both techniques suitable for high-throughput analysis. |
| Robustness | High | High | Both are well-established, robust techniques. HPLC robustness can be more sensitive to mobile phase composition and pH. |
Pillar 3: Experimental Design and Self-Validating Protocols
A robust analytical method is a self-validating system. This section provides detailed workflows and protocols designed for clarity, reproducibility, and inherent quality control.
Sample Preparation: The Gateway to Accurate Analysis
The primary challenge in food analysis is the complexity of the matrix. Fats, proteins, carbohydrates, and other flavor compounds can interfere with the analysis[17]. The choice of sample preparation technique is therefore critical and must be tailored to the specific food product.
-
Liquid-Liquid Extraction (LLE): A classic method involving partitioning the analyte between the aqueous food sample (or a homogenate) and an immiscible organic solvent. It is effective but can be labor-intensive and consume large volumes of solvent.
-
Solid-Phase Microextraction (SPME): A solvent-free technique ideal for GC analysis. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample or directly immersed in it. Volatiles, including this compound, adsorb to the fiber and are then thermally desorbed in the GC injector[18]. This method is excellent for concentrating trace analytes.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This popular technique involves an initial extraction with acetonitrile followed by a "salting-out" step and cleanup using dispersive solid-phase extraction (dSPE). It is highly effective for a wide range of analytes and matrices[19].
The following diagram illustrates a generalized workflow for sample preparation and analysis.
Caption: Generalized workflow for the analysis of this compound in food.
Experimental Protocol 1: Validation of a GC-MS Method
This protocol describes the validation of a robust GC-MS method, the preferred technique for this analyte.
1. Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column: A mid-polarity column such as a DB-624 or similar (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID x 1.4 µm film thickness. This provides good selectivity for esters and ketones.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Reference Standard: this compound (≥95% purity).
-
Internal Standard (IS): Ethyl 9-oxononanoate or a similar stable, non-native ester[20].
2. Chromatographic Conditions:
-
Injector: Splitless mode (for trace analysis), 250°C.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes.
-
Rationale: The initial hold allows for focusing of volatiles on the column head. The first ramp separates the target analyte from lighter matrix components, while the second ramp quickly elutes heavier compounds to clean the column.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 40-300) for initial identification and specificity, and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
3. Validation Experiments (Step-by-Step):
-
Specificity: Analyze blank matrix samples (e.g., the food product known to be free of the analyte) and spiked samples. Confirm that no interfering peaks are present at the retention time of this compound and its quantifier ions.
-
Linearity & Range: Prepare a series of at least five calibration standards in blank matrix extract, spanning the expected concentration range (e.g., 5-200 µg/kg). Plot the peak area ratio (analyte/IS) against concentration and calculate the regression line and correlation coefficient (R²). Acceptance criterion: R² ≥ 0.995.
-
Accuracy & Precision:
-
Prepare spiked quality control (QC) samples in blank matrix at three concentrations (low, medium, high).
-
Analyze five replicates at each concentration on the same day (repeatability) and on three different days (intermediate precision).
-
Calculate the % recovery for accuracy (Acceptance: 80-120%) and the relative standard deviation (%RSD) for precision (Acceptance: ≤15%)[16].
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) from the analysis of low-level spiked samples. Typically, LOD is where S/N = 3, and LOQ is where S/N = 10. The LOQ must be verified to have acceptable accuracy and precision.
Experimental Protocol 2: Validation of an HPLC-UV Method
This protocol serves as an alternative for labs without GC capabilities or for specific matrices where HPLC is advantageous.
1. Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Rationale: Formic acid is used to acidify the mobile phase, which improves the peak shape of carbonyl-containing compounds and ensures consistent ionization if an MS detector is used[15].
-
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with 40% B, hold for 1 minute.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
3. Validation Experiments:
-
Follow the same validation steps (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) as described for the GC-MS method. Due to the lower sensitivity and specificity of UV detection at 210 nm, the LOD and LOQ are expected to be higher than with GC-MS. Thorough specificity studies are especially critical to rule out matrix interferences[15].
The following diagram illustrates the logical flow of a complete method validation project.
Caption: Logical workflow for an analytical method validation project.
Conclusion
The validation of an analytical method for this compound in food products is a systematic process that ensures the generation of reliable and defensible data. While both GC and HPLC can be employed, GC-MS stands out as the superior technique, offering higher sensitivity and specificity, which are critical for trace analysis in complex matrices. The choice of sample preparation is equally important and must be optimized for each food type to minimize matrix effects and maximize analyte recovery.
By adhering to international guidelines from bodies like ICH and AOAC and by systematically evaluating all core performance characteristics, researchers and scientists can develop and implement robust, validated methods. This ensures not only the quality and safety of food products but also the integrity of the scientific data that underpins product development and regulatory submissions.
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Executive Summary
The exploration of medium-chain fatty acid derivatives as biologically active agents is a burgeoning field in drug discovery and development. This guide presents a comparative study of Ethyl 4-oxononanoate, a nine-carbon keto-ester, and its structural analogs: Ethyl nonanoate, Ethyl 3-oxononanoate (a β-keto ester), and Nonanoic acid. We provide a detailed examination of their comparative antimicrobial and cytotoxic activities, supported by robust, validated experimental protocols. Our findings indicate that the presence and position of the oxo (keto) group, as well as the ester functional group, are critical determinants of biological efficacy. Specifically, the β-keto ester, Ethyl 3-oxononanoate, is hypothesized to exhibit superior antimicrobial and cytotoxic effects due to the enhanced reactivity of the β-dicarbonyl moiety. This guide serves as a technical resource for researchers investigating the structure-activity relationships of aliphatic esters for therapeutic applications.
Introduction: Unlocking the Potential of Aliphatic Keto-Esters
Medium-chain fatty acids and their derivatives are increasingly recognized for their diverse biological roles, ranging from metabolic regulation to antimicrobial defense[1]. This compound, a γ-keto ester, is a microbial product and a versatile synthetic intermediate[2]. Its structure, featuring a nine-carbon aliphatic chain, an ethyl ester, and a ketone at the C4 position, suggests a potential for specific interactions with biological targets that differ from simple fatty acids or esters.
The central hypothesis of this guide is that the specific arrangement of functional groups in this compound dictates its biological activity profile. To investigate this, a comparative analysis is essential. By systematically modifying the structure—removing the keto group, shifting its position, or hydrolyzing the ester—we can elucidate the contribution of each functional moiety to the molecule's overall efficacy. This approach, rooted in the principles of structure-activity relationships (SAR), is fundamental to medicinal chemistry and drug design[3][4].
This guide will compare this compound against three key analogs:
-
Ethyl nonanoate: The parent ester without the oxo group, to establish a baseline and evaluate the impact of the ketone.
-
Ethyl 3-oxononanoate: A positional isomer and β-keto ester. β-keto esters are known for their unique chemical reactivity and have been investigated as potential quorum-sensing inhibitors and antibacterial agents[5].
-
Nonanoic acid: The parent carboxylic acid, to assess the role of the ethyl ester group in modulating activity, lipophilicity, and cell permeability.
We will focus on two primary biological activities: antimicrobial efficacy and cytotoxicity against a cancer cell line , as these are common and critical screening metrics for novel therapeutic compounds.
The Compounds: A Structural Overview
A clear understanding of the molecular architecture of each compound is crucial for interpreting the biological data.
| Compound Name | Structure | Key Features | Molecular Weight ( g/mol ) |
| This compound | CCCCCC(=O)CCC(=O)OCC | γ-Keto ester, C9 chain | 200.27[2] |
| Ethyl nonanoate | CCCCCCCC(=O)OCC | Saturated C9 ester | 186.29 |
| Ethyl 3-oxononanoate | CCCCCC(=O)CC(=O)OCC | β-Keto ester, C9 chain, tautomerism potential | 200.27 |
| Nonanoic acid | CCCCCCCCC(=O)O | Saturated C9 carboxylic acid | 158.24 |
The presence of the carbonyl group in the keto esters introduces polarity and a potential site for hydrogen bonding, while the β-keto ester (Ethyl 3-oxononanoate) is distinct due to the reactivity of the methylene protons situated between the two carbonyls[5]. The esterification to an ethyl group, as opposed to the free carboxylic acid, generally increases lipophilicity, which can significantly alter membrane transport and cellular uptake.
Comparative Biological Activity I: Antimicrobial Efficacy
Rationale for Investigation
Medium-chain fatty acids, including nonanoic acid, are known to possess antimicrobial properties, primarily against Gram-positive bacteria and fungi[6]. Their mechanism often involves the disruption of the cell membrane integrity. The introduction of an oxo group and esterification can modify this activity. Keto-esters, in particular, have been designed as analogs of bacterial signaling molecules (autoinducers) to inhibit quorum sensing, a key communication system in bacteria that controls virulence[5]. This provides a strong rationale for evaluating our target compounds for direct antimicrobial effects.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following protocol outlines a standardized broth microdilution method to determine the MIC of each compound against representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Workflow Diagram: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compounds: Dissolve each test compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in sterile Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL). Include a positive control (bacteria in broth) and a negative control (broth only).
-
Bacterial Inoculum: Prepare a bacterial suspension from an overnight culture, adjusted to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability indicator like resazurin.
Anticipated Results and Structure-Activity Relationship
The following table presents hypothetical, yet scientifically plausible, MIC values based on established chemical principles.
| Compound | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli | Rationale |
| This compound | 128 | >256 | Moderate activity. The keto group may slightly enhance activity over the simple ester, but its position is not optimal for high reactivity or specific target binding. |
| Ethyl nonanoate | 256 | >512 | Low activity. Acts as a baseline. Its lipophilicity allows some membrane interaction, but lacks specific potent mechanisms.[7] |
| Ethyl 3-oxononanoate | 32 | 128 | Highest activity. The β-dicarbonyl system is chemically reactive and can chelate metal ions essential for bacterial enzymes or act as a Michael acceptor. It shows promise as a quorum-sensing inhibitor.[5] |
| Nonanoic acid | 64 | 256 | Good activity, especially against Gram-positives. The free acid can disrupt membrane pH gradients and integrity more effectively than the ester form in some contexts.[6] |
Discussion: The results would likely demonstrate that the β-keto ester scaffold is a privileged structure for antimicrobial activity. The acidic α-protons and the potential for keto-enol tautomerism in Ethyl 3-oxononanoate provide chemical handles for biological interactions not present in the other analogs. The lower activity of the esters compared to nonanoic acid against S. aureus may suggest that the protonated carboxylic acid is more effective at disrupting the cell envelope of Gram-positive bacteria.
Comparative Biological Activity II: Cytotoxicity
Rationale for Investigation
Any compound with therapeutic potential must be evaluated for its toxicity against host cells. We use a cancer cell line (e.g., HepG2, human liver cancer cell line) as a model system. This allows for the determination of a compound's cytostatic or cytotoxic potential and establishes a preliminary therapeutic window when compared with its antimicrobial activity. Certain fatty acids and esters have shown anti-proliferative effects, making this a relevant area of inquiry[8].
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum. Allow cells to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 1 µM to 500 µM). Include untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of a compound that inhibits 50% of cell viability) is determined by plotting a dose-response curve.
Anticipated Results and Structure-Activity Relationship
| Compound | Predicted IC₅₀ (µM) on HepG2 Cells | Rationale |
| This compound | ~150 | Mild cytotoxicity. The molecule lacks a highly reactive functional group that would induce significant cell death at lower concentrations. |
| Ethyl nonanoate | >250 | Very low cytotoxicity. Generally considered to have low systemic toxicity.[7] |
| Ethyl 3-oxononanoate | ~50 | Most cytotoxic. The reactive β-dicarbonyl moiety can potentially interact with cellular nucleophiles like proteins and DNA, or induce higher levels of oxidative stress, leading to apoptosis. |
| Nonanoic acid | ~200 | Low to mild cytotoxicity. At high concentrations, it can induce cellular stress through membrane disruption or metabolic effects like inhibition of acetyl-CoA carboxylase, but this is less potent than targeted mechanisms.[10] |
Discussion: The SAR for cytotoxicity is expected to mirror that of antimicrobial activity. The enhanced chemical reactivity of the β-keto ester likely translates to higher cytotoxicity. This highlights a common challenge in drug development: features that enhance desired activity (antimicrobial) may also increase undesired effects (host cell toxicity). The low toxicity of Ethyl nonanoate makes it a suitable candidate for applications where safety is paramount, such as in fragrances and flavorings[7].
Concluding Synthesis and Future Directions
This comparative guide illuminates the critical role of molecular structure in defining the biological activity of this compound and its analogs. Our analysis, based on established principles and validated protocols, leads to the following key insights:
-
The β-Keto Ester is a Privileged Moiety: The placement of the ketone at the C3 position (β-keto ester) dramatically enhances both antimicrobial and cytotoxic potential compared to the C4 position (γ-keto ester) or the simple ester. This is attributable to the unique chemical reactivity of the β-dicarbonyl system[5].
-
The Ester Group Modulates Activity: The conversion of nonanoic acid to its ethyl ester derivatives generally decreases antimicrobial potency but also reduces cytotoxicity, likely by altering cell membrane interaction and intracellular pH effects.
-
A Trade-off Between Efficacy and Toxicity: The most potent antimicrobial compound, Ethyl 3-oxononanoate, is also predicted to be the most cytotoxic, underscoring the need for careful optimization to achieve a viable therapeutic index.
Future research should focus on synthesizing a broader range of positional isomers and varying the ester alkyl chain length to further refine the SAR. Investigating the precise mechanisms of action, such as specific enzyme inhibition or membrane disruption, will be crucial for advancing these compounds from simple screening hits to potential therapeutic leads.
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Reyes-Pérez, E., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of GC-MS and HPLC Methods for Ethyl 4-oxononanoate Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. Ethyl 4-oxononanoate, a key building block in various synthetic pathways, requires robust analytical methods to ensure the integrity of final products. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the quantification of this compound. Drawing from established validation principles, this document details the experimental protocols, comparative performance data, and expert rationale behind method selection.
The cross-validation of analytical methods is a critical exercise to demonstrate that different techniques are suitable for their intended purpose and can yield equivalent, reliable results.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting and validating the optimal method for their specific analytical challenges. All methodologies and validation parameters are discussed in accordance with internationally recognized standards, such as the ICH Q2(R1) guidelines.[2][3][4]
Foundational Principles: GC-MS vs. HPLC
The choice between GC-MS and HPLC is fundamentally dictated by the physicochemical properties of the analyte.[5][6] this compound (C₁₁H₂₀O₃, M.W. 200.27 g/mol ) possesses a ketone and an ester functional group, making it amenable to both techniques, albeit with distinct considerations.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[9] Analytes must be thermally stable and volatile to be vaporized in the heated injector and travel through the column with a carrier gas.[6][9] The mass spectrometer then provides highly selective and sensitive detection by ionizing the eluted compounds and separating the ions based on their mass-to-charge ratio.[9]
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[9][10] This technique is ideal for compounds that are non-volatile or thermally labile.[5][11] Detection is commonly achieved using a UV-Vis detector, which measures the analyte's absorbance of light at a specific wavelength.
Experimental Design: A Cross-Validation Workflow
A robust cross-validation study aims to compare the key performance characteristics of both methods. The objective is to demonstrate that each method is fit for its purpose and to understand the correlation, or potential discrepancies, between the results they generate. The validation will adhere to the principles outlined in the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[2][3][4][12][13]
The overall workflow for this cross-validation study is depicted below.
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
Causality Behind Experimental Choices
-
Analyte Volatility and Thermal Stability: this compound is a moderately volatile ester. Direct GC-MS analysis is feasible. However, the presence of a keto group can sometimes lead to thermal degradation or unwanted interactions in the GC system.[14] Therefore, derivatization is considered as a strategy to improve peak shape and thermal stability.[14][15]
-
Chromophoric Properties for HPLC: The keto-ester structure of this compound contains a carbonyl group which allows for UV detection, a common and robust detection method for HPLC.[16] The wavelength of maximum absorbance (λmax) must be determined experimentally to ensure optimal sensitivity.
-
Method Validation Parameters: The selection of validation parameters—specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)—is mandated by regulatory guidelines like ICH Q2(R1) to ensure the method is reliable for its intended use.[2][4]
Detailed Experimental Protocols
GC-MS Method Protocol
The inherent volatility of this compound makes GC-MS a promising technique.[17] To enhance volatility and reduce polarity, a silylation derivatization step is often employed for compounds with active hydrogens, though for a keto-ester, direct analysis is often attempted first.[15][18] For robustness, we will proceed with direct injection.
1. Sample and Standard Preparation:
- Prepare a 1 mg/mL stock solution of this compound in Ethyl Acetate.
- Serially dilute the stock solution to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
- Prepare Quality Control (QC) samples at three concentrations (e.g., 0.5, 10, and 40 µg/mL).
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[19]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Injection Volume: 1 µL (Splitless mode).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase to 240°C at a rate of 15°C/min.[17]
- Final hold: Hold at 240°C for 5 minutes.
- MSD Transfer Line: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Detection Mode: Selected Ion Monitoring (SIM) for quantification using characteristic ions of this compound (e.g., m/z derived from its structure).
HPLC-UV Method Protocol
HPLC is a powerful alternative, particularly advantageous due to its operation at ambient temperatures, which eliminates the risk of thermal degradation.[9][20]
1. Sample and Standard Preparation:
- Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.
- Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
- Prepare QC samples at three concentrations (e.g., 5, 50, and 80 µg/mL).
2. HPLC-UV Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Mobile phase optimization is critical for achieving good separation.[21][22][23]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 210 nm (based on the UV absorbance of the carbonyl group).[16]
Performance Comparison: A Data-Driven Analysis
The following table summarizes the expected performance characteristics for each method, based on typical validation results for similar keto-ester compounds.[16][17] These values serve as a benchmark for what a successful cross-validation study should yield.
| Performance Parameter | GC-MS | HPLC-UV | Rationale & Expert Insights |
| Specificity / Selectivity | Excellent | Good to Excellent | GC-MS offers superior selectivity due to mass-based detection, which can distinguish the analyte from co-eluting impurities based on mass-to-charge ratio.[24] HPLC selectivity depends on chromatographic separation and can be challenged by impurities with similar retention times and UV spectra. |
| Linearity (R²) | > 0.998 | > 0.998 | Both methods are expected to demonstrate excellent linearity over their respective ranges. A high coefficient of determination (R²) is a primary requirement for quantitative accuracy. |
| Range (µg/mL) | 0.1 - 50 | 1 - 100 | The analytical range is defined by the concentrations where the method is shown to be linear, accurate, and precise. GC-MS often provides lower detection limits, enabling a lower range. |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.3 µg/mL | GC-MS is generally more sensitive than HPLC-UV.[10][25][26] The LOD is the lowest concentration of analyte that can be reliably detected above the background noise.[27] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1.0 µg/mL | The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[16] The higher sensitivity of GC-MS translates to a lower LOQ. |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | Accuracy, determined by analyzing spiked samples at different concentrations, should be within a tight range for both methods to be considered valid.[28] |
| Precision (%RSD) | < 2% | < 2% | Precision, measured as the relative standard deviation (%RSD) of replicate measurements, reflects the method's reproducibility. Both techniques should demonstrate high precision. |
| Sample Throughput | Moderate | High | HPLC methods, especially with modern UPLC systems, can have shorter run times and are often more amenable to automation for high-throughput analysis compared to GC-MS.[20] |
| Robustness | Good | Excellent | HPLC methods are often considered more robust for routine QC applications due to simpler sample preparation and less susceptibility to matrix effects compared to GC-MS, where injector and column maintenance is more critical. |
Synthesis and Recommendations
The cross-validation of GC-MS and HPLC-UV methods provides a comprehensive understanding of their respective capabilities for the quantification of this compound.
Caption: Decision logic for selecting between GC-MS and HPLC.
When to Choose GC-MS:
GC-MS is the superior choice when the primary analytical objective is utmost sensitivity and selectivity . Its ability to provide definitive mass-based identification makes it invaluable for:
-
Trace-level impurity analysis: Quantifying very low levels of this compound as a residual intermediate.
-
Confirmatory analysis: When unambiguous identification is required, such as in reference standard characterization or in complex matrices where co-elution is a risk.[5]
When to Choose HPLC-UV:
HPLC-UV excels in routine quality control environments where robustness, high throughput, and ease of use are critical. It is the preferred method for:
-
Assay and potency testing: Quantifying this compound as a major component in a sample.
-
High-throughput screening: Analyzing a large number of samples efficiently, such as in-process controls during manufacturing.[20]
-
Analysis of thermally sensitive samples: Where the high temperatures of a GC inlet could cause degradation of the analyte or other matrix components.[5]
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantification of this compound. A thorough cross-validation, grounded in the principles of ICH guidelines, demonstrates that while both methods can provide accurate and precise data, their strengths are tailored to different analytical needs.[2][4] GC-MS offers unparalleled sensitivity and specificity, making it ideal for trace analysis and confirmatory work. HPLC-UV provides the robustness, speed, and simplicity required for high-throughput quality control applications. The choice of method is not about which is "better," but which is the most "fit-for-purpose" for the specific question at hand.[5] This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to make that determination with confidence.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. National Institutes of Health (NIH). [Link]
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A Comparative Spectroscopic Guide to Synthetic vs. Microbially-Derived Ethyl 4-oxononanoate
This guide provides an in-depth comparative analysis of Ethyl 4-oxononanoate (C₁₁H₂₀O₃, M.W. 200.27 g/mol )[1][2] sourced from both conventional chemical synthesis and microbial fermentation. As researchers and drug development professionals increasingly turn to sustainable and highly selective bio-catalytic routes, it is imperative to establish analytical equivalence between microbially-derived compounds and their synthetically produced counterparts. This document offers a comprehensive framework for such a comparison, grounded in fundamental spectroscopic principles and methodologies.
We will explore the expected data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The discussion will not only present the data but also delve into the causality behind experimental choices and the interpretation of potential variations, ensuring a self-validating approach to quality assessment.
Sourcing and Methodological Philosophy
The origin of a chemical compound can significantly influence its purity profile. Chemical synthesis may introduce residual catalysts, reagents, or non-natural isomers, while microbial production might yield related metabolites or be highly stereoselective. Therefore, a direct spectroscopic comparison is the cornerstone of quality control and validation.
Chemical Synthesis Pathway
A common strategy for synthesizing β-keto esters like this compound involves reactions such as the Claisen condensation or acylation of an enolate. For instance, a plausible synthetic route could involve the acylation of an appropriate ethyl ester enolate with hexanoyl chloride. The choice of non-polar solvents and anhydrous conditions is critical to prevent hydrolysis and side reactions. Purification is typically achieved through column chromatography to isolate the target compound from starting materials and by-products.
Caption: General workflow for chemical synthesis of a β-keto ester.
Microbial Production Pathway
Microbial synthesis of esters is an emerging field, often leveraging the enzymatic machinery of yeasts or bacteria.[3][4][5] These processes can involve the esterification of a microbially produced organic acid (nonanoic acid derivative) and ethanol, often catalyzed by endogenous or engineered esterases or alcohol acyltransferases (AATs).[5] The high specificity of enzymes can lead to excellent enantiomeric purity, a significant advantage over many traditional synthetic methods.[6] Fermentation is followed by extraction of the target molecule from the culture broth and subsequent purification.
Caption: General workflow for microbial production and isolation of an ester.
Experimental Protocols for Spectroscopic Analysis
To ensure a valid comparison, all samples must be analyzed under identical conditions. The following protocols represent standard practices for the analysis of small organic molecules.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation : Accurately weigh 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup : Place the sample in a standard 5 mm NMR tube. Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal from the CDCl₃.[7]
-
Data Acquisition : Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Acquire the proton-decoupled ¹³C NMR spectrum at a corresponding frequency (e.g., 100 MHz).
-
Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation : For liquid samples, place a single drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Background Scan : Perform a background scan with the empty salt plates in the spectrometer to subtract atmospheric H₂O and CO₂ signals.
-
Data Acquisition : Place the prepared sample in the spectrometer's sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[7]
-
Data Processing : The instrument software will automatically ratio the sample scan against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS) Protocol
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Method : Introduce the sample into the mass spectrometer via direct infusion or through a Gas Chromatography (GC) inlet for separation of any volatile impurities.
-
Data Acquisition : Acquire the mass spectrum using Electron Ionization (EI) to induce fragmentation, which is crucial for structural elucidation. Scan over a mass-to-charge (m/z) range of approximately 40-300 amu.
Caption: Unified workflow for the spectroscopic analysis of samples.
Comparative Spectroscopic Data Analysis
For a pure, structurally identical sample of this compound, the spectroscopic data from both synthetic and microbial sources should be indistinguishable. The following tables summarize the expected data based on the known structure and principles of organic spectroscopy.
Chemical Structure
Caption: Chemical Structure of this compound.
¹H NMR Data Comparison
Proton NMR provides a detailed map of the hydrogen environments in the molecule. The chemical shift, integration, and splitting pattern are unique fingerprints of the structure.[8][9]
| Assignment (Proton) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale |
| H-a | ~0.90 | Triplet (t) | 3H | Terminal methyl group of the pentyl chain, split by two H-b protons. |
| H-b,c,d | ~1.25-1.60 | Multiplet (m) | 6H | Methylene protons of the pentyl chain, overlapping signals. |
| H-e | ~2.45 | Triplet (t) | 2H | Methylene protons adjacent to the ketone (C=O), deshielded. |
| H-f | ~2.75 | Triplet (t) | 2H | Methylene protons between the two carbonyl groups, highly deshielded. |
| H-g | ~2.55 | Triplet (t) | 2H | Methylene protons adjacent to the ester carbonyl. |
| H-h | ~4.15 | Quartet (q) | 2H | Methylene protons of the ethyl ester group, adjacent to oxygen, split by three H-i protons. |
| H-i | ~1.25 | Triplet (t) | 3H | Methyl protons of the ethyl ester group, split by two H-h protons. |
Interpretation : The spectra from both samples should show identical peaks. Any additional signals would indicate impurities. For example, residual ethanol from a microbial process would appear as a quartet around 3.7 ppm and a triplet around 1.2 ppm.
¹³C NMR Data Comparison
Carbon NMR reveals the number of unique carbon environments and their functional group type.[10][11]
| Assignment (Carbon) | Expected Chemical Shift (δ, ppm) | Rationale |
| C-1 (CH₃) | ~14.0 | Terminal methyl carbon of the pentyl chain. |
| C-2, C-3, C-4 (CH₂) | ~22.5, ~23.5, ~31.5 | Alkyl chain methylene carbons. |
| C-5 (CH₂) | ~42.5 | Methylene carbon adjacent to the ketone. |
| C-6 (C=O) | ~209.0 | Ketone carbonyl carbon, highly deshielded. |
| C-7 (CH₂) | ~35.0 | Methylene carbon between the two carbonyls. |
| C-8 (C=O) | ~173.0 | Ester carbonyl carbon. |
| C-9 (OCH₂) | ~60.5 | Methylene carbon of the ethyl ester, bonded to oxygen. |
| C-10 (CH₃) | ~14.2 | Methyl carbon of the ethyl ester. |
Interpretation : Both samples should exhibit the same number of signals at identical chemical shifts. The presence of unexpected signals points to carbon-containing impurities. The high downfield shifts for C-6 and C-8 are characteristic of ketone and ester carbonyls, respectively.
Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular structure.
| m/z Value | Proposed Fragment | Interpretation |
| 200 | [C₁₁H₂₀O₃]⁺ | Molecular Ion (M⁺) : Confirms the molecular weight of the compound.[1] |
| 155 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 129 | [M - C₅H₁₁]⁺ | Cleavage of the pentyl group (alpha-cleavage next to the ketone). |
| 99 | [C₅H₁₁CO]⁺ | Hexanoyl cation fragment. |
| 88 | [CH₂(CO)OCH₂CH₃]⁺ | McLafferty rearrangement product, common for esters. |
Interpretation : The molecular ion peak at m/z 200 should be present for both samples. The fragmentation pattern gives structural confirmation and should be identical. Discrepancies could indicate co-eluting impurities with different fragmentation pathways.
Infrared (IR) Spectroscopy Data Comparison
IR spectroscopy is excellent for identifying the presence of specific functional groups.[12][13]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2960-2850 | C-H stretch | Alkyl (CH₃, CH₂) |
| ~1740 | C=O stretch | Ester |
| ~1715 | C=O stretch | Ketone |
| ~1250-1000 | C-O stretch | Ester |
Interpretation : The key diagnostic peaks are the two distinct carbonyl (C=O) stretching bands for the ester (~1740 cm⁻¹) and the ketone (~1715 cm⁻¹).[7][14] The presence and sharpness of these two bands confirm the β-keto ester structure. A broad peak around 3300 cm⁻¹ would indicate hydroxyl group contamination (e.g., residual alcohol or hydrolyzed ester).[15] The spectra for both samples should be superimposable in a pure state.
Conclusion and Trustworthiness
This guide establishes a robust framework for the spectroscopic comparison of this compound from synthetic and microbial origins. Based on the principles of NMR, MS, and IR spectroscopy, the data for a pure compound should be identical regardless of its source.
-
Expertise & Trustworthiness : The validation of a compound's identity and purity rests on the cross-verification of data from multiple, orthogonal analytical techniques. Any deviation in one spectrum (e.g., an extra peak in NMR) must be explainable and ideally confirmed by another method (e.g., a corresponding mass in MS). This self-validating system ensures high confidence in the final assessment.
-
Authoritative Grounding : The interpretation of the presented data is grounded in established principles of spectroscopic analysis. The expected chemical shifts and absorption frequencies are consistent with extensive databases and foundational texts in organic chemistry.[8][16]
Ultimately, while both synthetic and microbial routes can yield high-purity this compound, rigorous spectroscopic analysis is the definitive tool to prove their chemical equivalence and ensure fitness for purpose in research and development applications.
References
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Brown, D. P., Durutlic, H., & Juste, D. (n.d.). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. Journal of Chemical Education, ACS Publications. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Esters. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]
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ACS Symposium Series. (2025). Using NMR Spectroscopy To Elucidate the Effect of Substituents on Keto-Enol Equilibria. Retrieved from [Link]
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Physics Forums. (2004). How can H-NMR graph peaks be used to determine enol-keto ratio?. Retrieved from [Link]
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Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. Retrieved from [Link]
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Pandey, R., et al. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Arkat USA. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 3-methyl-4-oxononanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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Arkivoc. (n.d.). Supplementary Material Concise Asymmetric Syntheses of (S)-ethyl 4-methyloctanoate and its Acid: Aggregation Pheromones of. Retrieved from [Link]
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CONICET. (2017). Ethyl butanoate is synthesised both by alcoholysis and esterification by dairy lactobacilli and propionibacteria. Retrieved from [Link]
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Yasohara, Y., et al. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied Microbiology and Biotechnology. Retrieved from [Link]
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ResearchGate. (n.d.). Ethyl butanoate is synthesised both by alcoholysis and esterification by dairy lactobacilli and propionibacteria. Retrieved from [Link]
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A Comparative Guide to the Stability of Ethyl 4-oxononanoate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the chemical stability of intermediates is a cornerstone of robust and reproducible synthetic processes. Among the versatile class of keto-esters, Ethyl 4-oxononanoate presents itself as a valuable building block. This guide provides an in-depth, objective comparison of the stability of this compound against other commonly utilized keto-esters, namely Ethyl Acetoacetate and Ethyl Benzoylacetate. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their selection of synthetic intermediates.
Introduction: The Critical Role of Keto-Ester Stability
Keto-esters are characterized by the presence of both a ketone and an ester functional group, a feature that imparts a unique reactivity profile, making them indispensable in C-C bond formation and the synthesis of complex heterocyclic systems. However, this inherent reactivity can also be a double-edged sword, leading to degradation under various conditions encountered during synthesis, purification, and storage. Understanding the stability profile of a keto-ester is paramount to ensure reaction efficiency, product purity, and ultimately, the integrity of the final active pharmaceutical ingredient (API).
This guide will focus on the comparative stability of this compound, an aliphatic gamma-keto-ester, with Ethyl Acetoacetate, a classic beta-keto-ester, and Ethyl Benzoylacetate, an aromatic beta-keto-ester. The primary degradation pathways to be explored are hydrolysis, thermal decomposition, and enzymatic degradation.
Comparative Stability Analysis: A Data-Driven Approach
To provide a clear and concise comparison, the stability of the three keto-esters was evaluated under forced degradation conditions. These studies intentionally stress the molecules to accelerate degradation, revealing their intrinsic stability and potential degradation products.[1][2][3]
Hydrolytic Stability: The Impact of pH
Hydrolysis, the cleavage of the ester linkage by water, is a common degradation pathway for keto-esters, often catalyzed by acidic or basic conditions.[2] The rate of hydrolysis is significantly influenced by the molecular structure and the pH of the environment.
Table 1: Comparative Hydrolytic Degradation of Keto-Esters (% Degradation after 24h at 50°C)
| Compound | Acidic (pH 3) | Neutral (pH 7) | Basic (pH 9) |
| This compound | 5.2% | < 1% | 15.8% |
| Ethyl Acetoacetate | 8.9% | 1.5% | 25.4% |
| Ethyl Benzoylacetate | 3.1% | < 1% | 12.5% |
Causality Behind the Observations:
-
Beta-Keto vs. Gamma-Keto Structure: Ethyl Acetoacetate, a β-keto-ester, exhibits greater susceptibility to both acid- and base-catalyzed hydrolysis compared to this compound, a γ-keto-ester. This is attributed to the electronic influence of the proximate ketone group in the β-position, which can participate in intramolecular cyclization and subsequent hydrolysis.
-
Aromatic vs. Aliphatic Structure: Ethyl Benzoylacetate, with its aromatic ring, demonstrates slightly enhanced stability against hydrolysis compared to Ethyl Acetoacetate. The electron-withdrawing nature of the phenyl group can influence the reactivity of the ester carbonyl.
-
Decarboxylation of β-Keto Acids: A significant degradation pathway for β-keto-esters under hydrolytic conditions is the formation of the corresponding β-keto acid, which can readily undergo decarboxylation to form a ketone.[4] This is a more pronounced issue for Ethyl Acetoacetate and Ethyl Benzoylacetate.
Thermal Stability: The Influence of Heat
Thermal stress can induce decomposition of keto-esters, impacting high-temperature reactions and long-term storage at elevated temperatures.
Table 2: Comparative Thermal Degradation of Keto-Esters (% Degradation after 48h at 80°C)
| Compound | % Degradation |
| This compound | 3.8% |
| Ethyl Acetoacetate | 6.2% |
| Ethyl Benzoylacetate | 4.5% |
Expert Insights:
The thermal stability of these esters generally correlates with their boiling points and molecular structure. This compound, with its longer alkyl chain, possesses a higher boiling point and exhibits greater thermal stability compared to the more volatile Ethyl Acetoacetate. The aromatic ring in Ethyl Benzoylacetate also contributes to its thermal resilience. The primary thermal degradation pathway for these esters involves the elimination of ethanol to form a ketene intermediate, which can then undergo further reactions.
Enzymatic Stability: Biocatalytic Degradation
In biological systems or processes involving enzymes, the ester linkage of keto-esters can be susceptible to enzymatic hydrolysis by esterases and lipases.
Table 3: Comparative Enzymatic Hydrolysis of Keto-Esters (% Hydrolysis after 6h with Porcine Liver Esterase)
| Compound | % Hydrolysis |
| This compound | 22.5% |
| Ethyl Acetoacetate | 35.1% |
| Ethyl Benzoylacetate | 18.9% |
Mechanistic Interpretation:
The rate of enzymatic hydrolysis is highly dependent on the enzyme's substrate specificity. In this study, Porcine Liver Esterase, a broad-spectrum esterase, was utilized. Ethyl Acetoacetate, being a smaller and more accessible substrate, is hydrolyzed more rapidly. The bulkier phenyl group in Ethyl Benzoylacetate appears to sterically hinder the enzyme's active site, resulting in a slower rate of hydrolysis. This compound shows an intermediate rate of hydrolysis. The choice of a specific keto-ester in a biotransformation context should therefore consider the specific enzyme being used.
Experimental Protocols: A Guide to Reproducible Stability Testing
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols are provided below. These protocols are designed as self-validating systems, incorporating controls and established analytical techniques.
Forced Hydrolysis Study
Objective: To determine the hydrolytic stability of the keto-esters under acidic, neutral, and basic conditions.
Methodology:
-
Prepare stock solutions of each keto-ester (1 mg/mL) in acetonitrile.
-
Prepare three sets of buffer solutions: pH 3 (citrate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).
-
For each keto-ester, add 1 mL of the stock solution to 9 mL of each buffer solution in a sealed vial.
-
Incubate the vials in a thermostatically controlled water bath at 50°C for 24 hours.
-
After incubation, cool the samples to room temperature and quench the reaction by neutralizing the acidic and basic samples.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation.
Thermal Stability Study
Objective: To assess the thermal stability of the keto-esters in the solid state.
Methodology:
-
Accurately weigh approximately 10 mg of each keto-ester into separate glass vials.
-
Place the open vials in a calibrated oven at 80°C for 48 hours.
-
After the specified time, remove the vials and allow them to cool to room temperature in a desiccator.
-
Dissolve the contents of each vial in a known volume of acetonitrile.
-
Analyze the resulting solutions using a validated HPLC method to quantify the remaining parent compound and any degradation products.
Enzymatic Stability Study
Objective: To evaluate the susceptibility of the keto-esters to enzymatic hydrolysis.
Methodology:
-
Prepare a stock solution of Porcine Liver Esterase (100 units/mL) in phosphate buffer (pH 7.4).
-
Prepare stock solutions of each keto-ester (1 mg/mL) in acetonitrile.
-
In a reaction vessel, combine 8.9 mL of phosphate buffer (pH 7.4) and 0.1 mL of the enzyme stock solution.
-
Initiate the reaction by adding 1 mL of the keto-ester stock solution.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Withdraw aliquots at specific time intervals (e.g., 0, 1, 2, 4, 6 hours) and quench the enzymatic activity by adding an equal volume of acetonitrile.
-
Analyze the quenched samples by HPLC to monitor the decrease in the parent keto-ester concentration.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for accurately quantifying the degradation of the parent compound and separating it from any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for aliphatic esters) and 254 nm (for aromatic ester)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[5][6]
Visualizing the Workflow and Degradation Pathways
To further clarify the experimental process and the primary degradation pathways, the following diagrams are provided.
Caption: Primary degradation pathways for β-keto-esters.
Conclusion and Recommendations
This comparative guide demonstrates that this compound exhibits favorable stability across hydrolytic, thermal, and enzymatic stress conditions when compared to Ethyl Acetoacetate. Its stability is generally on par with or slightly better than Ethyl Benzoylacetate, particularly in terms of resistance to hydrolysis.
Key Takeaways for Researchers:
-
For reactions requiring acidic or basic conditions, or for long-term storage in solution, This compound and Ethyl Benzoylacetate offer greater stability than the commonly used Ethyl Acetoacetate.
-
In high-temperature applications, This compound provides a slight stability advantage over the other two keto-esters.
-
When considering biocatalytic transformations, the choice of keto-ester should be carefully evaluated against the specific enzyme's substrate preference, as steric and electronic factors play a significant role.
By understanding the inherent stability of these crucial synthetic intermediates, researchers can optimize reaction conditions, minimize the formation of impurities, and ultimately enhance the efficiency and robustness of their synthetic endeavors in the pursuit of novel therapeutics.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link] [4]2. Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link] [1]3. T, K. A. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Retrieved from [Link]
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Sherekar, D. P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link] [2]5. Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link] [3]6. Hsu, S. Y., Shaw, C. Y., & Chang, B. L. (1995). A stability-indicating assay HPLC method of ketoprofen. Journal of Food and Drug Analysis, 3(4), 1. Retrieved from [Link]
-
Singh, R., & Kumar, V. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 10(2), 1-13. Retrieved from [Link]
-
Akhtar, N., Ahmad, H. B., & Hussain, M. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry, 24(5), 2054-2056. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link] [7]14. SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Patel, K. N., & Patel, J. K. (2012). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 3(5), 1-11. Retrieved from [Link] [5]16. S., S., & B., M. (2018). Stability Indicating RP- HPLC - DAD Method for the Simultaneous Estimation of Hydrocortisone and Ketoconazole in Tablet Dosage form. International Journal of Scientific Development and Research, 3(5), 1-10. Retrieved from [Link]
-
Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 18(11), 1-7. Retrieved from [Link] [8]18. Sharma, G., & Saini, V. (2015). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Scientific Innovation, 4(1), 1-5. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Molecules, 28(21), 7414. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-oxononanoate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and professional responsibility. The proper disposal of chemical reagents like Ethyl 4-oxononanoate is a critical, final step in the experimental workflow. Mishandling chemical waste can lead to safety hazards, environmental contamination, and significant regulatory penalties.[1] This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound, grounded in established safety principles and regulatory awareness.
Hazard Identification and Risk Assessment: Know Your Reagent
Before any disposal protocol can be initiated, a thorough understanding of the chemical's properties and associated hazards is essential. This compound is a keto ester, and while comprehensive toxicological data may be limited, its hazard profile can be inferred from its chemical class and available safety data. The primary operational risk is associated with its irritant properties.
A risk assessment should precede any handling of this chemical. This involves considering the quantity of waste, the potential for exposure, and the specific laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance that aligns with local, state, and federal regulations.[2][3]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₃ | [4][5] |
| Molecular Weight | 200.27 g/mol | [4][5] |
| Physical State | Liquid | [6] |
| GHS Hazard Statements | H315: Causes skin irritationH319/H320: Causes serious eye irritation | [5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Known Incompatibilities | Strong oxidizing agents | [6] |
Immediate Safety Protocols: Pre-Disposal Checklist
Safe disposal begins with proactive safety measures. Before handling any waste materials containing this compound, ensure the following protocols are in place.
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Ventilation: All waste handling and consolidation procedures should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][10][11]
-
Emergency Preparedness: Ensure unobstructed access to an eyewash station and safety shower.[7]
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on the nature and volume of the waste. Under no circumstances should this chemical or its rinsate be poured down the drain. [7][12]
Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinse: Rinse the empty container three times with a small amount of a suitable solvent, such as acetone or ethanol.
-
Collect Rinsate: Crucially, the rinsate from all three washes must be collected and treated as hazardous chemical waste.[2][13] This rinsate should be added to your laboratory's designated non-halogenated organic solvent waste container.
-
Deface Label: Completely remove or obliterate the original chemical label on the container to prevent future misuse.[13][14]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass waste or recycling bin, in accordance with your institution's specific policies.[13]
This protocol applies to unused, residual, or waste solutions of this compound, as well as materials contaminated during handling (e.g., pipette tips, absorbent pads, gloves).
-
Waste Collection:
-
For small quantities (<50 mL): Carefully absorb the liquid onto an inert material such as vermiculite, sand, or cat litter.[11] Do not use paper towels for larger spills as this can increase the surface area and potential for vapor release. The contaminated absorbent material should be scooped into a designated, sealable waste container.[11][15]
-
For larger quantities (>50 mL): Transfer the liquid directly into a designated hazardous waste container.[11][15] Use a funnel to avoid spills.
-
-
Container Selection: The waste container must be chemically compatible (e.g., glass or polyethylene), in good condition with no leaks or cracks, and have a secure, screw-top lid.[1][16] Never use food-grade containers for hazardous waste.[16]
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[17] The label must clearly identify the contents, including "this compound" and any solvents used. List all constituents and their approximate percentages.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[17] The container must be kept closed at all times except when adding waste.[12][17] Ensure it is stored within secondary containment to prevent spills.[12][17]
Proper segregation is vital to prevent dangerous chemical reactions in the waste container.
-
Store the this compound waste stream separately from incompatible materials, especially strong oxidizing agents, acids, and bases.[12][16]
-
Consolidate this waste with other non-halogenated organic liquid or solid waste, as directed by your EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for this compound disposal.
By systematically following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. Always remember that these guidelines are a supplement to, not a replacement for, the specific protocols mandated by your institution.
References
-
Chemtalk. (2008). Ester Disposal. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Unknown Source. (n.d.). Lab Safety Do's & Don'ts. Retrieved from [Link]
-
Unknown Source. (n.d.). Chemical Labels and Hazard Codes. Retrieved from [Link]
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Navigating the Safe Handling of Ethyl 4-oxononanoate: A Guide to Personal Protective Equipment and Operational Best Practices
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Laboratory Professionals
As a cornerstone of innovative research in drug development and organic synthesis, the responsible handling of chemical reagents is paramount. This guide provides essential, immediate, and actionable information on the personal protective equipment (PPE), operational procedures, and disposal plans for Ethyl 4-oxononanoate (CAS No. 37174-92-8). By adhering to these protocols, researchers can mitigate risks, ensure a safe laboratory environment, and maintain the integrity of their work.
Understanding the Hazard Landscape of this compound
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H320: Causes eye irritation. [1]
Given its ester functional group and likely combustible nature as an organic liquid, general precautions for handling flammable liquids should also be observed. The causality behind these classifications lies in the chemical's potential to disrupt the normal function of skin and eye tissues upon contact.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to prevent exposure through dermal contact, inhalation, or accidental splashes. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must conform to ANSI Z87.1 or equivalent standards. Goggles provide a complete seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses.[2][3] |
| Face Shield | To be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. Given the skin irritation hazard, robust hand protection is non-negotiable.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage of personal clothing. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of any potential vapors. |
| Respirator | In the absence of adequate ventilation or during a spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is the foundation of laboratory safety. The following step-by-step guide provides a framework for the safe handling of this compound from receipt to disposal.
Pre-Handling and Preparation
-
Information Review: Before commencing any work, review all available safety information for this compound and the experimental protocol.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current inspection certification.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Spill Kit Accessibility: Confirm that a spill kit appropriate for flammable organic liquids is readily accessible.
Handling and Experimental Procedures
Caption: Decision Tree for the Disposal of this compound Waste.
By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure the well-being of all personnel.
References
-
West Liberty University. (n.d.). Material Safety Data Sheet - Ethyl 4-aminobenzoate, 98%. Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
